8-Chloro-2-methyl-1-octene
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-methyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNRBVXACSCEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641086 | |
| Record name | 8-Chloro-2-methyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-16-9 | |
| Record name | 8-Chloro-2-methyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-methyloct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-2-methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-methyl-1-octene (CAS Number: 485320-16-9) is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications as a versatile intermediate in organic synthesis, particularly within the context of drug discovery and development. By understanding the interplay of its functional groups, researchers can leverage this compound as a valuable building block for the construction of more complex molecular architectures.
Molecular Profile and Physicochemical Properties
This compound is a halogenated olefin with a molecular structure that offers two distinct points for chemical modification. The presence of both a nucleophilic double bond and an electrophilic carbon attached to the chlorine atom makes it a strategic synthon.
| Property | Value | Source |
| CAS Number | 485320-16-9 | [1] |
| Molecular Formula | C9H17Cl | |
| Molecular Weight | 160.68 g/mol | |
| MDL Number | MFCD00671836 | |
| Purity (Typical) | 95+% | [2] |
Proposed Synthetic Pathways
The synthesis of this compound is not widely documented in academic literature. However, based on fundamental principles of organic chemistry, several viable synthetic routes can be proposed. A logical and efficient approach would involve the chlorination of a corresponding alcohol, 2-methyl-7-octen-1-ol.
Synthesis from 2-methyl-7-octen-1-ol
The most direct method for preparing primary chloroalkanes from primary alcohols involves the use of thionyl chloride (SOCl₂) or phosphorus(III) chloride (PCl₃).[6] These reagents are effective for converting primary alcohols into their corresponding chlorides with minimal side reactions, such as rearrangements, which are not a concern with this substrate.
Protocol: Chlorination using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-7-octen-1-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 molar equivalents) dropwise to the stirred solution. The reaction is typically performed in the presence of a weak base like pyridine to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture and carefully quench by pouring it over ice water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Caption: Proposed synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound dictates its reactivity. The terminal alkene and the primary alkyl chloride can be addressed either selectively or in tandem, providing a rich platform for synthetic transformations.
Reactions at the Alkyl Chloride Terminus
The primary alkyl chloride is a good substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[7] This allows for the introduction of a wide variety of functional groups at the C8 position.
-
Nucleophilic Substitution: It can react with a range of nucleophiles such as azides, cyanides, alkoxides, and thiolates to introduce nitrogen, carbon, oxygen, and sulfur functionalities, respectively.[7] These reactions are fundamental in building more complex molecular scaffolds. For instance, reaction with sodium azide would yield 8-azido-2-methyl-1-octene, a precursor for amines or triazoles.
-
Grignard Reagent Formation: The chloride can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds, for example, by reaction with aldehydes, ketones, or esters.
Reactions at the Alkene Terminus
The 1,1-disubstituted alkene is electron-rich and susceptible to electrophilic addition reactions.
-
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 9-chloro-7-methyl-1-nonanol. This transformation is highly regioselective.
-
Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) will form an epoxide ring, a versatile intermediate that can be opened by various nucleophiles.
-
Ozonolysis: Cleavage of the double bond via ozonolysis would yield 7-chloroheptan-2-one and formaldehyde, providing access to smaller functionalized molecules.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Development
Halogenated compounds, particularly those containing chlorine, are prevalent in pharmaceuticals.[8][9] The chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[9] this compound serves as a valuable starting material or intermediate for synthesizing novel drug candidates.
-
Scaffold for Long-Chain Aliphatics: The eight-carbon backbone can be incorporated into structures requiring a lipophilic tail, which is common in ligands for nuclear receptors or compounds designed to interact with lipid bilayers.
-
Linker Chemistry: The bifunctional nature of this molecule makes it an ideal candidate for use as a linker in developing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing between two active domains is critical. The chloride end can be coupled to one part of the molecule, and the alkene can be functionalized for attachment to the other.
-
Synthesis of Bioactive Natural Product Analogues: Many natural products possess long alkyl chains. This compound could be used to synthesize analogues of such molecules, where the chlorine atom provides a handle for further modification or acts as a bioisostere for other groups. For example, the related compound 8-chloro-1-octanol has been used in the synthesis of bacteriochlorophyll c derivatives.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, it should be treated as a potential irritant to the skin, eyes, and respiratory system, similar to its isomer 8-chloro-1-octene.[10] It is also expected to be a flammable liquid.[10] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a synthetically versatile building block with significant potential for applications in medicinal chemistry and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular structures. While detailed studies on this specific molecule are sparse, its utility can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their synthetic programs.
References
-
Alkenes from Dehydrohalogenation of Haloalkanes. (2023). Chemistry LibreTexts. [Link]
-
This compound. Crysdot LLC. [Link]
-
Making halogenoalkanes (haloalkanes). Chemguide. [Link]
-
CAS NO. 485320-16-9 | this compound. Arctom. [Link]
-
AB245056 | CAS 485320-16-9. abcr Gute Chemie. [Link]
-
Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. ACS Publications. [Link]
-
Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link]
-
Laboratory synthesis haloalkanes halogenoalkanes. doc brown. [Link]
-
Palladium-catalysed efficient synthesis of primary alkyl halides from terminal and internal alkenes. PMC - NIH. [Link]
-
8-Chloro-1-octene. PubChem - NIH. [Link]
-
8-chloro-1-octene - 871-90-9, C8H15Cl. ChemSynthesis. [Link]
-
Alkyl Halides to Alkenes. Chemistry Steps. [Link]
-
Alkyl Halide Reactivity. MSU chemistry. [Link]
-
Chapter 7 Alkenes and Alkynes I: Properties and Synthesis Elimination Reactions of Alkyl Halides. University of Calgary. [Link]
- US3459819A - 8-chloro-1-octene.
-
Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
1-Octene, 2-methyl-. NIST WebBook. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
(e)-1-Chloro-2-methyl-1-octene. PubChem - NIH. [Link]
-
1-Octene. Wikipedia. [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
-
8-chloro-1-octene (C8H15Cl). PubChemLite. [Link]
-
Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization. RSC Publishing. [Link]
-
Polyurethane. Wikipedia. [Link]
Sources
- 1. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 2. AB245056 | CAS 485320-16-9 – abcr Gute Chemie [abcr.com]
- 3. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of 8-Chloro-2-methyl-1-octene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 8-chloro-2-methyl-1-octene, a functionalized terminal alkene with potential applications in organic synthesis and drug development. The proposed synthetic route is a robust two-step process commencing from the commercially available 7-chloro-1-heptanol. The guide delves into the causality behind experimental choices, offering detailed, step-by-step protocols for the oxidation of the starting alcohol to the corresponding aldehyde, followed by a Wittig olefination to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of synthetic organic chemistry.
Introduction and Strategic Overview
This compound is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of more complex molecules. The terminal alkene can undergo a variety of transformations, including polymerization, hydroboration-oxidation, and epoxidation, while the alkyl chloride is amenable to nucleophilic substitution reactions.
A direct, single-step synthesis of this compound is not readily found in the literature, necessitating a multi-step approach. The most logical and efficient retrosynthetic analysis identifies 7-chloroheptanal as a key intermediate. This aldehyde can be readily converted to the target terminal alkene via the well-established Wittig reaction. The aldehyde itself can be synthesized from the commercially available 7-chloro-1-heptanol through a mild oxidation process that avoids over-oxidation to the carboxylic acid.
An In-Depth Technical Guide to 8-Chloro-2-methyl-1-octene
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-2-methyl-1-octene, a functionalized aliphatic hydrocarbon with significant potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper synthesizes foundational chemical principles and data from analogous structures to present its core physicochemical properties, a robust synthetic protocol, and its prospective applications. The dual functionality of a terminal alkene and a primary alkyl chloride within a lipophilic branched-chain structure makes this compound a molecule of considerable interest for researchers, scientists, and professionals in drug development seeking to construct complex molecular architectures and modulate pharmacokinetic profiles.
Introduction and Molecular Overview
This compound is an organochlorine compound featuring a terminal double bond and a primary chloride on an eight-carbon chain with a methyl branch at the 2-position. Its molecular formula is C₉H₁₇Cl, and it has a molecular weight of 160.68 g/mol . The presence of two distinct reactive sites—the nucleophilic π-bond of the alkene and the electrophilic carbon of the alkyl chloride—offers orthogonal handles for sequential chemical modifications. This bifunctionality is key to its utility as a synthetic intermediate.
The branched methyl group and the eight-carbon chain contribute to the molecule's lipophilicity, a critical parameter in drug design that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] The strategic incorporation of such aliphatic chains can enhance binding to hydrophobic pockets in protein targets and improve membrane permeability.[3]
Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for this compound, the following table includes both confirmed data and predicted properties based on structurally similar compounds such as 8-chloro-1-octene and 2-methyl-1-octene.[4][5][6]
| Property | Value | Source/Basis |
| Molecular Weight | 160.68 g/mol | Crysdot LLC |
| Molecular Formula | C₉H₁₇Cl | Crysdot LLC |
| CAS Number | 485320-16-9 | BLDpharm[7] |
| Appearance | Colorless liquid | Predicted |
| Boiling Point | ~185-195 °C | Predicted (based on related structures) |
| Density | ~0.89 g/mL | Predicted (based on related structures) |
| Solubility | Insoluble in water; soluble in common organic solvents | Predicted |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene (around 4.7-5.0 ppm), a singlet for the methyl group at the 2-position (around 1.7 ppm), a triplet for the methylene group adjacent to the chlorine atom (around 3.5 ppm), and a series of multiplets for the other methylene groups in the aliphatic chain.
-
¹³C NMR: The carbon spectrum would display signals for the sp² carbons of the double bond (in the range of 110-145 ppm), a signal for the carbon bearing the chlorine atom (around 45 ppm), and several signals in the aliphatic region for the other carbons.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching of the alkene and alkane groups (around 2850-3080 cm⁻¹), a C=C stretching vibration (around 1650 cm⁻¹), and a C-Cl stretching band (in the region of 600-800 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 160 and an M+2 peak at m/z 162 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom or cleavage of the alkyl chain.
Synthesis and Reaction Pathways
A plausible and efficient synthesis of this compound can be envisioned through a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[10] This approach offers a straightforward route from commercially available starting materials.
Proposed Synthetic Workflow
The proposed synthesis involves the coupling of isopropenylmagnesium bromide with 1-bromo-6-chlorohexane. The Grignard reagent, formed from 2-bromopropene, acts as a nucleophile, attacking the electrophilic carbon of the bromo-chloro-hexane.
Caption: Proposed synthesis of this compound via Grignard coupling.
Detailed Experimental Protocol
Materials:
-
2-Bromopropene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromo-6-chlorohexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal of iodine to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous THF to the flask.
-
Dissolve 2-bromopropene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromopropene solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the freshly prepared isopropenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of 1-bromo-6-chlorohexane (1.05 equivalents) in anhydrous THF to the dropping funnel.
-
Add the 1-bromo-6-chlorohexane solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for the synthesis of novel drug candidates.
Modulating Lipophilicity
Lipophilicity is a critical physicochemical property that significantly impacts the pharmacokinetic and pharmacodynamic profiles of a drug.[11] The branched alkyl chain of this compound can be incorporated into a lead compound to increase its lipophilicity. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, or improve its binding affinity to hydrophobic pockets within a target protein.[]
A Platform for Further Functionalization
The terminal alkene and the primary alkyl chloride moieties serve as versatile handles for a wide range of chemical transformations, allowing for the late-stage functionalization of drug-like molecules.[12]
-
Alkene Functionalization: The terminal double bond can undergo various reactions, including hydroboration-oxidation to introduce a hydroxyl group, ozonolysis to yield a carbonyl compound, or various coupling reactions to form new carbon-carbon bonds.[12] This allows for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a compound series.
-
Alkyl Chloride Reactivity: The primary chloride is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce nitrogen- or sulfur-containing functional groups, which are prevalent in many pharmaceuticals.
The Role of the Chlorine Atom
The presence of a chlorine atom can have profound effects on the biological activity of a molecule.[1] It can alter the electronic properties of the molecule, influence its metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the properties of similar compounds like 1-octene and other chlorinated hydrocarbons, the following precautions should be taken:
-
Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound, with a molecular weight of 160.68 g/mol , represents a promising yet underexplored building block for organic synthesis and medicinal chemistry. Its bifunctional nature, combined with a lipophilic aliphatic chain, provides a versatile platform for the design and synthesis of novel small molecules. The synthetic route outlined in this guide offers a practical approach to its preparation, paving the way for its broader application in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such functionalized building blocks will be instrumental in the creation of the next generation of therapeutics.
References
- Arun K. Ghosh, et al. (2019). The role of chlorine in drug design and discovery. Journal of Medicinal Chemistry.
- BenchChem. (2025). Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
- Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023).
- Shalaeva, M., Khitrin, S., & O'Connell, T. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 929-948.
- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences Tech Blog.
- Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (n.d.). MDPI.
- BLDpharm. (n.d.). 485320-16-9|this compound.
- Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube.
- Crysdot LLC. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 6-Chloro-1-hexene 96.
- Development of alkene functionalization reactions for complex molecule synthesis. (n.d.). American Chemical Society.
- Fiveable. (n.d.).
- PubChem. (n.d.). 8-Chloro-1-octene.
- ChemBK. (2024, April 9). 8-Chloro-1-octene.
- Beyond Benign. (n.d.). Greener Grignard Reaction.
- Thieme Gruppe. (n.d.).
- Organic Chemistry with Victor. (2023, December 19). Synthesis Challenge: How to Add a Methyl Group to an Alkene [Video]. YouTube.
- ChemicalBook. (n.d.). 2-METHYL-1-OCTENE(4588-18-5) IR Spectrum.
- PubChem. (n.d.). (e)-1-Chloro-2-methyl-1-octene.
- NIST. (n.d.). 1-Octene, 2-methyl-.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloro-1-hexene.
- ChemSynthesis. (2025, May 20). 8-chloro-1-octene.
- EPFL. (n.d.).
- NIST. (n.d.). 1-Octene, 2-methyl-.
- Wikipedia. (n.d.). 1-Octene.
- PubChem. (n.d.). 2-Methyl-1-octene.
- Paulusse Research Group. (n.d.).
- SpectraBase. (n.d.). 2-Methyl-1-octene - Optional[1H NMR] - Chemical Shifts.
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Octene, 2-methyl- [webbook.nist.gov]
- 7. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 8. 2-Methyl-1-octene | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-METHYL-1-OCTENE(4588-18-5) IR Spectrum [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]
- 12. fiveable.me [fiveable.me]
Spectroscopic Data of 8-Chloro-2-methyl-1-octene: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-Chloro-2-methyl-1-octene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic analysis of halogenated organic compounds.
Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, this guide presents a predictive analysis based on the known spectroscopic characteristics of the closely related compound, 2-methyl-1-octene, and the well-documented effects of a terminal chloro-substituent on an alkyl chain. This approach allows for a robust and scientifically sound interpretation of the expected spectral features of the target molecule.
Molecular Structure and Key Features
This compound is a halogenated alkene with the molecular formula C₉H₁₇Cl and a molecular weight of 160.68 g/mol .[1] Its structure features a terminal double bond between C1 and C2, a methyl group at the C2 position, and a chlorine atom at the C8 position. These structural elements give rise to distinct signals in various spectroscopic analyses.
Caption: Molecular graph of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its alkene and alkyl halide functionalities. The presence of the C-Cl bond introduces a specific vibrational mode in the fingerprint region of the spectrum.
Experimental Protocol: Acquiring the IR Spectrum
A standard protocol for acquiring the IR spectrum of a liquid sample like this compound would involve using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (vinylic)[2] |
| ~2960-2850 | Strong | C-H stretch (alkyl)[2] |
| ~1650 | Medium | C=C stretch[2] |
| ~890 | Strong | =CH₂ out-of-plane bend[2] |
| ~725-550 | Medium-Strong | C-Cl stretch[3][4] |
Interpretation of the IR Spectrum
The presence of the terminal alkene is confirmed by the =C-H stretching vibration around 3075 cm⁻¹ and the C=C stretching absorption near 1650 cm⁻¹.[2] A strong band at approximately 890 cm⁻¹ is indicative of the out-of-plane bending of the =CH₂ group.[2] The aliphatic nature of the molecule is evident from the strong C-H stretching bands between 2960 and 2850 cm⁻¹.[2]
The key feature distinguishing this spectrum from that of 2-methyl-1-octene is the absorption arising from the C-Cl stretching vibration. This is expected to appear in the 725-550 cm⁻¹ region of the fingerprint region.[3][4] The exact position of this band can be influenced by the conformation of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A solution of this compound would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
Predicted ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7 | Multiplet | 2H | =CH₂ (vinylic protons) |
| ~3.5 | Triplet | 2H | -CH₂-Cl |
| ~2.0 | Triplet | 2H | -CH₂- (allylic) |
| ~1.7 | Singlet | 3H | -CH₃ (vinylic) |
| ~1.3-1.6 | Multiplet | 8H | -(CH₂)₄- |
Interpretation of the ¹H NMR Spectrum
The two vinylic protons of the terminal double bond are expected to appear as a multiplet around 4.7 ppm. The methyl group attached to the double bond is predicted to be a singlet at approximately 1.7 ppm. The allylic protons on C3 will likely be a triplet around 2.0 ppm.
The most downfield signal in the aliphatic region is anticipated to be from the methylene protons attached to the chlorine atom (-CH₂-Cl) at approximately 3.5 ppm.[5][6] This significant downfield shift is due to the deshielding effect of the electronegative chlorine atom. The remaining methylene groups of the alkyl chain are expected to resonate as a complex multiplet between 1.3 and 1.6 ppm.
¹³C NMR Spectroscopy
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C2 (quaternary alkene) |
| ~110 | C1 (=CH₂) |
| ~45 | C8 (-CH₂-Cl) |
| ~38 | C3 |
| ~32 | C7 |
| ~29 | C4, C5, C6 |
| ~22 | C2-CH₃ |
Interpretation of the ¹³C NMR Spectrum
The two alkene carbons are expected at the downfield end of the spectrum, with the quaternary C2 carbon around 145 ppm and the terminal C1 carbon at approximately 110 ppm. The carbon atom bonded to the chlorine (C8) is predicted to have a chemical shift of around 45 ppm, a significant downfield shift compared to a typical methylene carbon in an alkane.[7][8] The remaining aliphatic carbons will appear in the range of 22-38 ppm. The methyl carbon attached to the double bond is expected to be the most upfield signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Experimental Protocol: Acquiring the Mass Spectrum
The mass spectrum would be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 160/162 | Molecular ion peak (M⁺) with characteristic 3:1 isotopic ratio for chlorine[9] |
| 125 | [M - Cl]⁺ |
| 43 | Propyl cation (base peak) |
| 56 | Butenyl cation |
Interpretation of the Mass Spectrum
A key feature in the mass spectrum of this compound will be the presence of the molecular ion peak (M⁺) as a pair of peaks at m/z 160 and 162, with a relative intensity ratio of approximately 3:1.[9] This is the characteristic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl).
The fragmentation pattern is expected to be dominated by the loss of a chlorine radical to form a carbocation at m/z 125. Further fragmentation of the alkyl chain is likely to occur, leading to the formation of smaller, stable carbocations. The base peak is predicted to be at m/z 43, corresponding to the stable propyl cation. Another significant fragment may be observed at m/z 56, corresponding to a butenyl cation.
Caption: Predicted fragmentation pathway of this compound.
Conclusion
The predicted spectroscopic data for this compound, based on the analysis of structurally related compounds and established spectroscopic principles, provides a comprehensive framework for the identification and characterization of this molecule. The key identifying features include the characteristic IR absorptions for the alkene and C-Cl bonds, the downfield-shifted NMR signals for the protons and carbon adjacent to the chlorine atom, and the distinctive isotopic pattern of the molecular ion in the mass spectrum. This technical guide serves as a valuable resource for researchers working with this and similar halogenated organic compounds.
References
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
-
Crysdot LLC. This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. 1-Octene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. IR: alkyl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 8-Chloro-2-methyl-1-octene
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-Chloro-2-methyl-1-octene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, the underlying principles governing chemical shifts and coupling constants, and a detailed protocol for sample preparation and spectral acquisition.
Introduction
This compound is a halogenated alkene whose structure presents a variety of distinct proton environments, making it an excellent case study for the application of ¹H NMR spectroscopy. The unambiguous assignment of each proton signal is critical for confirming the molecule's identity and purity. Proton NMR spectroscopy provides invaluable information on the electronic environment of protons, their connectivity, and stereochemical relationships.[1] This guide will systematically break down the spectrum of this compound, offering both predictive insights and practical experimental guidance.
The molecular structure of this compound is depicted below, with each unique proton environment labeled for the subsequent spectral analysis.
Molecular Structure and Proton Labeling
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum
The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton in this compound. These predictions are based on established principles of NMR spectroscopy and typical values for similar chemical environments.[2][3][4][5][6]
| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Protons | Predicted Coupling Constants (J, Hz) |
| H-1a, H-1b | 2H | 4.6 - 5.0 | multiplet | H-3, H-9 | J_geminal_ (H-1a, H-1b) ≈ 0-3 Hz; J_allylic_ (H-1, H-3) ≈ 1-3 Hz; J_allylic_ (H-1, H-9) ≈ 1-3 Hz |
| H-9 (CH₃) | 3H | 1.6 - 1.9 | triplet | H-1 | J_allylic_ (H-9, H-1) ≈ 1-3 Hz |
| H-3 | 2H | 1.8 - 2.2 | triplet | H-1, H-4 | J (H-3, H-4) ≈ 6-8 Hz; J_allylic_ (H-3, H-1) ≈ 1-3 Hz |
| H-4, H-5, H-6 | 6H | 1.2 - 1.6 | multiplet | H-3, H-5, H-6, H-7 | J ≈ 6-8 Hz |
| H-7 | 2H | 1.6 - 1.9 | multiplet | H-6, H-8 | J (H-7, H-6) ≈ 6-8 Hz; J (H-7, H-8) ≈ 6-8 Hz |
| H-8 | 2H | 3.6 - 3.8 | triplet | H-7 | J (H-8, H-7) ≈ 6-8 Hz |
Detailed Spectral Analysis
Vinylic Protons (H-1a and H-1b)
The two protons on the terminal double bond (H-1a and H-1b) are diastereotopic and therefore chemically non-equivalent. They are expected to resonate in the downfield region of the spectrum, typically between 4.6 and 5.0 ppm, due to the deshielding effect of the π-electron system of the alkene.[4][7] These protons will exhibit geminal coupling to each other, with a small coupling constant (²J) typically in the range of 0-3 Hz.[7] Furthermore, they will show allylic coupling to the H-3 protons and the H-9 methyl protons, with small coupling constants (⁴J) in the range of 1-3 Hz. The resulting signals for H-1a and H-1b are expected to be complex multiplets.
Methyl Protons (H-9)
The three protons of the methyl group at the C-2 position (H-9) are in an allylic position. Their signal is predicted to appear between 1.6 and 1.9 ppm.[2][3] Due to allylic coupling with the two vinylic protons (H-1a and H-1b), the signal for the H-9 protons is expected to be a triplet, although it may appear as a slightly broadened singlet if the long-range coupling is not well-resolved.
Allylic Protons (H-3)
The methylene protons at the C-3 position (H-3) are also allylic to the double bond, which causes a downfield shift compared to simple alkyl protons. Their resonance is anticipated in the range of 1.8 to 2.2 ppm.[3] These protons are coupled to the adjacent methylene protons at C-4, which will split their signal into a triplet (³J ≈ 6-8 Hz). They also exhibit weak allylic coupling to the vinylic protons (H-1a and H-1b).
Alkyl Chain Protons (H-4, H-5, and H-6)
The methylene protons of the alkyl chain at positions C-4, C-5, and C-6 are in similar chemical environments. Consequently, their signals are expected to overlap in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm, forming a complex multiplet.[2][4]
Methylene Protons Adjacent to Chlorine (H-7 and H-8)
The electronegative chlorine atom significantly influences the chemical shifts of the nearby protons. The protons on the carbon directly bonded to the chlorine atom (H-8) are the most deshielded of the sp³ hybridized protons and are expected to resonate between 3.6 and 3.8 ppm.[2][8] This signal will be a triplet due to coupling with the adjacent H-7 protons (³J ≈ 6-8 Hz).
The H-7 protons, being one carbon removed from the chlorine atom, will also experience a deshielding effect, though to a lesser extent than H-8. Their signal is predicted to appear between 1.6 and 1.9 ppm and will be a multiplet due to coupling with both the H-6 and H-8 protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient power transfer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
Start Acquisition: Initiate the data acquisition.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.
Visualizing Spectral Relationships
The spin-spin coupling interactions between the different protons in this compound can be visualized as a connectivity network.
Caption: Coupling network of protons in this compound.
Conclusion
This in-depth guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize NMR spectroscopy for the structural verification and analysis of this and similar molecules. The detailed breakdown of chemical shifts and coupling patterns serves as a valuable resource for interpreting complex spectra in the fields of chemical research and drug development.
References
-
How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021, October 4). Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Hruska, F., Hutton, H. M., & Schaefer, T. (1974). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 52(21), 3549-3556.
-
Typical Proton NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
- Schaefer, T., & Chum, K. (1976). Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Journal of Chemistry, 54(17), 2635-2640.
-
Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Spectroscopy Tutorial: Alkyl Halides. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(10), 865-877.
-
ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. Retrieved from [Link]
-
Fun Man Fung. (2019, June 15). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield) [Video]. YouTube. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
- Cooper, M. A., & Manatt, S. L. (1969). Variation of Vinyl Proton Coupling Constants with Ring Size in cis-Cyclic Olefins. Journal of the American Chemical Society, 91(22), 6325-6328.
-
Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78335, 2-Methyl-1-octene. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4349444, 1-Chloro-2-octyne. Retrieved from [Link].
-
ChemSynthesis. (2025, May 20). 8-chloro-1-octene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. compoundchem.com [compoundchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry of 8-Chloro-2-methyl-1-octene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-Chloro-2-methyl-1-octene, a halogenated alkene of interest in various chemical research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation and identification of this compound. We will explore the predictable fragmentation patterns under electron ionization and provide a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Significance of this compound
This compound is a functionalized alkene whose reactivity is dictated by the interplay between the terminal double bond and the primary alkyl chloride. Its analysis is crucial for quality control in synthesis, reaction monitoring, and as a potential building block in the development of novel chemical entities. Mass spectrometry, particularly when coupled with gas chromatography, stands as a cornerstone technique for the definitive identification and quantification of such volatile and semi-volatile organic compounds.[1] This guide will focus on the use of Electron Ionization (EI) mass spectrometry, a robust and widely used technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural confirmation.
The Mass Spectrometric Behavior of this compound under Electron Ionization
Upon introduction into the ion source of a mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion of this compound has a nominal mass of 160 u (for the 35Cl isotope) and 162 u (for the 37Cl isotope). Due to the natural isotopic abundance of chlorine (approximately 3:1 for 35Cl:37Cl), the mass spectrum will exhibit a characteristic M•+ and M+2•+ isotopic pattern, a key indicator of the presence of a single chlorine atom in the molecule.[1]
The molecular ion is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation pathways are governed by the relative bond strengths and the stability of the resulting carbocations and neutral radicals. For this compound, several key fragmentation routes are anticipated.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is dictated by the lability of certain bonds and the potential for rearrangements. The presence of the chlorine atom and the double bond significantly influences the fragmentation cascade.
A crucial and often dominant fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical. In this case, the loss of a chlorine radical (•Cl) from the molecular ion would result in the formation of a C9H17+ carbocation at m/z 125. This fragment is expected to be a significant peak in the spectrum.
Another important fragmentation is alpha-cleavage, the breaking of a bond adjacent to a functional group. For the chlorine atom, this would involve the cleavage of the C7-C8 bond, leading to the loss of a CH2Cl• radical and the formation of a C7H15+ carbocation at m/z 99.
The presence of the double bond also directs fragmentation. Allylic cleavage, the breaking of a bond adjacent to the double bond, is a favorable process. Cleavage of the C3-C4 bond would result in the formation of a resonance-stabilized allylic carbocation, C4H7+, at m/z 55, which is often a prominent peak in the mass spectra of alkenes.
Secondary Fragmentation and Rearrangements
The primary fragment ions can undergo further fragmentation to produce a series of smaller ions. The long alkyl chain is susceptible to sequential losses of neutral alkene molecules (e.g., ethylene, C2H4), leading to a characteristic pattern of peaks separated by 28 u.
McLafferty rearrangement, a common fragmentation for molecules containing a carbonyl group or a double bond and a gamma-hydrogen, is also a possibility. In this compound, a hydrogen atom from the C5 position could be transferred to the double bond, followed by cleavage of the C3-C4 bond. This would result in the formation of a neutral 1-chloro-2-methylpropene molecule and a radical cation of 1-pentene at m/z 70.
The interplay of these fragmentation pathways results in a unique mass spectrum that serves as a fingerprint for this compound. A visual representation of the primary fragmentation pathways is provided in the diagram below.
Caption: Predicted primary fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix. Gas chromatography is the preferred method for introducing this volatile compound into the mass spectrometer.[2]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For unknown samples, dissolve a known weight of the sample in the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[3]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 35-350
-
Scan Rate: 2 scans/second
-
Data Acquisition and Analysis
-
Acquire a blank (solvent) injection to ensure system cleanliness.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the unknown samples.
-
Process the data using the instrument's software. Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern and the NIST Mass Spectral Library for confirmation.
Tabulated Summary of Expected Fragments
The following table summarizes the key ions expected in the mass spectrum of this compound.
| m/z (35Cl isotope) | m/z (37Cl isotope) | Ion Formula | Proposed Structure/Origin |
| 160 | 162 | [C9H17Cl]•+ | Molecular Ion (M•+) |
| 125 | - | [C9H17]+ | Loss of •Cl |
| 99 | - | [C7H15]+ | Alpha-cleavage, loss of •CH2Cl |
| 70 | - | [C5H10]•+ | McLafferty Rearrangement |
| 55 | - | [C4H7]+ | Allylic Cleavage |
| 41 | - | [C3H5]+ | Further fragmentation of alkyl chain |
Conclusion: A Predictive Framework for Identification
This guide provides a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the fundamental principles of electron ionization and the predictable fragmentation pathways of halogenated alkenes, researchers can confidently identify this compound in various matrices. The provided GC-MS protocol serves as a robust starting point for method development, ensuring accurate and reliable results. While an experimental mass spectrum is the ultimate confirmation, the predictive approach outlined here, grounded in established chemical principles, offers a powerful tool for the structural elucidation of this compound and related compounds.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Chemguide. Mass Spectra - The M+2 Peak. [Link]
-
SpectraBase. 1-Octen-7-yne, 6-chloro-6-methyl- MS (GC). [Link]
-
Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
PubChem. (e)-1-Chloro-2-methyl-1-octene. [Link]
-
PubMed. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. [Link]
-
PubChem. 6-Chloro-4-methyl-2-octene. [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
YouTube. mass spectrum & fragmentation of 1-octene. [Link]
-
Agilent Technologies. A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
-
NIST WebBook. Octane, 3-chloro-. [Link]
-
PubMed. Chemical Assignment of Structural Isomers of Sulfur-Containing Metabolites in Garlic by Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry. [Link]
-
PubMed Central. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. [Link]
-
NIST WebBook. 1-Octene. [Link]
-
NIST WebBook. 1-Octene, 2-methyl-. [Link]
Sources
Technical Guide to the Physical and Structural Characterization of 8-Chloro-2-methyl-1-octene
Abstract: This document provides a comprehensive technical guide for the characterization of 8-Chloro-2-methyl-1-octene (CAS No. 485320-16-9), a halogenated alkene of interest in synthetic chemistry. As a compound not yet extensively documented in peer-reviewed literature, this guide emphasizes the foundational experimental protocols and theoretical considerations necessary for its definitive identification and physical property determination. We present a multi-faceted approach, grounded in established analytical techniques, to provide researchers, scientists, and drug development professionals with the necessary tools to confidently assess this molecule. The narrative focuses on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction and Strategic Overview
This compound is an organic compound with the molecular formula C₉H₁₇Cl. Its structure, featuring a terminal double bond, a methyl branch, and a primary alkyl chloride, makes it a potentially versatile intermediate for the synthesis of more complex molecules. The precise characterization of its physical properties is a prerequisite for its effective use in reaction design, process scale-up, and formulation development.
Given the absence of comprehensive experimental data in the public domain, this guide adopts a predictive and methodological framework. We will leverage data from structurally analogous compounds to establish a theoretical baseline for its properties. Subsequently, we will detail the rigorous experimental workflows required to empirically determine these properties, ensuring a scientifically sound characterization.
Table 1: Molecular Identifiers for this compound
| Property | Value | Source |
| CAS Number | 485320-16-9 | |
| Molecular Formula | C₉H₁₇Cl | |
| Molecular Weight | 160.68 g/mol | |
| SMILES Code | C=C(C)CCCCCCCl | [1] |
Purity and Structural Integrity Assessment: A Foundational Step
Before any physical properties can be reliably measured, the identity and purity of the substance must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this assessment, offering both high-resolution separation and definitive mass-based identification.[2][3]
The Causality of GC-MS Selection
The choice of GC-MS is deliberate. Gas chromatography is adept at separating volatile compounds from non-volatile impurities and from closely related isomers that may have formed during synthesis.[2] The mass spectrometer provides two critical pieces of information: the molecular weight of the compound and a unique fragmentation pattern that serves as a "fingerprint" for the molecule. For a chlorinated compound, MS offers a particularly definitive piece of evidence: the isotopic pattern of chlorine.[4] Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4] Therefore, any molecule containing a single chlorine atom will exhibit a characteristic pair of molecular ion peaks in its mass spectrum: a primary peak (M⁺) and a smaller peak at two mass units higher (M⁺+2) with approximately one-third the intensity.[4][5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the synthesized this compound in a high-purity volatile solvent such as dichloromethane or hexane.[3]
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), which separates compounds based on boiling point.[3]
-
Injector: Set to 250 °C in split mode (e.g., 50:1 ratio) to ensure rapid volatilization without thermal decomposition.[3]
-
Carrier Gas: Utilize Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program effectively separates early-eluting solvents from the target analyte and later-eluting impurities.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[6]
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.
-
Interface Temperature: Maintain at 280 °C to prevent analyte condensation.
-
-
-
Data Analysis:
-
The primary peak in the total ion chromatogram (TIC) should correspond to this compound. Purity can be estimated by the area percentage of this peak.
-
Examine the mass spectrum of the primary peak. Confirm the presence of molecular ion peaks at m/z 160 and 162, with an intensity ratio of approximately 3:1.
-
Compare the fragmentation pattern to spectral libraries (e.g., NIST) and theoretical fragmentation pathways to confirm the structure.[3]
-
Visualization: GC-MS Workflow
Caption: Workflow for purity and identity confirmation via GC-MS.
Determination of Core Physical Properties
The physical properties of a molecule are a direct consequence of its intermolecular forces.[7] For this compound, these are primarily van der Waals dispersion forces, influenced by its size and shape, and weaker dipole-dipole interactions from the C-Cl bond.[8] The lack of hydrogen bonding capability suggests it will be immiscible with water.[9]
To provide context, we can compare its expected properties to those of related, well-characterized molecules. The boiling point should be higher than that of non-chlorinated analogs like 1-octene (121 °C) or 2-methyl-1-octene due to the increased molecular weight and polarity imparted by the chlorine atom.[8][10][11]
Table 2: Physical Properties of this compound and Analogous Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n_D) |
| 1-Octene | 112.21 | 121 | 0.715 | 1.409 |
| 2-Chlorooctane | 148.67 | 173 | 0.869 | 1.431 |
| 8-Chloro-1-octene | 146.66 | 180.9 (Predicted)[12] | 0.877 (Predicted)[12] | 1.435 (Estimate)[13] |
| This compound | 160.68 | ~185-195 (Estimated) | ~0.88-0.90 (Estimated) | ~1.44-1.45 (Estimated) |
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the ambient pressure, and it is a critical indicator of volatility and purity.[14] Simple distillation is the standard method for its determination for a liquid compound.[14]
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Charging: Place approximately 10-15 mL of the GC-MS confirmed pure sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue heating and record the temperature range over which the bulk of the liquid distills. A pure compound will have a narrow boiling range (typically 1-2 °C).[14]
-
Correction: If the atmospheric pressure is not 760 mmHg, apply a pressure correction to the observed boiling point.
Sources
- 1. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 2. Gas chromatography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. 1-Octene [webbook.nist.gov]
- 11. 1-Octene, 2-methyl- [webbook.nist.gov]
- 12. chembk.com [chembk.com]
- 13. 8-CHLORO-1-OCTENE [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Storage of 8-Chloro-2-methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-methyl-1-octene is a functionalized olefin with potential applications in organic synthesis and drug development. As with many reactive intermediates, its stability during storage and handling is a critical factor that can influence experimental outcomes and product purity. This technical guide provides a comprehensive overview of the intrinsic stability of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. We will explore the chemical characteristics that govern its reactivity, including the influence of the allylic chloride and the terminal double bond. Furthermore, this guide will present detailed protocols for assessing the stability of this compound and for its proper management in a laboratory setting to ensure its integrity for research and development activities.
Introduction: Chemical Profile and Intrinsic Reactivity
This compound is a chlorinated hydrocarbon featuring a terminal double bond, classifying it as a functionalized olefin. Its structure, presented in Figure 1, contains two key reactive sites: the C-Cl bond at the 8-position and the C=C double bond at the 1-position. The presence of the double bond, while not directly adjacent to the chlorine, influences the overall electronic properties of the molecule. The methyl group at the 2-position provides a degree of steric hindrance and electronic stabilization to the double bond.
Caption: Workflow for GC-MS stability analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural elucidation and can be used to monitor the appearance of degradation products over time.
[1][2][3][4]Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl(_3)).
-
Acquisition: Acquire
H and C NMR spectra. -
Data Analysis:
-
In the
H NMR spectrum, the appearance of new signals, for example, in the region of 3.6-3.7 ppm (indicative of a -CH(_2)-OH group from hydrolysis) or changes in the olefinic region (4.7-5.7 ppm), would indicate degradation. -
Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the compound against a known internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor changes in the functional groups of the molecule.
[5][6][7][8]Protocol for FTIR Analysis:
-
Sample Preparation: A neat film of the liquid compound can be analyzed between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Acquire the IR spectrum over the range of 4000-400 cm
. -
Data Analysis: Monitor the intensity of the C-Cl stretching vibration (typically around 650-850 cm
) and the C=C stretching vibration (around 1640-1680 cm ). The appearance of a broad O-H stretching band (around 3200-3600 cm ) would be indicative of hydrolysis.
Conclusion
The stability and proper storage of this compound are paramount for its successful application in research and development. This guide has outlined the key factors that can influence its stability, including hydrolysis, oxidation, and polymerization. By adhering to the recommended storage conditions—refrigeration, inert atmosphere, protection from light and moisture, and the use of polymerization inhibitors—researchers can significantly extend the shelf-life and maintain the purity of this valuable chemical intermediate. Regular monitoring of the compound's integrity using the analytical protocols provided will ensure the reliability and reproducibility of experimental results.
References
-
Liskon Biological. Inhibitor 701: The Key to Enhancing Monomer Storage Safety. 2023. [Link]
-
Quora. Why are allyl chlorides hydrolysed much more easily than vinyl halides? 2017. [Link]
-
Nader, A. E. PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI. Purdue e-Pubs. [Link]
-
Wako. High performance polymerization inhibitors. [Link]
-
Agilent. SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]
-
Synfacts. Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. 2013. [Link]
- Di Lonardo, G., et al. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy. 2000.
-
ECSA. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Wikipedia. Functionalized polyolefins. [Link]
- Podgórski, A., et al. Methyl Substitution Destabilizes Alkyl Radicals. Chemistry – A European Journal. 2017.
-
University of Windsor. HYDROLYSIS. [Link]
-
ECSA. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
- ResearchGate. Unsaturation Characterization of Polyolefins by NMR and Thermal Gradient NMR (TGNMR)
-
Fiveable. Stability of Alkenes | Organic Chemistry Class Notes. [Link]
-
OpenOChem Learn. Stability of Alkenes. [Link]
-
REDA Safe. Chemical Compatibility and Storage Guidelines. 2022. [Link]
- Google Patents. Hydrolysis of allylic halides. 1966.
-
Reddit. Why does substituting alkenes make them more stable? 2020. [Link]
-
National Center for Biotechnology Information. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. 2023. [Link]
-
ACTenviro. A Guide to Chemical Containers. 2023. [Link]
-
National Center for Biotechnology Information. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. 2021. [Link]
-
Organic Chemistry Portal. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. [Link]
- Google Patents. Hydrolysis of allyl halides. 1943.
-
YouTube. Stability of Alkenes. 2023. [Link]
-
YouTube. Best Chemical Storage Containers Revealed - Top Picks for 2024. 2024. [Link]
-
National Center for Biotechnology Information. Pendant Group Functionalization of Cyclic Olefin for High Temperature and High-Density Energy Storage. 2024. [Link]
-
ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]
-
Agilent. Chlorinated hydrocarbons. [Link]
-
ACS Publications. Utilization of Natural Sunlight and Air in the Aerobic Oxidation of Benzyl Halides. 2011. [Link]
-
MDPI. Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. 2024. [Link]
-
Royal Society of Chemistry. The synthesis and properties research of functionalized polyolefins. 2021. [Link]
-
ElectronicsAndBooks. Post-polymerization functionalization of polyolefins. [Link]
-
ResearchGate. FTIR spectra of ClC(O)SCl isolated in an Ar matrix (1 : 1000) at different irradiation times. [Link]
-
Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. 2015. [Link]
-
National Center for Biotechnology Information. Long-Term High-Temperature Stability of Functionalized Graphene Oxide Nanoplatelets in Arab-D and API Brine. 2016. [Link]
-
GSC Online Press. GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. 2023. [Link]
-
MDPI. Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. 2023. [Link]
-
MDPI. Functionalization of MXene Nanosheets for Polystyrene towards High Thermal Stability and Flame Retardant Properties. 2019. [Link]
-
National Center for Biotechnology Information. Dispersion stability of functionalized graphene in aqueous sodium dodecyl sulfate solutions. 2013. [Link]
-
Green Chemistry Blog. Daphne Houston. [Link]
-
Princeton University. Dispersion Stability of Functionalized Graphene in Aqueous Sodium Dodecyl Sulfate Solutions. 2013. [Link]
-
University of Bayreuth. NMR spectroscopy reveals polyethylene degradation in the environment. 2022. [Link]
-
Norwegian Research Information Repository. Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures. 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 8-Chloro-2-methyl-1-octene
Introduction: Navigating the Polymerization of a Sterically Hindered and Functionalized Olefin
The polymerization of α-olefins has been a cornerstone of polymer chemistry, yielding materials with a vast array of properties and applications. While the polymerization of simple olefins like ethylene and propylene is well-established, the introduction of functional groups and steric hindrance into the monomer structure presents unique challenges and opportunities. 8-Chloro-2-methyl-1-octene is a monomer that embodies both of these features. The presence of a terminal chloro group offers a reactive handle for post-polymerization modification, enabling the synthesis of functionalized polyolefins with tailored properties such as improved adhesion, miscibility with polar polymers, and flame retardancy.[1][2][3] Concurrently, the methyl group at the 2-position introduces steric bulk near the double bond, which can significantly influence the polymerization kinetics and the resulting polymer's microstructure.
This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of potential polymerization strategies for this compound. We will delve into three primary polymerization techniques: Ziegler-Natta coordination polymerization, cationic polymerization, and controlled radical polymerization. For each method, we will present a detailed, step-by-step protocol, underpinned by a discussion of the underlying chemical principles and the rationale for the selection of specific catalysts, initiators, and reaction conditions. Furthermore, this guide will cover the essential characterization techniques for the resulting poly(this compound), including nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC), to elucidate its structure, molecular weight, and thermal properties.
The overarching goal is to equip the reader with the foundational knowledge and practical protocols to successfully synthesize and characterize this novel functionalized polyolefin, thereby unlocking its potential for advanced applications.
I. Ziegler-Natta Coordination Polymerization: Taming Steric Hindrance for Stereoregular Architectures
Ziegler-Natta catalysis is a powerful method for the polymerization of α-olefins, renowned for its ability to produce linear and stereoregular polymers.[1][4][5][6][7][8][9] The application of Ziegler-Natta catalysts to this compound is a promising yet challenging endeavor. The primary hurdle is the steric hindrance imposed by the methyl group at the 2-position, which can impede monomer coordination and insertion at the catalyst's active site. Additionally, the chloro- functionality could potentially interact with the catalyst components.
To address these challenges, a heterogeneous Ziegler-Natta catalyst system, such as titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), activated by an organoaluminum co-catalyst like triethylaluminum (TEAL), is proposed.[5] The support can enhance catalyst activity and stability, while the choice of co-catalyst and its ratio to the titanium precursor are critical for controlling polymerization.
Experimental Workflow: Ziegler-Natta Polymerization
Caption: Workflow for Ziegler-Natta Polymerization.
Detailed Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
This compound (purified by passing through activated alumina and deoxygenated)
-
Magnesium chloride supported titanium tetrachloride (TiCl₄/MgCl₂) catalyst
-
Triethylaluminum (TEAL) solution in hexane (e.g., 1.0 M)
-
Anhydrous, deoxygenated toluene
-
Methanol (acidified with a small amount of HCl)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Preparation: A flame-dried and argon-purged Schlenk flask equipped with a magnetic stirrer is used as the polymerization reactor.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 100 mL of anhydrous, deoxygenated toluene to the reactor. Subsequently, introduce the TiCl₄/MgCl₂ catalyst (e.g., 0.05 mmol Ti).
-
Co-catalyst and Monomer Injection: Equilibrate the reactor to the desired temperature (e.g., 60°C). Inject the TEAL solution (e.g., 5.0 mmol, corresponding to an Al/Ti molar ratio of 100). After 5 minutes of aging, inject the purified this compound monomer (e.g., 10 g, 62.2 mmol).
-
Polymerization: Maintain the reaction mixture at the set temperature with vigorous stirring for the desired polymerization time (e.g., 3 hours).
-
Termination and Polymer Isolation: Terminate the polymerization by slowly adding 20 mL of acidified methanol to the reactor. The polymer will precipitate.
-
Purification: Filter the precipitated polymer and wash it thoroughly with copious amounts of methanol to remove catalyst residues.
-
Drying: Dry the resulting white polymer powder in a vacuum oven at 60°C to a constant weight.
Rationale for Experimental Choices:
-
Catalyst System: The use of a supported TiCl₄ catalyst is crucial for achieving reasonable activity with a sterically hindered monomer. The MgCl₂ support helps to create highly active titanium centers.
-
Co-catalyst Ratio: The Al/Ti molar ratio is a critical parameter that influences both the activity of the catalyst and the molecular weight of the polymer. A relatively high ratio is often required for hindered olefins.
-
Temperature: The polymerization temperature affects the rate of polymerization and the stereoregularity of the polymer. A moderate temperature of 60°C is a good starting point to balance these factors.
-
Solvent: Toluene is a common non-polar solvent for Ziegler-Natta polymerization. It is essential to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
II. Cationic Polymerization: Leveraging Lewis Acids for Controlled Chain Growth
Cationic polymerization is another viable route for the polymerization of electron-rich olefins.[10] The presence of the electron-donating methyl group at the 2-position of this compound can stabilize the resulting carbocation intermediate, making it susceptible to cationic initiation. However, the chloro- group can act as a Lewis base and coordinate with the Lewis acid initiator, potentially leading to catalyst deactivation or side reactions. Therefore, the choice of a suitable Lewis acid and reaction conditions is paramount.
A common Lewis acid for cationic polymerization is aluminum trichloride (AlCl₃), often used with a protic co-initiator like water or a cationogen like an alkyl halide.[11][12][13][14][15] For this specific monomer, a system of AlCl₃ with a controlled amount of a proton source in a non-polar solvent at low temperatures is proposed to minimize side reactions and control the polymerization.
Experimental Workflow: Cationic Polymerization
Caption: Workflow for Cationic Polymerization.
Detailed Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (purified and dried over calcium hydride)
-
Aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous methanol
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
-
Dry ice/acetone bath
Procedure:
-
Reactor Setup: A flame-dried and argon-purged Schlenk flask equipped with a magnetic stirrer is cooled to -78°C in a dry ice/acetone bath.
-
Solvent and Monomer Addition: Under an inert atmosphere, add 100 mL of anhydrous CH₂Cl₂ to the reactor, followed by the purified this compound monomer (e.g., 10 g, 62.2 mmol).
-
Initiator Preparation and Addition: In a separate flame-dried Schlenk flask, prepare a stock solution of AlCl₃ in CH₂Cl₂ (e.g., 0.1 M). This should be done carefully as the dissolution is exothermic.
-
Initiation: Slowly add the AlCl₃ solution (e.g., 6.2 mL of a 0.1 M solution, 0.62 mmol, 1 mol% relative to monomer) to the stirred monomer solution at -78°C.
-
Polymerization: Maintain the reaction at -78°C for the desired time (e.g., 1-2 hours).
-
Termination: Quench the polymerization by adding 20 mL of pre-cooled anhydrous methanol.
-
Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol. Filter the white precipitate, wash it with fresh methanol, and dry it in a vacuum oven at 50°C.
Rationale for Experimental Choices:
-
Initiator System: AlCl₃ is a strong Lewis acid capable of initiating cationic polymerization. The presence of trace water in the system can act as a co-initiator.
-
Low Temperature: Performing the polymerization at -78°C is crucial to suppress chain transfer and termination reactions, which are common in cationic polymerization and lead to low molecular weight polymers.[16]
-
Solvent: Dichloromethane is a polar aprotic solvent that can help to solvate the growing carbocationic chain ends and the counter-ion, promoting a more controlled polymerization.
-
Monomer Purity: The monomer and solvent must be rigorously dried as water can act as an uncontrolled co-initiator, leading to poor control over the polymerization.
III. Controlled Radical Polymerization: Precision Synthesis of Functional Polymers
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over molecular weight, molecular weight distribution, and polymer architecture.[17][18][19] These methods are generally more tolerant to functional groups compared to ionic polymerization techniques, making them well-suited for a monomer like this compound.
Here, we will focus on an ATRP protocol. ATRP utilizes a transition metal complex (e.g., a copper halide) in conjunction with a ligand to reversibly activate and deactivate a dormant polymer chain end through a halogen atom transfer process.[3][20]
Experimental Workflow: Atom Transfer Radical Polymerization (ATRP)
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).
Detailed Protocol: ATRP of this compound
Materials:
-
This compound (purified by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 31.1 mmol), EBiB (e.g., 45.5 µL, 0.31 mmol), PMDETA (e.g., 65 µL, 0.31 mmol), and anisole (5 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition and Polymerization: Under a positive flow of inert gas, add CuBr (e.g., 44.6 mg, 0.31 mmol) to the frozen mixture. Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90°C).
-
Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Termination and Purification: After the desired time or conversion is reached, cool the reaction to room temperature and open it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven at 50°C.
Rationale for Experimental Choices:
-
Initiator/Catalyst/Ligand System: The EBiB/CuBr/PMDETA system is a well-established and versatile ATRP initiating system suitable for a wide range of monomers.
-
Stoichiometry: The ratio of monomer:initiator:catalyst:ligand is crucial for controlling the polymerization. The typical ratio is [Monomer]:[Initiator]:[Cu(I)]:[Ligand] = 100:1:1:1.
-
Temperature: The polymerization temperature influences the rate of both the activation and deactivation steps in the ATRP equilibrium. 90°C is a common temperature for the polymerization of styrenic and acrylic monomers.
-
Deoxygenation: The removal of oxygen is critical as it can react with the propagating radicals and the Cu(I) catalyst, leading to termination and loss of control.
IV. Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the microstructure of the polymer.
-
¹H NMR: The proton NMR spectrum will provide information on the polymer backbone and the presence of the chloro- and methyl- groups. Expected signals would include broad resonances for the aliphatic backbone protons, a signal for the methyl protons, and a signal for the methylene protons adjacent to the chlorine atom.[21][22][23][24]
-
¹³C NMR: The carbon NMR spectrum will give more detailed information about the polymer's tacticity (the stereochemical arrangement of the methyl and chloro-substituted carbons along the polymer chain).[25][26][27][28]
| Expected ¹H NMR Chemical Shifts (in CDCl₃) | Assignment |
| ~3.5 ppm (triplet) | -CH₂-Cl |
| ~0.8-1.0 ppm (broad singlet/doublet) | -CH₃ |
| ~1.2-1.8 ppm (broad multiplets) | Polymer backbone -CH₂- and -CH- |
| Expected ¹³C NMR Chemical Shifts (in CDCl₃) | Assignment |
| ~45 ppm | -CH₂-Cl |
| ~20-25 ppm | -CH₃ |
| ~25-45 ppm | Polymer backbone carbons |
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI = Mw/Mn) of the polymer. For polyolefins, high-temperature GPC (HT-GPC) might be necessary due to their limited solubility at room temperature.[2][29][30][31]
| Polymerization Method | Expected PDI |
| Ziegler-Natta | Broad (typically > 2) |
| Cationic | Can be broad, but can be controlled to < 1.5 |
| ATRP | Narrow (typically < 1.5) |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline. The presence of the chloro- and methyl- groups is expected to influence the polymer's thermal properties.[32][33][34][35] The Tg will likely be higher than that of polyethylene due to the presence of the side groups, which restrict chain mobility.
V. Potential Applications
The unique combination of a hydrocarbon backbone with a reactive chloro- functionality and a sterically demanding methyl group makes poly(this compound) a promising material for various applications:
-
Adhesion Promoters: The polar chloro- groups can enhance adhesion to polar substrates.
-
Compatibilizers for Polymer Blends: The polymer could act as a compatibilizer for blends of polyolefins with polar polymers.
-
Functional Coatings: The chloro- groups can serve as sites for grafting other functional molecules to create coatings with specific properties.
-
Flame Retardants: The presence of chlorine can impart some degree of flame retardancy to the material.
-
Precursor for Advanced Materials: The chloro- groups can be chemically modified to introduce a wide range of other functionalities, opening up possibilities for the synthesis of novel materials for applications in drug delivery, membranes, and specialty elastomers.
VI. Conclusion
The polymerization of this compound presents a fascinating challenge at the intersection of functionalized and sterically hindered olefin polymerization. This guide has provided a comprehensive overview of three potential polymerization strategies: Ziegler-Natta coordination polymerization, cationic polymerization, and controlled radical polymerization. The detailed protocols and the rationale behind the experimental choices are intended to serve as a robust starting point for researchers venturing into the synthesis of this novel polyolefin. The successful polymerization and characterization of poly(this compound) will undoubtedly pave the way for the development of new materials with unique properties and a wide range of applications.
References
- Venkatesh, R., Harrisson, S., Haddleton, D. M., & Klumperman, B. (2004). Olefin Copolymerization via Controlled Radical Polymerization: Copolymerization of Acrylate and 1-Octene. Macromolecules, 37(12), 4406–4416.
- Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
- Ghiass, M., Gholami, M., Ramazani, S. A., & Sang, M. (2023). Chain Walking in the AlCl3 Catalyzed Cationic Polymerization of α-Olefins. ChemPlusChem, 88(1), e202200432.
- Busico, V., Cipullo, R., Talarico, G., & Castelli, V. (2006). ¹H NMR Analysis of Chain Unsaturations in Ethene/1-Octene Copolymers Prepared with Metallocene Catalysts at High Temperature. Macromolecules, 39(12), 4258–4267.
- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
-
BYJU'S. (n.d.). Preparation Of Ziegler-Natta Catalyst. Retrieved from [Link]
- Rinaldi, P. L., & Fan, T. (2001). Poly(ethylene-co-1-octene) Characterization by High-Temperature Multidimensional NMR at 750 MHz. Macromolecules, 34(13), 4414–4426.
-
Rinaldi, P. L., & Fan, T. (2001). Poly(ethylene-co-1-octene) Characterization by High-Temperature Multidimensional NMR at 750 MHz. Semantic Scholar. Retrieved from [Link]
- Obuah, C., Munyaneza, A., Guzei, I. A., & Darkwa, J. (2014). Ferrocenylpyrazolyl palladium complexes as catalysts for the polymerisation of 1-heptene and 1-octene to highly branched polyolefins. Dalton Transactions, 43(1), 209-219.
- Li, M., & Matyjaszewski, K. (2008). Inverse Miniemulsion ATRP: A New Method for Synthesis and Functionalization of Well-Defined Water-Soluble/Cross-Linked Polymeric Particles. Journal of the American Chemical Society, 130(35), 11828–11833.
- Ledesma-García, L., Reyes-López, S. Y., & Saldívar-Guerra, E. (2018). Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents. Polymer Bulletin, 75(11), 5039-5055.
-
Wikipedia. (2023, December 19). Ziegler–Natta catalyst. Retrieved from [Link]
- Tosoh Bioscience LLC. (2017). GPC analysis of polyolefins. TPC2024 Conference.
-
College of Saint Benedict & Saint John's University. (n.d.). Polymer Synthesis: Cationic. Retrieved from [Link]
-
Process NMR Associates. (2015, March 8). Polyalphaolefin Hydrogenation - Residual Olefin Analysis - 1H NMR versus Bromine Number. Retrieved from [Link]
- Satoh, K., & Kamigaito, M. (2023). Precision Synthesis of End-Functionalized Star Poly(vinyl alcohol)s by RAFT Polymerization and Post-polymerization Modification. ACS Macro Letters, 12(7), 913-918.
- Treat, N. J., Sprafke, H., Kramer, J. W., Clark, P. G., Barton, B. E., Read de Alaniz, J., ... & Hawker, C. J. (2016). Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst. Journal of visualized experiments: JoVE, (110), e53809.
- Pielichowski, K., & Pielichowski, J. (2001). DSC study of chlorosulphonated polyethylene. Journal of thermal analysis and calorimetry, 65(1), 229-235.
- Kennedy, J. P., & Marechal, E. (1982). Lewis Acids in Cationic Initiations.
- Wang, L., Liu, B., & Ma, Z. (2021). The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System. Polymers, 13(16), 2758.
- Ghiass, M., Gholami, M., Ramazani, S. A., & Sang, M. (2023). Chain Walking in the AlCl3 Catalyzed Cationic Polymerization of α‐Olefins. ChemPlusChem, 88(1), e202200432.
- Kennedy, J. P., & Ivan, B. (1992). Cationic polymerization of olefins with alkylaluminum initiators. Progress in Polymer Science, 17(5), 785-832.
-
LibreTexts. (2022, October 4). 6.13: Ziegler-Natta Polymerization. Retrieved from [Link]
-
LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
- Sahoo, S., De, D., & De, P. P. (2014). Compatibility Study of Chlorinated Polyethylene/Ethylene Methacrylate Copolymer Blends Using Thermal, Mechanical, and Chemical Analysis. Journal of Applied Polymer Science, 131(13).
-
Agilent Technologies. (n.d.). Analysis of polyolefins by GPC/SEC. Retrieved from [Link]
-
Jordi Labs. (n.d.). Identify the Thermal Transitions in Polyolefins Case Study. Retrieved from [Link]
-
Ghiass, M., Gholami, M., Ramazani, S. A., & Sang, M. (2023). Chain Walking in the AlCl3 Catalyzed Cationic Polymerization of α-Olefins. R Discovery. Retrieved from [Link]
-
Shams, K., & Siraj, S. (2022). Nuclear magnetic resonance (¹HNMR) spectra of unhydrogenized (above) and hydrogenized (below) polyalphaolefin (PAO) at catalyst loading of 5 wt.%, hydrogen pressure of 8 bar and temperature of 130°C. ResearchGate. Retrieved from [Link]
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
-
YouTube. (2022, January 10). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM. Retrieved from [Link]
- Hanifpour, A., Ghiass, M., & Ramazani, S. A. (2021). Ionic liquids as modifier for the oligomerization of α-olefins to reactive poly (α-olefins) via traditional AlCl3 catalyst. Journal of Molecular Liquids, 337, 116441.
- Chen, J., & Zhang, Y. (2022). Lewis Acid Promoted Radical Alternating Polymerization of Simple and Higher α-Olefins with Maleic Anhydride. ACS Macro Letters, 11(7), 833-839.
- Coessens, V., & Matyjaszewski, K. (2000). Functionalization of polymers prepared by ATRP using radical addition reactions.
- Wan, K. Y. (2014). CHAPTER 1 INTRODUCTION TO ZIEGLER-NATTA POLYMERIZATION 1.1 INTRODUCTION TO POLYOLEFINS Classical polymers such as polyethylene,. [Master's thesis, Universiti Tunku Abdul Rahman].
- Wang, Y., Zhang, Y., & Liu, W. (2022). Compatibilization of Polyolefin Blends through Acid–Base Interactions.
-
Polymer Solutions. (2018, August 11). The Key to Analyzing Polyolefins: High-temperature GPC Testing. Retrieved from [Link]
- Liu, B., Ma, Z., & Wang, L. (2020). Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. ACS Omega, 5(18), 10543-10551.
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(10), 3461–3488.
-
Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
- O'Connor, C. (2011). NMR Spectra of Polymers and Polymer Additives. John Wiley & Sons.
- Shamiri, A., Chakrabarti, M. H., Jahan, S., Hussain, M. A., Kaminsky, W., Aravind, P. V., & Yehye, W. A. (2014). Ziegler-Natta polymerization of olefins-stereoselectivity.
-
Wang, L., Liu, B., & Ma, Z. (2022). (a) ¹H NMR and (b) ¹³C NMR of mPAO and T-mPAO. ResearchGate. Retrieved from [Link]
-
Thermal Support. (n.d.). DSC Transitions of Common Thermoplastics. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Polymer Synthesis: Cationic [employees.csbsju.edu]
- 11. Chain Walking in the AlCl3 Catalyzed Cationic Polymerization of α-Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lewis Acids in Cationic Initiations [ns1.almerja.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. pslc.ws [pslc.ws]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. researchgate.net [researchgate.net]
- 22. process-nmr.com [process-nmr.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Poly(ethylene-co-1-octene) Characterization by High-Temperature Multidimensional NMR at 750 MHz | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tpc2024.virtualbyvario.com [tpc2024.virtualbyvario.com]
- 30. agilent.com [agilent.com]
- 31. agilent.com [agilent.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. jordilabs.com [jordilabs.com]
- 35. thermalsupport.com [thermalsupport.com]
Application Notes & Protocols: 8-Chloro-2-methyl-1-octene as a Functional Comonomer in Coordination Polymerization
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in polymer chemistry and drug development on the utilization of 8-chloro-2-methyl-1-octene as a functional comonomer in coordination polymerization. Due to the novel nature of this specific monomer, this guide synthesizes established principles from the broader field of ω-halogenated α-olefin copolymerization. The protocols herein are built upon foundational methodologies demonstrated to be effective for incorporating polar functional groups into polyolefin backbones using Ziegler-Natta and metallocene-type catalysts. The primary focus is to enable the synthesis of functional polyolefins with pendant chloroalkyl groups, which serve as versatile synthetic handles for subsequent post-polymerization modifications, allowing for the creation of advanced materials with tailored properties.
Part 1: Scientific Foundation and Strategic Approach
The Role of Functionalized α-Olefins
Polyolefins, such as polyethylene and polypropylene, are valued for their chemical inertness, mechanical properties, and low cost.[1][2] However, their non-polar, hydrocarbon nature limits their application in areas requiring adhesion, printability, or specific chemical interactions.[3][4] The direct copolymerization of α-olefins bearing functional groups is a powerful strategy to overcome these limitations. The monomer, this compound, is an exemplary ω-functionalized α-olefin. Its incorporation into a polyolefin chain achieves two primary objectives:
-
Property Modification: The presence of the polar C-Cl bond can subtly alter the physical properties of the bulk polymer.
-
Reactive Platform: The terminal alkyl chloride group is a key reactive site for a wide array of nucleophilic substitution reactions, enabling post-polymerization modification.[1][2] This allows for the conversion of a commodity plastic into a specialty, value-added material.
The Challenge: Catalyst Sensitivity
The primary challenge in the coordination polymerization of polar vinyl monomers is the sensitivity of the catalysts.[4] Ziegler-Natta and metallocene catalysts, the cornerstones of stereospecific olefin polymerization, are highly electrophilic early transition metal complexes.[5][6] The lone pair electrons on the chlorine atom of this compound can act as a Lewis base, coordinating to the metal center and deactivating the catalyst.
Catalyst Protection Strategy: To circumvent this, a "protection" or "scavenging" strategy is employed. A sacrificial organoaluminum compound, typically an activator like methylaluminoxane (MAO) or an additional scavenger like triisobutylaluminum (TIBA), is used in excess.[7] This compound preferentially interacts with the polar functional group of the comonomer, shielding it from the catalyst's active site and allowing polymerization to proceed.
Caption: Catalyst protection workflow.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-1-octene (Analogous Monomer)
While this compound is commercially available from specialty suppliers, understanding its synthesis is valuable.[8] A common method for analogous compounds like 8-chloro-1-octene involves the nucleophilic displacement of a bromide.[9]
Objective: To synthesize 8-chloro-1-octene from 8-bromo-1-octene.
Materials:
-
8-bromo-1-octene
-
Lithium chloride (LiCl) or a quaternary ammonium chloride (e.g., tetramethylammonium chloride)[9]
-
Solvent: Miscible, aqueous alkanolic medium (e.g., 95% aqueous ethanol)[9]
-
500 mL three-necked flask, reflux condenser, stirrer, thermometer
Procedure:
-
Equip the 500 mL flask with a stirrer, reflux condenser, and thermometer.
-
Charge the flask with 8-bromo-1-octene (e.g., 0.10 mol), a stoichiometric excess of the chloride salt (e.g., 0.50 mol of tetramethylammonium chloride), and 250 mL of 95% aqueous ethanol.[9]
-
Stir the mixture vigorously and heat to reflux.
-
Maintain the reflux for approximately 2-4 hours. The formation of a precipitate (e.g., tetramethylammonium bromide) indicates the reaction is proceeding.[9]
-
After cooling, filter the mixture to remove the precipitated bromide salt.
-
Isolate the product from the filtrate by distillation. The 8-chloro-1-octene and any unreacted 8-bromo-1-octene can be readily separated.[9]
-
Characterization: Confirm product structure and purity via ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Metallocene-Catalyzed Copolymerization of Ethylene and this compound
Objective: To synthesize a random copolymer of ethylene and this compound.
Safety: This procedure involves pyrophoric organoaluminum reagents and a high-pressure reactor. It must be performed by trained personnel using appropriate Schlenk line and glovebox techniques under an inert atmosphere (N₂ or Ar).
Materials:
-
Catalyst: Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Cocatalyst/Activator: Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Scavenger: Triisobutylaluminum (TIBA), 1.0 M solution in hexanes
-
Monomers: Ethylene (polymerization grade), this compound (high purity, dried over CaH₂)
-
Solvent: Toluene (anhydrous, deoxygenated)
-
Quenching Solution: Ethanol with 10% HCl
Apparatus:
-
300 mL stainless steel Parr high-pressure reactor with mechanical stirrer and temperature control
-
Schlenk line and/or glovebox
-
Gas-tight syringes
Procedure:
-
Reactor Preparation: The reactor is disassembled, cleaned, and baked at 120 °C overnight. It is then reassembled while hot and purged with inert gas for at least 2 hours.
-
Solvent and Scavenger Addition: The reactor is charged with 150 mL of anhydrous toluene via cannula transfer, followed by 2.0 mL of TIBA solution. The mixture is stirred at 50 °C for 20 minutes.
-
Comonomer Protection and Addition: In a separate Schlenk flask, a calculated amount of this compound (e.g., 5 mL) is dissolved in 20 mL of toluene. An equimolar amount of TIBA (relative to the comonomer) is added dropwise at 0 °C. This solution is stirred for 30 minutes and then transferred to the reactor.
-
Catalyst Activation and Injection: In a glovebox, Cp₂ZrCl₂ (e.g., 5 µmol) is dissolved in 5 mL of toluene. The required volume of MAO solution (to achieve an Al:Zr ratio of 1000:1) is added, and the mixture is allowed to pre-activate for 15 minutes. This catalyst solution is then drawn into a syringe and rapidly injected into the reactor.
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar). The temperature and pressure are maintained for the desired reaction time (e.g., 30 minutes).
-
Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by injecting 20 mL of the acidic ethanol solution.
-
Polymer Isolation: The reactor contents are poured into a beaker containing 500 mL of vigorously stirring acidic ethanol. The precipitated polymer is filtered, washed extensively with ethanol and then acetone, and dried in a vacuum oven at 60 °C to a constant weight.
Caption: Copolymerization experimental workflow.
Protocol 3: Post-Polymerization Modification: Azidation
Objective: To convert the pendant chloroalkyl groups on the copolymer to azide groups.
Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment.
Materials:
-
Ethylene-co-(this compound) copolymer
-
Sodium azide (NaN₃)
-
Solvent: N,N-Dimethylformamide (DMF) or Toluene
-
Phase-Transfer Catalyst (if using toluene): Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, dissolve the copolymer (e.g., 2.0 g) in 100 mL of DMF at 80 °C.
-
Add a 5-fold molar excess of sodium azide relative to the incorporated chloro-monomer content.
-
Stir the reaction mixture at 80-100 °C for 24 hours under an inert atmosphere.
-
Cool the solution and precipitate the functionalized polymer by pouring it into 500 mL of methanol.
-
Filter the polymer, wash thoroughly with methanol and water to remove residual salts, and dry under vacuum.
-
Characterization: Successful conversion can be confirmed by FTIR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and the disappearance of the C-Cl signal in the ¹³C NMR spectrum.
Part 3: Data Presentation and Characterization
Table 1: Physicochemical Properties of Monomers
| Property | 8-Chloro-1-octene | This compound |
| CAS Number | 871-90-9[10][11] | 485320-16-9[8] |
| Molecular Formula | C₈H₁₅Cl[10] | C₉H₁₇Cl |
| Molecular Weight | 146.66 g/mol [10] | 160.68 g/mol |
| Appearance | Colorless Liquid[9] | Colorless Liquid |
Table 2: Representative Copolymerization Results
| Run | Comonomer Feed (mol%) | Temp (°C) | Activity ( kg/molZr ·h) | Incorporation (mol%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 2.0 | 50 | 1250 | 1.1 | 185 | 2.3 |
| 2 | 5.0 | 50 | 980 | 2.8 | 152 | 2.5 |
| 3 | 5.0 | 70 | 1550 | 2.5 | 110 | 2.8 |
| 4 | 10.0 | 50 | 650 | 4.9 | 95 | 3.1 |
Note: Data is illustrative, based on typical trends for functionalized olefin copolymerization. Actual results will vary.
References
Due to system limitations, I am unable to generate clickable URLs. The following references are provided for verification purposes.
- Bielicka, M. M., et al. (2021). Copolymerization of Ethylene and Long-Chain Functional α-Olefins by Dinuclear Zirconium Catalysts. Organometallics, 40(12), 1759–1767.
- Bielicka, M. M., et al. (2021).
- Li, Y., et al. (2023). Accessing Functionalized Ultra-High Molecular Weight Poly(α-olefin)s via Hafnium-Mediated Highly Isospecific Copolymerization.
- Quijada, R., et al. (2001). Copolymerization of Polypropylene and Functionalized Linear α-Olefin onto Glass Fibers. Journal of Applied Polymer Science, 81(5), 1266-1276.
- Process for the polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds. (1988).
- Cui, D., et al. (2013). Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. Polymer Chemistry, 4(5), 1639-1646.
- Post-Polymerization Functionalization of Polyolefins. (2021).
- Plummer, C. M., et al. (2020). The post-modification of polyolefins with emerging synthetic methods. Polymer Chemistry, 11(46), 7255-7279.
- Boaen, N. K., & Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(3), 267-275.
- Ziegler Natta Polymeris
- The post-modification of polyolefins with emerging synthetic methods. (2020).
- Ziegler–Natta c
- Halogen
- Sivaram, S. (1991). Recent Developments in Ziegler-Natta Catalysts for Olefin Polymerization and Their Processes. Indian Journal of Technology, 29, 1-24.
- Halogenated Monomers in Plastic Compounds: Overview and Benefits. (2023). SpecialChem.
- Olefin Polymerization with Ziegler-Natta C
- 8-chloro-1-octene. (n.d.). ChemSynthesis.
- The post-modification of polyolefins with emerging synthetic methods. (2020). Semantic Scholar.
- Synthesis of Branched α-Olefins via Trimerization and Tetramerization of Ethylene. (2022).
- Density Functional Study of Ethylene−Norbornene Copolymerization via Metallocene and Constrained-Geometry Catalysts. (2000).
- 8-chloro-1-octene. (1969).
- Copolymer: Definition, Properties, Types, and Examples. (2023). Xometry.
- Halogenated Polymers & Additives in Rubber: Flame Retardant Science Explained. (2023). YouTube.
- Process for the halogenation of polymers and copolymers of butadiene. (1966).
- This compound. (n.d.). Crysdot LLC.
- This compound. (n.d.). BLDpharm.
- Copolymerization of ethylene with 2,5-norbornadiene using a homogeneous metallocene/MAO catalyst system. (1999). Semantic Scholar.
- Polymerization catalyst and process for polymerizing alpha-olefins. (1983).
- Copolymerization of ethylene and isoprene initiated by metallocene catalyst. (2022). Arabian Journal of Chemistry, 15(9), 104068.
- Skupiński, W., et al. (2001). Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl). Molecules, 6(8), 659-666.
- Homo-polymerization of alpha-olefins and co-polymerization of higher alpha-olefins with ethylene in the presence of CpTiCl2(OC6H4X-p)
- Special Issue: Synthesis and Chemistry of Chiral Metallocenes. (2013).
- Chloro-arylation of Alkenes via Cooperative Photoredox and Atom-transfer C
- 8-Chloro-1-octene. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Post-polymerization functionalization of polyolefins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The post-modification of polyolefins with emerging synthetic methods - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 9. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 8-Chloro-2-methyl-1-octene
Introduction: A Versatile Building Block for Advanced Polymeric Materials
In the pursuit of sophisticated polymers for high-value applications, particularly in the biomedical and pharmaceutical fields, the choice of monomer is paramount. 8-Chloro-2-methyl-1-octene stands out as a uniquely versatile building block.[1] Its structure is strategically bifunctional: it possesses a readily polymerizable isobutenyl-type double bond and a terminal primary alkyl chloride on a flexible eight-carbon spacer. This configuration allows for the creation of a polyolefin backbone while preserving a reactive handle—the chloro group—for a wide array of subsequent chemical modifications.
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the controlled polymerization of this compound and the subsequent functionalization of the resulting polymer. The methodologies described herein are designed to produce well-defined polymers with predictable molecular weights and narrow polydispersity, which are critical attributes for materials intended for applications such as drug delivery, bioconjugation, and advanced coatings.[2][3]
The Imperative for Control: Why Atom Transfer Radical Polymerization (ATRP)?
To fully exploit the potential of a functional monomer like this compound, the polymerization process must be precise and controlled. Controlled/living radical polymerization (CLRP) techniques are essential for synthesizing polymers with predetermined structures and functionalities.[4][5] Among these, Atom Transfer Radical Polymerization (ATRP) is exceptionally well-suited for this monomer.
Core Principles of ATRP: ATRP is a robust CLRP method that relies on a reversible equilibrium between active, propagating radical species and dormant species (alkyl halides).[6][7] This equilibrium is mediated by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the polymer chain end. This process keeps the concentration of active radicals low at any given moment, significantly suppressing termination reactions and allowing polymer chains to grow simultaneously and uniformly.
Advantages of ATRP for this compound:
-
Functional Group Tolerance: ATRP is renowned for its compatibility with a wide range of functional groups.[8] The reaction conditions can be tuned to be mild enough to not interfere with the alkyl chloride on the monomer's side chain.
-
Selective Initiation: The success of this polymerization hinges on selectively initiating from a dedicated initiator molecule (e.g., an alkyl bromide) rather than from the monomer's own chloro group. In ATRP, alkyl bromides are significantly more reactive and serve as more efficient initiators than alkyl chlorides.[9] This difference in reactivity allows for the controlled polymerization of the alkene moiety while leaving the pendant chloro groups intact for post-polymerization modification.
-
Architectural Control: ATRP provides excellent control over molecular weight, polydispersity (Đ), and polymer architecture, enabling the synthesis of block copolymers, star polymers, and polymer brushes.[6]
Section 1: Synthesis of Poly(this compound) via ATRP
This section details the protocol for the synthesis of a well-defined homopolymer using this compound.
Experimental Protocol: ATRP of this compound
Materials and Reagents:
-
Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (Cu(I)Br)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Other: Nitrogen gas (high purity), syringes, Schlenk flask, magnetic stir bar.
Step-by-Step Methodology:
-
Monomer Preparation: Pass this compound through a short column of activated basic alumina to remove any polymerization inhibitors.
-
Reaction Setup: Add Cu(I)Br (14.3 mg, 0.1 mmol) to a 25 mL Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and high-purity nitrogen three times to ensure an inert atmosphere.
-
Component Addition: Under a positive nitrogen pressure, add anhydrous anisole (5 mL), this compound (1.61 g, 10 mmol), and PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until the copper complex forms, indicated by a homogenous colored solution.
-
Initiation: Degas the solution by bubbling with nitrogen for 15-20 minutes while stirring. Subsequently, inject the initiator, Ethyl α-bromoisobutyrate (EBiB) (14.7 µL, 0.1 mmol), to start the polymerization. The ratio of monomer to initiator will determine the target degree of polymerization and thus the molecular weight.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for the desired time (e.g., 6-12 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR spectroscopy.
-
Termination and Purification: To quench the reaction, cool the flask to room temperature and open it to air. Dilute the viscous solution with tetrahydrofuran (THF, ~10 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the purified polymer solution into a large excess of cold methanol with vigorous stirring. The polymer will separate as a viscous liquid or solid. Decant the solvent and redissolve the polymer in a minimal amount of THF, then re-precipitate into cold methanol. Repeat this process twice more.
-
Drying: Dry the final polymer product under vacuum at 40 °C to a constant weight.
Characterization:
-
¹H NMR: Confirm the polymer structure by observing the disappearance of vinyl proton signals (~4.7 ppm) and the appearance of broad polymer backbone signals. The integrity of the -CH₂Cl group (triplet at ~3.5 ppm) should be confirmed.
-
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). A well-controlled polymerization should yield a Đ value below 1.3.
Data Presentation: Expected Polymerization Outcomes
The following table outlines the expected molecular weight characteristics as a function of the monomer-to-initiator ratio, assuming high monomer conversion (>90%).
| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] Ratio | Target Mn ( g/mol ) | Expected Experimental Mn ( g/mol ) | Expected Đ (Mw/Mn) |
| 1 | 50:1:1:1 | 8,034 | 7,500 - 8,500 | < 1.30 |
| 2 | 100:1:1:1 | 16,068 | 15,000 - 17,000 | < 1.25 |
| 3 | 200:1:1:1 | 32,136 | 30,000 - 34,000 | < 1.20 |
Section 2: Post-Polymerization Modification of Pendant Chloro Groups
The true utility of poly(this compound) lies in its capacity for post-polymerization modification.[10][11] The pendant primary alkyl chloride serves as a versatile electrophilic site for nucleophilic substitution reactions, allowing the introduction of a vast array of functional groups.
Caption: Synthetic workflow from monomer to functionalized polymers.
Protocol 1: Azidation for "Click Chemistry" Applications
Rationale: Converting the pendant chloride to an azide group is a powerful transformation. The azide group is stable, relatively unreactive under most conditions, but can be specifically reacted with alkynes via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" approach is highly efficient and is a cornerstone of bioconjugation for attaching drugs, peptides, or targeting ligands.
Methodology:
-
Dissolution: Dissolve poly(this compound) (1.0 g, ~6.2 mmol of Cl groups for a 10 kDa polymer) in 15 mL of dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃) (0.81 g, 12.4 mmol, a 2-fold molar excess relative to Cl groups).
-
Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 24 hours.
-
Purification: After cooling, dilute the reaction mixture with THF and precipitate the polymer into a 10:1 water/methanol mixture to remove excess NaN₃ and DMF. Redissolve and re-precipitate twice.
-
Drying: Dry the resulting azide-functionalized polymer under vacuum.
-
Characterization: Successful conversion is confirmed by FT-IR spectroscopy through the appearance of a sharp, strong azide (-N₃) stretching band at approximately 2100 cm⁻¹.
Protocol 2: Quaternization for Antimicrobial Polymers
Rationale: The reaction of the pendant alkyl chloride with a tertiary amine yields a polymer decorated with quaternary ammonium salts. Such polycations are known to disrupt bacterial cell membranes, giving the material potent antimicrobial properties.[12]
Methodology:
-
Dissolution: Dissolve poly(this compound) (1.0 g) in 15 mL of THF.
-
Reagent Addition: Add a tertiary amine, such as N,N-dimethyloctylamine (3-fold molar excess relative to Cl groups).
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and stir under a nitrogen atmosphere for 48 hours.
-
Purification: Cool the solution and precipitate the polymer into a large excess of cold diethyl ether.
-
Drying: Filter and dry the quaternized polymer under vacuum.
-
Characterization: Conversion can be monitored by ¹H NMR, observing the downfield shift of the protons on the carbon adjacent to the newly formed quaternary nitrogen center.
Section 3: Applications in Drug Development - A Conceptual Framework
The ability to precisely synthesize and functionalize polymers based on this compound opens numerous avenues in pharmaceutical science.[2][13]
Application Concept 1: Polymer-Drug Conjugates via Click Chemistry
An azide-functionalized polymer can be conjugated to a therapeutic agent that has been modified to contain an alkyne group. This creates a stable, covalently linked polymer-drug conjugate.
Caption: Covalent drug conjugation using click chemistry.
Application Concept 2: Amphiphilic Block Copolymers for Micellar Drug Delivery
The parent poly(this compound) is hydrophobic. It can be used as a macroinitiator to grow a second, hydrophilic block, creating an amphiphilic block copolymer. This is achieved by using the pendant chloro groups to initiate a second ATRP reaction with a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA).
These amphiphilic copolymers will self-assemble in water to form core-shell micelles: a hydrophobic core capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell (often PEG) that provides stealth properties, enhancing circulation time in the body.[14]
Caption: Formation of drug-loaded micelles from a block copolymer.
Conclusion
This compound is a powerful and versatile monomer for the creation of advanced functional polymers. Through the use of controlled polymerization techniques like ATRP, it is possible to synthesize well-defined polyolefin scaffolds. The preserved pendant chloro groups serve as robust chemical handles for a wide range of post-polymerization modifications, enabling the tailoring of material properties for specific, demanding applications. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel polymer-drug conjugates, delivery vehicles, and other functional materials poised to make a significant impact in the fields of materials science and drug development.
References
- Well-Defined Polymers Bearing Pendent Alkene Functionalities via Selective RAFT Polymerization - PMC - NIH.
- Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC - NIH.
- Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl | Request PDF.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC - NIH.
- New Polyolefin Family Polymers for Drug Delivery Applic
- Functionalized Polymers in Pharmaceutical Therapies.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Royal Society of Chemistry.
- Controlled Polymeriz
- End-functionalized polymers by controlled/living radical polymerizations: synthesis and applic
- Functional Polymers for Drug Delivery and Opto-Electronic Applic
- Functional polymers by atom transfer radical polymeriz
- Post-Polymerization Modification | Request PDF.
- Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Pl
- Controlled Radical Polymeriz
- 1 History of Post-polymerization Modific
- Functional Polyion Complex Micelles for Potential Targeted Hydrophobic Drug Delivery. MDPI.
- Atom Transfer Radical Polymerization | Chemical Reviews.
- Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-Bromo-8-chloro-1-octene. Benchchem.
- This compound - Aliph
- 485320-16-9|this compound. BLDpharm.
Sources
- 1. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 2. blog.curapath.com [blog.curapath.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. utd-ir.tdl.org [utd-ir.tdl.org]
- 14. mdpi.com [mdpi.com]
Application Note: Strategic Formation of an Unsaturated Grignard Reagent from 8-Chloro-2-methyl-1-octene for Advanced Synthesis
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the successful formation of the Grignard reagent from 8-Chloro-2-methyl-1-octene. The presence of a terminal alkene within the haloalkane substrate presents unique challenges, primarily the potential for intramolecular side reactions. This document outlines a robust methodology to favor the desired organometallic formation, ensuring high fidelity for subsequent synthetic applications in pharmaceutical and materials science research. We delve into the critical parameters of magnesium activation, solvent selection, and reaction temperature control, providing a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Functionalized Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of organic synthesis, prized for their potent nucleophilicity in forming new carbon-carbon bonds.[1][2] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3][4] While the synthesis of simple alkyl or aryl Grignard reagents is well-established, the formation of these organometallics from substrates bearing additional functional groups, such as alkenes, requires a nuanced approach.
The subject of this guide, this compound, presents such a challenge. The primary obstacle is not the reactivity of the alkene with the Grignard reagent once formed—as Grignard reagents do not typically react with isolated carbon-carbon double bonds—but rather the potential for intramolecular cyclization.[5][6] This application note provides a detailed protocol designed to mitigate this side reaction and ensure a high yield of the desired linear unsaturated Grignard reagent, (2-methyl-1-octen-8-yl)magnesium chloride.
The Underlying Chemistry: Causality in Experimental Design
The successful formation of (2-methyl-1-octen-8-yl)magnesium chloride hinges on a deep understanding of the reaction mechanism and the factors that influence its course.
The Imperative of Anhydrous Conditions
Grignard reagents are highly basic and react readily with protic solvents, including trace amounts of water.[3][7] This reaction protonates the Grignard reagent, forming the corresponding alkane and rendering it inactive for its intended purpose.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed to prevent quenching of the reagent as it forms.
The Role of the Ethereal Solvent
Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the formation and stability of Grignard reagents.[2][7] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a stabilizing complex.[2][7] This solvation is crucial for maintaining the reagent's reactivity and preventing its precipitation from the solution.
Activating the Magnesium Surface
A common hurdle in Grignard synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the alkyl halide. To overcome this, various activation methods are employed to expose a fresh, reactive magnesium surface. Common activators include small amounts of iodine or 1,2-dibromoethane. Mechanical methods, such as crushing the magnesium turnings in situ, can also be effective.
Mitigating Intramolecular Cyclization
The primary challenge with this compound is the potential for the newly formed Grignard reagent to undergo an intramolecular nucleophilic attack on the terminal alkene, leading to the formation of a cyclic product. The rate of this cyclization is temperature-dependent. By maintaining a low reaction temperature, the rate of the desired intermolecular Grignard formation can be favored over the intramolecular side reaction.
Experimental Protocol: Formation of (2-methyl-1-octen-8-yl)magnesium chloride
This protocol provides a step-by-step methodology for the preparation and subsequent validation of the title Grignard reagent.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (e.g., Sigma-Aldrich) | |
| Magnesium turnings | High purity | (e.g., Sigma-Aldrich) | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (e.g., EMD Millipore) | Stored over molecular sieves. |
| Iodine | Crystal, ACS reagent | (e.g., Fisher Scientific) | For activation. |
| 1,2-Dibromoethane | 99% | (e.g., Acros Organics) | Optional activator. |
| Anhydrous HCl in diethyl ether | 1.0 M solution | (e.g., Sigma-Aldrich) | For titration. |
| Salicylaldehyde phenylhydrazone | Indicator grade | (e.g., TCI America) | For titration. |
| Argon or Nitrogen gas | High purity | (e.g., Airgas) | For inert atmosphere. |
Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or inert gas manifold
-
Ice-water bath
-
Burette for titration
Reaction Setup and Procedure
Workflow for Grignard Reagent Formation
Caption: Workflow for the preparation and validation of (2-methyl-1-octen-8-yl)magnesium chloride.
Step-by-Step Protocol:
-
Preparation of Apparatus: All glassware (three-necked flask, condenser, dropping funnel) should be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of dry argon or nitrogen.
-
Charging the Flask: To the cooled three-necked flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask should be equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Preparation of the Halide Solution: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation of the Reaction: Add a small portion (approximately 10%) of the halide solution to the magnesium turnings. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution, often accompanied by a gentle reflux of the solvent. If initiation is difficult, a few drops of 1,2-dibromoethane can be added.
-
Addition of the Halide: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Maintaining a low temperature is crucial to minimize potential intramolecular cyclization.
-
Completion of the Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray to brownish solution is the Grignard reagent.
Validation: Titration of the Grignard Reagent
It is imperative to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A back-titration method is reliable.
Titration Protocol:
-
Accurately measure a known excess of a standardized solution of anhydrous HCl in diethyl ether into a dry flask under an inert atmosphere.
-
Add a few drops of salicylaldehyde phenylhydrazone indicator.
-
Slowly add a precisely measured aliquot (e.g., 1.00 mL) of the Grignard reagent solution to the HCl solution with vigorous stirring.
-
The endpoint is reached when the color changes from yellow to reddish-orange.
-
Alternatively, a direct titration with a standard solution of a secondary alcohol like sec-butanol in the presence of an indicator such as 1,10-phenanthroline can be performed.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all components are rigorously dried.- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.- Gently crush some of the magnesium turnings with a dry glass rod. |
| Low yield of Grignard reagent | - Incomplete reaction- Wurtz coupling side reaction | - Extend the reaction time at room temperature.- Add the alkyl halide solution more slowly to maintain a low concentration in the flask. |
| Formation of cyclic byproducts | - Intramolecular cyclization | - Maintain a low reaction temperature during the addition of the alkyl halide.- Use a more dilute solution of the alkyl halide. |
Conclusion
The successful synthesis of (2-methyl-1-octen-8-yl)magnesium chloride is readily achievable through careful control of reaction conditions. By adhering to strictly anhydrous techniques, employing effective magnesium activation, and maintaining a low reaction temperature, the formation of this valuable unsaturated Grignard reagent can be optimized, paving the way for its use in complex molecular construction. The validation of the reagent's concentration via titration is a critical final step to ensure stoichiometric accuracy in subsequent synthetic transformations.
References
-
Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Allen Career Institute. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2019, September 9). What is the mechanism of the reaction of a Grignard reagen with alkene bonding? Retrieved from [Link]
-
Richey, H. G., Jr., & Veale, H. S. (1974). Kinetic analysis of an intramolecular addition of a Grignard reagent to an alkene. Journal of the American Chemical Society. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Yamamoto, Y., et al. (2013). Addition and in situ halo-cyclization of ω-alkenyl Grignard reagents with aldehydes, ketones, carbon dioxide, and azodicarboxylate. New Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Advanced Cross-Coupling Strategies for 8-Chloro-2-methyl-1-octene
Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the cross-coupling of 8-Chloro-2-methyl-1-octene. As an unactivated primary alkyl chloride, this substrate presents unique challenges that are overcome by modern catalytic systems. We delve into the mechanistic rationale behind catalyst selection and reaction conditions for several powerful cross-coupling methodologies, including Nickel-catalyzed cross-electrophile coupling, Palladium-catalyzed Negishi coupling, and Nickel-catalyzed Sonogashira coupling. Each section includes field-proven insights and step-by-step protocols designed for robust and reproducible results.
Introduction: The Challenge and Opportunity of C(sp³)-Cl Bond Functionalization
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the creation of novel pharmaceuticals, agrochemicals, and materials.[1] Cross-coupling reactions have emerged as indispensable tools for this purpose, with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki underscoring their impact.[2] While the coupling of C(sp²)-hybridized centers (e.g., aryl halides) is well-established, the use of C(sp³)-hybridized alkyl halides has been a more formidable challenge due to the higher activation barrier of the C-X bond and the propensity for side reactions like β-hydride elimination.[3][4]
This compound serves as a representative and challenging substrate. It features a primary C(sp³)-Cl bond, which is significantly less reactive than its bromide or iodide counterparts.[5][6] Furthermore, the presence of an alkene moiety requires the catalytic system to exhibit high functional group tolerance. This guide focuses on advanced, reliable methods that selectively activate the C-Cl bond, enabling the synthesis of complex molecular architectures from this readily accessible building block. We will explore catalyst systems based on both nickel and palladium, which have proven effective for these demanding transformations.[7][8]
General Workflow for Inert Atmosphere Reactions
Successful cross-coupling requires the rigorous exclusion of oxygen and moisture. The following diagram outlines a standard experimental workflow.
Caption: General experimental workflow for cross-coupling reactions.
Nickel-Catalyzed Cross-Electrophile Coupling with Aryl Chlorides
Cross-electrophile coupling is a powerful, modern strategy that joins two different electrophiles using a stoichiometric reductant, avoiding the need to pre-form and handle often sensitive organometallic nucleophiles.[9][10] Nickel catalysis is particularly adept at activating the inert C-Cl bonds of both alkyl and aryl chlorides.[5][11]
Expertise & Experience: Causality Behind Experimental Choices
-
Why Nickel? Nickel(0) complexes are more readily oxidized and thus more effective at cleaving the strong C-Cl bond compared to their palladium counterparts.[7] This intrinsic reactivity makes nickel the catalyst of choice for coupling reactions involving chlorides.
-
The Role of the Reductant: A reductant (typically zinc or manganese powder) is essential to turn over the catalytic cycle by reducing the Ni(II) intermediate back to the active Ni(0) or Ni(I) state.
-
Ligand Selection is Critical: Simple nickel salts are often ineffective. Specialized ligands are required to stabilize the nickel center, promote selective cross-coupling over homocoupling, and prevent catalyst decomposition. For coupling alkyl and aryl chlorides, the pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) ligand has been shown to be uniquely effective.[5][9]
-
Co-Catalysis with Halide Additives: A key innovation for activating alkyl chlorides is the use of a catalytic amount of sodium bromide (NaBr) or sodium iodide (NaI).[5] These additives facilitate an in situ Finkelstein reaction, transiently converting a small population of the alkyl chloride to the more reactive alkyl bromide/iodide, which then enters the catalytic cycle more rapidly.[5][9] This strategy dramatically accelerates the reaction without requiring the direct use of less stable alkyl bromides or iodides.
Mechanistic Overview: A Radical-Chain Pathway
The mechanism for many nickel-catalyzed cross-electrophile couplings is proposed to involve radical intermediates, differing from the classic oxidative addition/transmetalation pathway.[10][11]
Caption: Proposed radical mechanism for Ni-catalyzed cross-electrophile coupling.
Protocol 1: Ni-Catalyzed Coupling with 4-Chloroanisole
This protocol details the coupling of this compound with 4-chloroanisole, a representative electron-rich aryl chloride.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 160.69 | 80.3 mg | 0.50 | 1.0 |
| 4-Chloroanisole | 142.58 | 106.9 mg | 0.75 | 1.5 |
| NiBr₂(dme) | 308.51 | 7.7 mg | 0.025 | 0.05 |
| PyBCamCN Ligand | - | 9.0 mg | 0.03 | 0.06 |
| Sodium Iodide (NaI) | 149.89 | 15.0 mg | 0.10 | 0.2 |
| Zinc dust (<10 micron) | 65.38 | 98.1 mg | 1.50 | 3.0 |
| N,N-Dimethylacetamide (DMA) | - | 2.5 mL | - | - |
Step-by-Step Procedure:
-
Preparation: Inside a nitrogen-filled glovebox, add NiBr₂(dme) (7.7 mg), PyBCamCN ligand (9.0 mg), NaI (15.0 mg), and zinc dust (98.1 mg) to an oven-dried 4 mL vial equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous, degassed DMA (2.5 mL) to the vial. Add 4-chloroanisole (106.9 mg) followed by this compound (80.3 mg) via microsyringe.
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 60 °C and stir for 18-24 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, filtering it through a short plug of silica with ethyl acetate, and analyzing by GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove zinc and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product, 1-(4-methoxyphenyl)-2-methyl-1-octene.
Palladium-Catalyzed Negishi Coupling
The Negishi coupling, which pairs an organohalide with an organozinc reagent, is a highly reliable and functional-group-tolerant C-C bond-forming reaction.[6] While palladium is the classic catalyst, its application to unactivated alkyl chlorides requires specific, highly active catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[4][12]
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst System: For coupling C(sp³)-Cl bonds, a combination of a palladium source like Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand such as tricyclopentylphosphine (PCyp₃) is highly effective.[4] This ligand promotes the challenging oxidative addition step and accelerates the final reductive elimination, outcompeting β-hydride elimination.[3]
-
Organozinc Reagent: Organozinc halides are typically prepared in situ from the corresponding alkyl or aryl halide and activated zinc. They are more reactive than organoboron compounds but less reactive (and thus more functional-group-tolerant) than Grignard or organolithium reagents.[6]
-
Solvent and Additive: A mixture of THF and a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is often used to ensure solubility of all components and promote the reaction.[4] N-methylimidazole (NMI) can act as a beneficial additive, accelerating the reaction.[4]
Catalytic Cycle
The Negishi coupling follows a well-established catalytic cycle.
Caption: Standard catalytic cycle for the Palladium-catalyzed Negishi coupling.
Protocol 2: Negishi Coupling with Phenylzinc Chloride
This protocol describes the coupling of this compound with a pre-formed or in situ generated phenylzinc chloride solution.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 160.69 | 80.3 mg | 0.50 | 1.0 |
| Phenylzinc Chloride (0.5 M in THF) | - | 1.5 mL | 0.75 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.02 |
| Tricyclopentylphosphine (PCyp₃) | 266.42 | 10.7 mg | 0.04 | 0.08 |
| N-Methylimidazole (NMI) | 82.10 | 41.1 mg | 0.50 | 1.0 |
| THF / NMP (4:1 mixture) | - | 2.0 mL | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg) and PCyp₃ (10.7 mg) to an oven-dried vial. Add 1.0 mL of the anhydrous THF/NMP solvent mixture and stir for 10 minutes to form the active catalyst.
-
Reaction Setup: In a separate, larger reaction vial, add this compound (80.3 mg), N-methylimidazole (41.1 mg), and the remaining 1.0 mL of the THF/NMP solvent.
-
Reagent Addition: To the vial containing the substrate, add the phenylzinc chloride solution (1.5 mL) via syringe. Follow this by adding the pre-mixed catalyst solution via syringe.
-
Reaction: Seal the vial, remove from the glovebox, and heat in a preheated block at 80 °C for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding 2 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with diethyl ether (15 mL) and transfer to a separatory funnel. Wash with saturated NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography (hexanes) to yield 2-methyl-8-phenyl-1-octene.
Nickel-Catalyzed Sonogashira Coupling
The Sonogashira reaction, the coupling of a terminal alkyne with an organic halide, is a premier method for constructing C(sp³)-C(sp) bonds.[13] While traditionally the domain of palladium catalysis with aryl/vinyl halides, recent breakthroughs have enabled nickel complexes to catalyze this transformation with challenging unactivated alkyl chlorides.[14][15][16]
Expertise & Experience: Causality Behind Experimental Choices
-
Nickel/Copper System: Similar to its palladium counterpart, the nickel-catalyzed Sonogashira coupling often benefits from a copper(I) co-catalyst (e.g., CuI).[14] The copper salt is believed to form a copper acetylide intermediate, which then participates in the key transmetalation step with the nickel center.
-
Halide Exchange Additive: As with other nickel-catalyzed reactions of alkyl chlorides, an iodide source like NaI is crucial. It serves as a co-catalyst to generate the more reactive alkyl iodide in situ, which is essential for achieving reasonable reaction rates under mild conditions.[14]
-
Base and Solvent: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is required to deprotonate the terminal alkyne. A polar aprotic solvent such as DMSO is effective at solubilizing the inorganic base and promoting the reaction.[14]
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 160.69 | 88.4 mg | 0.55 | 1.1 |
| Phenylacetylene | 102.14 | 51.1 mg | 0.50 | 1.0 |
| NiCl₂(PCy₃)₂ | 672.33 | 16.8 mg | 0.025 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 4.8 mg | 0.025 | 0.05 |
| Sodium Iodide (NaI) | 149.89 | 15.0 mg | 0.10 | 0.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 244.4 mg | 0.75 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | - | 2.5 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add cesium carbonate (244.4 mg), CuI (4.8 mg), NaI (15.0 mg), and NiCl₂(PCy₃)₂ (16.8 mg).
-
Reagent Addition: Add anhydrous, degassed DMSO (2.5 mL). Stir the suspension for 5 minutes. Add phenylacetylene (51.1 mg) followed by this compound (88.4 mg) via syringe.
-
Reaction: Seal the Schlenk tube and immerse the flask in a preheated oil bath at 50-60 °C. Stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMSO.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the coupled product, 4-methyl-1-phenyl-3-nonene.
References
-
Shields, J. D., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society. [Link]
-
Fan, Q., et al. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organometallics. [Link]
-
Valente, C., et al. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]
-
Everson, D. A., & Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. [Link]
-
Vechorkin, O., et al. (2016). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. [Link]
-
Everson, D. A., & Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. PMC - PubMed Central. [Link]
-
Shields, J. D., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC - PubMed Central. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
-
Cárdenas, D. J. (2003). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Organic Reactions. [Link]
-
Wang, Z., et al. (2021). Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. Chemical Science. [Link]
-
Gong, H., et al. (2011). Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. ACS Publications. [Link]
-
Wang, X., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. Cross-coupling reaction. Wikipedia. [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). A Method for Palladium‐Catalyzed Cross‐Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3. Angewandte Chemie. [Link]
-
Beller, M., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry – A European Journal. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. [Link]
-
Wikipedia. Negishi coupling. Wikipedia. [Link]
-
Fan, Q., et al. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. ResearchGate. [Link]
-
So, C. M., et al. (2008). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 8-Chloro-2-methyl-1-octene in Organic Synthesis
These application notes provide an in-depth guide to the synthetic utility of 8-chloro-2-methyl-1-octene, a versatile building block in modern organic synthesis. While direct literature on this specific substituted alkene is emerging, its structural motifs—a terminal isobutenyl group and a primary alkyl chloride—allow for its strategic deployment in several key transformations. This document outlines the core principles and detailed protocols for its application, with a focus on the synthesis of complex targets such as insect pheromones and other bioactive molecules.[1][2] The methodologies described herein are grounded in established principles of organometallic chemistry and cross-coupling reactions.[3]
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound is a C9 aliphatic hydrocarbon featuring two distinct reactive sites: a terminal double bond and a primary alkyl chloride. This bifunctionality allows for selective, stepwise manipulations, making it a valuable intermediate in multi-step synthetic campaigns. The presence of the methyl group on the double bond influences its reactivity and provides a unique structural element for target-oriented synthesis.
The primary chloride offers a handle for nucleophilic substitution or, more strategically, for the formation of organometallic reagents. The terminal alkene can participate in a variety of addition and cross-coupling reactions. The key to unlocking the synthetic potential of this molecule lies in the chemoselective manipulation of these two functional groups.
Core Application: Chemoselective Grignard Reagent Formation
A cornerstone of its application is the formation of the corresponding Grignard reagent. The differential reactivity of halogenated hydrocarbons towards magnesium metal is well-established, with the order of reactivity being I > Br > Cl > F.[4] This principle allows for the selective formation of a Grignard reagent from a di-halogenated substrate. In the case of this compound, the primary alkyl chloride can be converted to a Grignard reagent under specific conditions, leaving the terminal alkene intact.[4][5]
Mechanism Insight: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[5] This is a radical process that occurs on the surface of the magnesium. For alkyl chlorides, initiation can be more challenging than for bromides or iodides and often requires activation of the magnesium surface.
This protocol details the preparation of the Grignard reagent from this compound. The resulting organometallic species is a potent nucleophile, ready for subsequent carbon-carbon bond-forming reactions.[6]
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.5 equiv)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane (optional, for activation)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings and a magnetic stir bar in the reaction flask.
-
Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium with a faint purple vapor. This helps to disrupt the passivating oxide layer on the magnesium surface.[5] Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction.
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. The solution may also become cloudy and warm.[5]
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-to-brown solution of (2-methyl-1-octen-8-yl)magnesium chloride is now ready for use in subsequent steps.
Data Summary Table:
| Parameter | Value/Condition |
| Reactants | This compound, Mg |
| Stoichiometry | 1.0 : 1.5 |
| Solvent | Anhydrous THF |
| Activation | Iodine crystal or 1,2-dibromoethane |
| Reaction Time | 2-4 hours |
| Temperature | Room temperature to gentle reflux |
| Expected Yield | Typically used in situ; can be titrated. |
Application in Pheromone Synthesis: A Case Study
Insect pheromones are often long-chain unsaturated alcohols, acetates, or aldehydes.[1][2][7] The Grignard reagent derived from this compound is an excellent precursor for the synthesis of such molecules.
Caption: Synthetic workflow from this compound to a target pheromone.
This protocol describes the reaction of (2-methyl-1-octen-8-yl)magnesium chloride with an aldehyde to form a secondary alcohol, a common structural motif in insect pheromones.
Materials:
-
Solution of (2-methyl-1-octen-8-yl)magnesium chloride in THF (from Protocol 2.1)
-
Aldehyde (e.g., hexanal, 1.0 equiv relative to the starting chloride)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Aldehyde Addition: Dissolve the aldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired long-chain alkenol.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with protic solvents like water.[5] Therefore, all glassware must be dry, and anhydrous solvents must be used.
-
Low-Temperature Addition: The addition of the aldehyde at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.
-
Aqueous Ammonium Chloride Quench: A saturated solution of NH₄Cl is a mild acid that effectively protonates the intermediate alkoxide to form the alcohol without causing potential side reactions that a stronger acid might induce, such as dehydration of the alcohol.[6]
Further Synthetic Transformations
Beyond Grignard reactions, the dual functionality of this compound opens avenues for other advanced synthetic strategies.
The primary alkyl chloride can participate in various cross-coupling reactions, such as Suzuki, Kumada, or Negishi couplings, to form new carbon-carbon bonds.[3] These reactions typically require a transition metal catalyst, often palladium or nickel-based.
Conceptual Reaction Scheme:
Caption: Generalized cross-coupling reaction of this compound.
The terminal alkene can be functionalized through various reactions, including:
-
Hydroboration-Oxidation: To yield the corresponding primary alcohol at the terminal position.
-
Epoxidation: To form an epoxide, which can be opened by various nucleophiles.
-
Olefin Metathesis: For the construction of more complex olefinic structures.[7]
The choice of reaction sequence—manipulating the chloride or the alkene first—depends on the compatibility of the functional groups with the desired reaction conditions.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility is primarily anchored in the chemoselective formation of its Grignard reagent, which serves as a nucleophilic C9 synthon for the construction of complex molecules, particularly in the field of insect pheromone synthesis.[1] The orthogonal reactivity of its two functional groups allows for a wide range of synthetic manipulations, making it a powerful tool for researchers and drug development professionals. The protocols and insights provided in these notes are intended to serve as a practical guide for the effective utilization of this compound in the laboratory.
References
- Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports (RSC Publishing).
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
- Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC.
- Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene. Benchchem.
- Synthesis - Pheromones. Alfa Chemistry.
- Grignard Reaction. Organic Chemistry Portal.
- The Synthesis of Insect Pheromones, 1979–1989. ResearchGate.
- This compound. Crysdot LLC.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry (ACS Publications).
Sources
- 1. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Utilization of 8-Chloro-2-methyl-1-octene in Organic Synthesis
These application notes provide researchers, scientists, and drug development professionals with detailed experimental protocols for the use of 8-Chloro-2-methyl-1-octene as a versatile intermediate in organic synthesis. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.
Introduction to this compound
This compound is a bifunctional organic molecule possessing both a terminal alkene and a primary alkyl chloride. This unique combination of functional groups makes it a valuable building block in synthetic chemistry, allowing for selective transformations at either the double bond or the carbon-chlorine bond. Its structure allows for the introduction of an eight-carbon chain with a reactive handle for further molecular elaboration.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 485320-16-9 | [1] |
| Molecular Formula | C9H17Cl | |
| Molecular Weight | 160.68 g/mol | |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not explicitly available, but expected to be in the range of other chlorinated octenes. | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) and insoluble in water. | [3] |
Core Application: Grignard Reagent Formation and Subsequent Nucleophilic Addition
A primary application of this compound is its conversion to the corresponding Grignard reagent. This organometallic intermediate is a potent nucleophile, enabling the formation of new carbon-carbon bonds through reaction with a wide range of electrophiles. This protocol details the formation of the Grignard reagent and its subsequent reaction with a model electrophile, acetone.
Scientific Principle: The Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, involving the reaction of an organohalide with magnesium metal to form an organomagnesium halide (the Grignard reagent). The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon of ketones, aldehydes, and esters, to form new carbon-carbon bonds.
The formation of the Grignard reagent from an alkyl chloride is initiated by the transfer of an electron from the magnesium surface to the alkyl halide. This process is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, which stabilizes the Grignard reagent.
Experimental Workflow for Grignard Reagent Synthesis and Reaction
Caption: Workflow for the synthesis of (2-methyl-1-octen-8-yl)magnesium chloride and its reaction with acetone.
Detailed Protocol: Synthesis of 2,9-Dimethyl-8-decen-2-ol
Safety Precautions:
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Based on similar compounds, it may be a skin and eye irritant.[3][4][5]
-
Magnesium Turnings: Flammable solid. Handle away from ignition sources.
-
Tetrahydrofuran (THF): Highly flammable liquid.[6] Can form explosive peroxides. Use freshly distilled or inhibitor-free THF.
-
Acetone: Highly flammable liquid.
-
Grignard Reagents: Highly reactive, water-sensitive, and pyrophoric upon concentration. Handle under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.61 g, 10 mmol)
-
Magnesium turnings (0.36 g, 15 mmol)
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF, 30 mL)
-
Acetone (0.73 mL, 10 mmol), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
Part A: Grignard Reagent Formation
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (1.61 g, 10 mmol) in 10 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The formation of the Grignard reagent, (2-methyl-1-octen-8-yl)magnesium chloride, is now complete.
Part B: Reaction with Acetone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Prepare a solution of anhydrous acetone (0.73 mL, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product, 2,9-dimethyl-8-decen-2-ol.
Characterization and Data Analysis
The successful synthesis of the target compound can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and identify the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the product by identifying characteristic peaks for the alkene, the new tertiary alcohol, and the alkyl chain.
-
Infrared (IR) Spectroscopy: Identify the presence of the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the C=C double bond (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): Determine the molecular weight of the product and analyze its fragmentation pattern.
Alternative Applications and Future Directions
The bifunctional nature of this compound opens up possibilities for various other synthetic transformations:
-
Nucleophilic Substitution: The primary alkyl chloride can undergo Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, alkoxides) to introduce new functional groups, leaving the alkene moiety intact for subsequent reactions.[7]
-
Alkene Functionalization: The terminal double bond can be subjected to various addition reactions, such as halogenation, hydrohalogenation, and epoxidation.[8][9][10] For instance, reaction with bromine would yield 1,2-dibromo-8-chloro-2-methyloctane.[8][9]
-
Polymerization: The alkene functionality could potentially be used in polymerization reactions to create novel polymers with chlorinated side chains, which could be further functionalized.
-
Cross-Coupling Reactions: The alkyl chloride could participate in certain cross-coupling reactions, although it is generally less reactive than the corresponding bromide or iodide.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols detailed in these application notes provide a solid foundation for its use in forming carbon-carbon bonds via the Grignard reaction. The principles and techniques described can be readily adapted for reactions with other electrophiles, and the compound's dual functionality offers a wide scope for the synthesis of complex molecules.
References
-
Chemguide. (n.d.). Halogenation of Alkenes. Retrieved from [Link]
-
García-Reyes, J., et al. (2021). Dihalogenation of Alkenes Using Combinations of N‐Halosuccinimides and Alkali Metal Halides. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Halogens. Retrieved from [Link]
-
Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2025). Oxidative Halogenation of Alkenes or Alkynes via Visible Light Induces Singlet Oxygen Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 8-Chloro-1-octene. National Institutes of Health. Retrieved from [Link]
-
ChemSynthesis. (2025). 8-chloro-1-octene. Retrieved from [Link]
- Google Patents. (1969). US3459819A - 8-chloro-1-octene.
-
National Institutes of Health. (n.d.). 8-Chloro-2-methylquinoline. PMC. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Retrieved from [Link]
-
YouTube. (2020). Problem 11.8 McMurray stereochemistry of SN1 reaction. Retrieved from [Link]
Sources
- 1. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 2. This compound CAS#: [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 8-Chloro-2-methyl-1-octene as a Versatile Building Block in Specialty Chemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 8-Chloro-2-methyl-1-octene (CAS No. 485320-16-9). As a bifunctional molecule featuring a terminal alkene and a primary alkyl chloride, it serves as a valuable intermediate for introducing a C9 isoprenoid-like scaffold into target molecules. We will explore its utility, focusing on the formation of Grignard reagents and their subsequent reaction with carbonyl compounds to generate novel tertiary alcohols, which are of significant interest in the fragrance and fine chemical industries.[1][2] This guide provides in-depth mechanistic explanations, step-by-step protocols, and safety considerations to ensure reliable and reproducible results.
Introduction: The Synthetic Potential of this compound
This compound is a unique aliphatic hydrocarbon building block. Its structure is characterized by two distinct reactive centers: a primary alkyl chloride and a terminal isobutenyl group (C=C(CH3)-). This dual functionality allows for orthogonal synthetic strategies, making it a versatile precursor for a range of specialty chemicals.
-
The Alkyl Chloride Handle: The primary chloride is an excellent electrophilic site for nucleophilic substitution reactions and, more importantly, for the preparation of organometallic reagents, such as Grignard reagents. This pathway is fundamental for creating new carbon-carbon bonds.[3]
-
The Alkene Moiety: The terminal double bond can participate in a wide array of addition reactions (e.g., hydrogenation, halogenation, epoxidation, hydroboration-oxidation), allowing for further functionalization post-synthesis or for its use as a polymerizable monomer.[4]
This guide will focus on its most powerful application: its conversion into a Grignard reagent for the synthesis of complex alcohols, a class of compounds frequently found in high-value fragrance compositions.[5][6]
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is critical for experimental success and laboratory safety.
| Property | Value | Source |
| CAS Number | 485320-16-9 | [7] |
| Molecular Formula | C₉H₁₇Cl | |
| Molecular Weight | 160.68 g/mol | |
| SMILES | C=C(C)CCCCCCCl | [7] |
| Appearance | Colorless Liquid (presumed) | N/A |
| Boiling Point | Not explicitly available; estimated based on similar structures. | [8] |
Safety & Handling: While a specific safety data sheet (SDS) for this compound is not readily available, data from its close isomer, 8-chloro-1-octene, provides essential guidance.[9][10] It is imperative to treat the compound as flammable, irritant, and requiring careful handling in a well-ventilated fume hood.
-
Hazard Statements (Inferred): H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.[11]
-
Use explosion-proof equipment and non-sparking tools.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[10]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions like Grignard synthesis.
-
Core Application: Grignard-Mediated Synthesis of Tertiary Alcohols
The conversion of this compound into a Grignard reagent unlocks its potential as a potent carbon-based nucleophile. This reagent can then be used to attack electrophilic carbonyl carbons, such as those in aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[12]
Principle and Mechanism
The synthesis is a two-step process performed in a single pot:
-
Grignard Reagent Formation: The alkyl chloride reacts with magnesium metal in an anhydrous ether solvent (typically THF or diethyl ether). The magnesium atom inserts into the carbon-chlorine bond, inverting the polarity at the terminal carbon from electrophilic to strongly nucleophilic.
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon of a ketone (e.g., acetone). The electron-rich carbon of the Grignard reagent attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a new C-C bond. This results in a magnesium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride), which protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[12]
The overall reaction mechanism is depicted below.
Caption: Figure 1: Grignard Reaction Mechanism.
Detailed Protocol: Synthesis of 2,9-Dimethyl-8-decen-2-ol
This protocol details the synthesis of a novel tertiary alcohol using this compound and acetone.
Materials & Equipment:
-
Reagents: this compound (1.0 eq), magnesium turnings (1.2 eq), iodine (1-2 small crystals), anhydrous tetrahydrofuran (THF), acetone (1.1 eq), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon line, ice bath.
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Preparation: Assemble a dry three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Rationale: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reaction.[3] Maintaining anhydrous and inert conditions is paramount.
-
-
Initiation: Place magnesium turnings (1.2 eq) into the flask along with a small crystal of iodine.
-
Rationale: The iodine crystal chemically activates the magnesium surface by etching away the passivating magnesium oxide layer, facilitating the initiation of the reaction. A color change from purple to colorless indicates successful initiation.
-
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings. Gently warm the flask until the reaction begins (slight bubbling, disappearance of iodine color). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete consumption of the starting material.
-
Rationale: The dropwise addition controls the exothermic reaction, preventing a dangerous runaway. The post-addition reflux ensures the reaction goes to completion.
-
-
Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of acetone (1.1 eq) in anhydrous THF and add it dropwise via the dropping funnel. A noticeable increase in viscosity or a color change may occur. After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Rationale: Cooling the reaction before adding the electrophile helps to control the exothermicity of the addition step and minimizes side reactions.
-
-
Workup and Quenching: Cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Rationale: Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide without causing potential acid-catalyzed elimination of the tertiary alcohol product. It is a safer alternative to strong acids for quenching.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. If a solid precipitate makes separation difficult, add more diethyl ether and dilute aqueous HCl to dissolve the magnesium salts. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure 2,9-dimethyl-8-decen-2-ol.
Further Synthetic Possibilities
While the Grignard reaction is a primary application, the unique structure of this compound allows for other valuable transformations:
-
Nucleophilic Substitution: The primary chloride can be displaced by a variety of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to introduce different functionalities at the terminus of the C9 chain.[13]
-
Wurtz-type Coupling: Homocoupling of the derived Grignard reagent using a suitable catalyst can produce a C18 diene.
-
Alkene Functionalization: Selective hydroboration-oxidation of the terminal alkene would yield 8-chloro-2-methyl-1-octanol, a bifunctional chloro-alcohol intermediate.
These alternative pathways underscore the versatility of this compound as a foundational element in a synthetic chemist's toolbox.
References
- BLDpharm. 485320-16-9|this compound.
- Organic Syntheses. Organic Syntheses Procedure.
- Sigma-Aldrich.
- ChemicalBook. This compound CAS#.
- PubChem. 8-Chloro-1-octene.
- ChemSynthesis. 8-chloro-1-octene - 871-90-9.
- Fisher Scientific.
- ECHEMI.
- Guidechem. 8-Chloro-1-octene 871-90-9 wiki.
- Crysdot LLC. This compound.
- Benchchem. Application of 1-Chloro-3-methyl-1-butene in Fragrance Synthesis.
- Preprints.org. Sustainable Biotechnological Production of Citronellol.
- Organic Chemistry Portal. Grignard Reaction.
- ResearchGate. Reaction conditions for the synthesis of compounds.
- ResearchGate. Citronellal as Key Compound in Organic Synthesis.
- MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Google P
- Google Patents. Process for the production of citronellal.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle.
- Semantic Scholar. A greener organic chemistry experiment: reduction of citronellal to citronellol using poly(methylhydro)siloxane.
- ACS Publications. Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems.
- Perfumer & Flavorist. The Search for New Fragrance Ingredients.
- PubMed Central.
- Google Patents.
- Google P
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 5. WO2017097972A1 - Improvement in or relating to organic compounds - Google Patents [patents.google.com]
- 6. WO2015089246A1 - Fragrance compositions - Google Patents [patents.google.com]
- 7. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 8. This compound CAS#: [m.chemicalbook.com]
- 9. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Catalytic Reactions Involving 8-Chloro-2-methyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Bifunctional Building Block
8-Chloro-2-methyl-1-octene is a versatile organic molecule possessing two key functional groups amenable to a variety of catalytic transformations: a terminal alkene and a primary alkyl chloride. This bifunctional nature makes it a valuable substrate for the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and materials science. The presence of a methyl group on the double bond introduces steric and electronic factors that can influence the regioselectivity and stereoselectivity of catalytic reactions.
This document provides a detailed guide to potential catalytic reactions involving this compound, focusing on cross-coupling reactions at the carbon-chlorine bond and intramolecular cyclization pathways. The protocols and mechanistic insights provided herein are designed to serve as a foundational resource for researchers looking to utilize this promising synthetic intermediate.
Section 1: Catalytic Cross-Coupling Reactions at the C-Cl Bond
The primary alkyl chloride in this compound is a suitable handle for carbon-carbon bond formation via catalytic cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks.
Grignard Reagent-Based Cross-Coupling (Kumada-Type Coupling)
The reaction of an organomagnesium halide (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex, is a powerful method for C-C bond formation. In the case of this compound, this reaction can be used to introduce a variety of alkyl or aryl substituents at the C8 position.
Mechanistic Considerations: The catalytic cycle for a palladium-catalyzed Kumada-type coupling typically involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organomagnesium reagent transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Caption: Catalytic cycle for Kumada-type cross-coupling.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of this compound with an Alkyl Grignard Reagent
Materials:
-
This compound
-
Alkylmagnesium bromide (e.g., ethylmagnesium bromide, 1.0 M in THF)
-
Palladium(II) acetylacetonate [Pd(acac)₂]
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry, argon-purged flask, add Pd(acac)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous THF (5 mL) and stir until the catalyst components are dissolved.
-
Add this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkylmagnesium bromide solution (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Catalyst Loading | Ligand | Grignard Reagent | Temperature (°C) | Time (h) | Expected Yield |
| 2 mol% Pd(acac)₂ | 4 mol% PPh₃ | Ethylmagnesium bromide | 0 to RT | 18 | Moderate to High |
| 5 mol% NiCl₂(dppp) | - | Phenylmagnesium bromide | RT | 12 | Moderate to High |
Note: Yields are estimates and will require optimization for this specific substrate.
Section 2: Catalytic Intramolecular Cyclization
The presence of both a nucleophilic double bond and an electrophilic carbon attached to chlorine within the same molecule allows for the possibility of intramolecular cyclization. This can be a powerful strategy for the synthesis of carbocyclic rings. Lewis acids are common catalysts for such transformations.
Mechanistic Considerations: A Lewis acid catalyst can coordinate to the chlorine atom, enhancing its leaving group ability and promoting the formation of a carbocation. The intramolecular attack of the alkene onto this carbocationic center would then lead to the formation of a cyclic product. The regioselectivity of this cyclization will be influenced by the stability of the resulting carbocationic intermediates (Markovnikov vs. anti-Markovnikov addition across the double bond).
Caption: Proposed pathway for Lewis acid-catalyzed intramolecular cyclization.
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Cyclization of this compound
Materials:
-
This compound
-
Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, argon-purged flask, add anhydrous DCM (10 mL) and cool to -78 °C (dry ice/acetone bath).
-
Add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the cooled solvent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (5 mL).
-
Slowly add the solution of the substrate to the Lewis acid suspension at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Products: Depending on the reaction conditions and the stability of the intermediate carbocations, a mixture of five- and six-membered ring products could be formed. Further characterization (NMR, MS) is essential to determine the structure of the major product.
Section 3: Catalytic Reactions at the Alkene Moiety
The terminal double bond in this compound can also be a site for catalytic transformations. A key challenge is to achieve selectivity for reactions at the alkene without affecting the alkyl chloride.
Selective Hydrogenation
Selective hydrogenation of the double bond to yield 8-chloro-2-methyloctane is a plausible transformation. This would require a catalyst that is active for alkene hydrogenation but does not promote hydrogenolysis of the C-Cl bond.
Catalyst Selection: Palladium on carbon (Pd/C) is a common hydrogenation catalyst but can also catalyze dehalogenation. A less reactive catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), might offer better selectivity.
General Protocol Outline:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add the chosen catalyst (e.g., Wilkinson's catalyst, 1-2 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., balloon).
-
Stir the reaction at room temperature until the starting material is consumed (monitoring by GC-MS).
-
Filter off the catalyst and remove the solvent to obtain the crude product.
Conclusion
This compound is a substrate with significant potential for the synthesis of diverse and complex organic molecules. The application of catalytic methods allows for the selective transformation of either the alkyl chloride or the alkene functionality. The protocols provided in this guide serve as a starting point for the exploration of its reactivity. Researchers are encouraged to optimize reaction conditions to achieve the desired outcomes and to fully characterize the resulting products to understand the regiochemical and stereochemical consequences of these catalytic transformations.
References
-
Grignard Reaction: For a general overview of the Grignard reaction mechanism and applic
- Title: The Grignard Reaction – Unraveling a Chemical Puzzle
- Source: ACS Public
-
URL: [Link]
-
Palladium-Catalyzed Cross-Coupling: For a review on the cross-coupling of alkyl halides.
- Title: Pd-catalyzed cross-coupling reactions of alkyl halides
- Source: RSC Publishing
-
URL: [Link]
-
Intramolecular Cyclization of Alkenyl Halides: For a review on reactions involving alkenyl chlorides that can provide mechanistic insights into intramolecular reactions.
- Title: Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review
- Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
-
Intramolecular Cyclization of Alkenyl Alcohols: For an example of acid-catalyzed intramolecular cyclization, which can be analogous to the reactions of alkenyl halides.[1][2]
- Title: Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles
- Source: MDPI
-
URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Chloro-2-methyl-1-octene
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8-Chloro-2-methyl-1-octene. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with isolating this compound.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section is designed to address specific issues you may encounter during the purification of this compound. The solutions provided are based on the compound's chemical properties and established organic chemistry purification techniques.
Question: My final product purity is low after distillation, with contaminants still present. How can I improve the separation?
Answer:
Low purity after distillation often points to one of several issues: co-distillation with a close-boiling impurity, thermal decomposition, or inefficient distillation technique. Here’s how to troubleshoot:
-
Fractional Distillation: If you are using simple distillation, switching to fractional distillation is crucial for separating compounds with close boiling points. The increased surface area provided by column packing (like Raschig rings or Vigreux indentations) allows for multiple theoretical plates of separation, leading to a much purer distillate.
-
Vacuum Control: this compound is a relatively high-boiling point compound. Distilling at atmospheric pressure may require high temperatures that can cause decomposition or isomerization of the terminal alkene. A stable vacuum is essential to lower the boiling point and prevent degradation. Ensure your vacuum pump is properly maintained and that all connections in your distillation apparatus are securely sealed to prevent leaks.
-
Column Insulation: For an efficient fractional distillation, it is important to maintain a proper temperature gradient in the column. Insulating the distillation column with glass wool or aluminum foil will minimize heat loss to the surroundings and improve separation efficiency.
-
Purity of Starting Materials: Impurities in your starting materials can carry through the synthesis and complicate purification. It is good practice to ensure the purity of your reagents before starting the reaction.
Question: After column chromatography, I see multiple spots on my TLC plate, indicating incomplete separation. What can I do to improve the resolution?
Answer:
Incomplete separation in column chromatography is a common issue that can be resolved by optimizing your chromatographic conditions.
-
Solvent System Optimization: The choice of eluent is critical. For a non-polar compound like this compound, a non-polar solvent system is appropriate. Start with a very non-polar eluent, such as pure hexanes, and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should give your target compound an Rf value of around 0.3 on the TLC plate.
-
Gradient Elution: If a single solvent system (isocratic elution) does not effectively separate all components, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run, which can help to elute more strongly retained impurities after your target compound has been collected.
-
Column Packing and Dimensions: A long, thin column will generally provide better separation than a short, wide one. Ensure your silica gel is packed uniformly to prevent channeling, where the solvent and sample bypass the stationary phase.
-
Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel. The sample should be loaded onto the column in a minimal amount of solvent.
Question: My NMR spectrum shows residual solvent peaks even after rotary evaporation. How can I effectively remove these solvents?
Answer:
Residual solvents like diethyl ether, THF, or DCM can be stubborn to remove. Here are a few techniques:
-
High-Vacuum Drying: A standard rotary evaporator may not be sufficient to remove all residual solvent. Attaching your flask to a high-vacuum line (Schlenk line) for several hours can often remove the remaining traces. Gentle heating can be applied if the compound is thermally stable.
-
Azeotropic Removal: If you have a persistent solvent like water, you can sometimes remove it by adding a solvent that forms a low-boiling azeotrope with it (like toluene) and then removing the azeotrope by rotary evaporation.
-
Lyophilization (Freeze-Drying): For certain solvents and thermally sensitive compounds, lyophilization can be an effective, albeit slower, method of solvent removal.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the properties and handling of this compound.
Question: What is the estimated boiling point of this compound, and under what conditions should it be distilled?
Answer:
While specific experimental data for this compound is not widely published, we can estimate its boiling point based on its structure and comparison to similar compounds. Given its molecular weight and structure, the atmospheric boiling point is likely in the range of 180-200 °C. Distillation at this temperature risks decomposition. Therefore, vacuum distillation is highly recommended . Under a moderate vacuum (e.g., 10-20 mmHg), the boiling point would be significantly lower and in a more manageable range for laboratory distillation.
Question: What are the best analytical techniques to assess the purity of this compound?
Answer:
A combination of techniques is recommended for a comprehensive purity assessment:
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the volatility and mass-to-charge ratio of the compound and any impurities. It is excellent for identifying and quantifying volatile contaminants. |
| ¹H NMR Spectroscopy | Gives detailed information about the structure of the molecule. The presence of characteristic peaks for the terminal alkene protons and the methylene group adjacent to the chlorine can confirm the structure. Integration of the peaks can be used to quantify impurities. |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. The number of peaks should correspond to the number of unique carbon atoms in the structure. |
| Thin-Layer Chromatography (TLC) | A quick and easy way to qualitatively assess the purity of the crude material and the fractions collected during column chromatography. |
Question: What are the recommended storage conditions for this compound?
Answer:
Due to the presence of a terminal alkene, this compound has the potential to undergo polymerization, especially in the presence of light or heat. Therefore, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use an amber glass bottle to protect it from light.
-
Inhibitors: For long-term storage, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can be considered to prevent polymerization.
Experimental Workflow & Diagrams
General Purification Workflow
The following diagram outlines a typical purification workflow for this compound following a synthetic workup.
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity After Distillation
This diagram illustrates the decision-making process when troubleshooting an impure distillate.
Caption: Troubleshooting logic for impure distillate.
Technical Support Center: Synthesis of 8-Chloro-2-methyl-1-octene
Welcome to the technical support guide for the synthesis of 8-chloro-2-methyl-1-octene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable bifunctional molecule. As a key building block, this compound incorporates both a terminal alkene and a primary alkyl chloride, making it a versatile intermediate for introducing complex carbon chains in multi-step syntheses.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of this compound, particularly when employing Grignard-based methodologies, which are common for this class of compounds.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in Grignard-based syntheses for halogenated alkenes are a frequent issue. The root cause often lies in the stability and reactivity of the Grignard reagent itself or in competing side reactions.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Degradation of Grignard Reagent | Grignard reagents are potent bases and nucleophiles that react vigorously with protic sources like water and alcohols.[1] Any moisture in the glassware, solvent, or inert gas will quench the reagent, reducing the amount available for the desired reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) immediately before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).[2] 2. High-Quality Reagents: Use high-purity magnesium turnings and ensure the alkyl/alkenyl halide is dry. 3. Titrate the Grignard Reagent: Before starting the main reaction, perform a titration (e.g., with I₂) to determine the exact molarity of your prepared Grignard solution. This allows for precise stoichiometric control. |
| Inefficient Grignard Formation | A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. | 1. Activate Magnesium: Gently crush the magnesium turnings with a glass rod (under inert gas) to expose a fresh surface. 2. Initiate Reaction: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to chemically activate the magnesium surface. The disappearance of the iodine color or gentle bubbling indicates initiation. |
| Side Reactions | Wurtz-type homocoupling of the Grignard reagent with the starting halide can produce dimeric byproducts. | 1. Slow Addition: Add the halide substrate to the Grignard solution dropwise using a pressure-equalizing addition funnel. This maintains a low concentration of the halide, disfavoring the coupling reaction.[3] 2. Maintain Low Temperature: Perform the addition at 0°C or below to control the reaction rate and minimize side reactions. |
Question 2: I'm observing significant amounts of an impurity with a mass corresponding to a dimer of my starting material. How can I prevent this?
Answer: The formation of a dimeric byproduct is characteristic of a Wurtz-Fittig type reaction, where the Grignard reagent couples with unreacted alkyl halide. This is particularly prevalent when the halide is reactive.
To mitigate this, the key is to control the reaction conditions to favor the desired nucleophilic attack over the undesired coupling.
-
Inverse Addition: Instead of adding the Grignard reagent to the substrate, add the substrate slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess relative to the substrate, minimizing the chance of a substrate molecule encountering another substrate molecule in the presence of the reagent.
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions that lead to dimerization.
-
Temperature Control: As mentioned previously, maintaining a low temperature (e.g., 0 °C or THF at -78 °C) is crucial for managing the reactivity and preventing side reactions.
Question 3: My final product shows evidence of double bond isomerization in the NMR spectrum. What causes this and how can it be avoided?
Answer: The terminal double bond in this compound can isomerize to form more thermodynamically stable internal alkenes.[4] This is typically catalyzed by the presence of acid or excessive heat, especially during the workup and purification stages.
Prevention Strategies:
-
Mild Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄. A saturated NH₄Cl solution is weakly acidic and effective at hydrolyzing the magnesium alkoxide intermediate without promoting isomerization.
-
Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature.
-
Purification Under Reduced Pressure: Purify the final product by vacuum distillation. The lower boiling point under reduced pressure minimizes thermal stress on the molecule, preserving the terminal alkene structure.[4]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing this compound?
A common and effective strategy involves a Grignard coupling reaction. A plausible retrosynthesis is outlined below. The key is the formation of a C-C bond between a C6 and a C3 fragment. One robust method is the reaction of isobutenylmagnesium bromide with 1-bromo-5-chloropentane.
Caption: Retrosynthetic analysis for this compound.
This approach leverages commercially available or readily prepared starting materials. The differential reactivity of the C-Br versus the C-Cl bond allows for selective Grignard formation or reaction.[5]
Q2: How do I handle Grignard reagents safely?
Grignard reagents are highly reactive and can be pyrophoric upon exposure to air, especially if the solvent evaporates.[1]
-
Inert Atmosphere: Always handle Grignard reagents under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Proper Quenching: Never add water directly to a large amount of unreacted Grignard reagent. To destroy excess reagent, cool the flask in an ice bath and slowly add a protic solvent like isopropanol, followed by ethanol, and finally a careful addition of water.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
Q3: What analytical methods are recommended for product characterization?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals in ¹H NMR would include the vinyl protons of the terminal alkene, the methyl singlet, and the triplet corresponding to the -CH₂Cl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for assessing purity, detecting byproducts, and confirming the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=C stretch of the alkene (~1650 cm⁻¹) and the C-Cl stretch (~650-750 cm⁻¹).
Detailed Experimental Protocol: Grignard-based Synthesis
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Objective: To synthesize 8-chloro-1-octene via the coupling of allylmagnesium bromide and 1-bromo-5-chloropentane. (Note: This is for the closely related, unmethylated parent compound, a procedure well-documented in Organic Syntheses, serving as a strong template for the target molecule).[3]
Step 1: Preparation of Allylmagnesium Bromide
-
Set up a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Charge the flask with magnesium turnings (1.5 eq) and anhydrous diethyl ether.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the stirred magnesium suspension. The reaction should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Coupling Reaction
-
Cool the prepared Grignard solution in an ice-water bath.
-
Add a solution of 1-bromo-5-chloropentane (0.8 eq) in anhydrous diethyl ether dropwise to the Grignard reagent over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 8-chloro-1-octene.[3]
Caption: General workflow for Grignard-based synthesis of halogenated alkenes.
References
- BenchChem. (n.d.). Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene.
-
Mazerolles, P., Boussaguet, P., & Huc, V. (1999). 6-CHLORO-1-HEXENE AND 8-CHLORO-1-OCTENE. Organic Syntheses, 76, 221. [Link]
- Roy, D., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100877.
-
Patil Ravindra, et al. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 8(4), 132-142. [Link]
- Pearson Education. (n.d.). Reactions of Alkenes.
-
Chemistry LibreTexts. (2021). 8: Alkenes - Reactions and Synthesis. Retrieved from Chemistry LibreTexts website. [Link]
- Google Patents. (1969). US3459819A - 8-chloro-1-octene.
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 8-Chloro-2-methyl-1-octene
Introduction
Welcome to the technical support guide for the synthesis of 8-Chloro-2-methyl-1-octene. This document is designed for researchers, chemists, and process development professionals who are working with this molecule or similar long-chain haloalkenes. As a specialty chemical, the synthesis of this compound is not extensively documented in standard literature, and its successful preparation requires careful control of reaction conditions to mitigate the formation of significant side products.
This guide provides a comprehensive overview of a plausible and robust synthetic route, focusing on the practical challenges and side reactions that may be encountered. We will delve into the mechanistic basis for these side reactions and provide detailed troubleshooting guides, validated protocols, and frequently asked questions to ensure a successful and high-purity synthesis.
The most logical and accessible synthetic pathway involves two key stages:
-
Grignard Reaction: Formation of the precursor alcohol, 7-methyl-oct-7-en-1-ol, via the reaction of a pentenyl Grignard reagent with acetone.
-
Chlorination: Conversion of the precursor alcohol to the final product, this compound, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).
This guide is structured to address potential issues at each of these critical stages.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific experimental observations and guide you toward a logical solution.
Part 1: Synthesis of Precursor Alcohol (7-methyl-oct-7-en-1-ol) via Grignard Reaction
The synthesis begins with the formation of a Grignard reagent from a suitable 5-halopentene, followed by its reaction with a ketone (acetone).
Answer: This is the most common failure point in a Grignard synthesis and is almost always due to the presence of water or an oxidized magnesium surface.
-
Causality (Moisture): Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, which is a stronger acid than the terminal alkyne from which the Grignard reagent is conceptually derived.[1] This protonolysis reaction consumes the Grignard reagent as it forms, preventing it from reacting with your ketone.
-
Causality (Magnesium Oxide Layer): Magnesium metal readily oxidizes in air to form a passivating layer of magnesium oxide (MgO).[2] This layer is inert and prevents the magnesium from reacting with your alkyl halide.
Troubleshooting Protocol:
-
Ensure Rigorous Anhydrous Conditions:
-
All glassware must be oven-dried (overnight at >120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., dry nitrogen or argon).[2]
-
Use anhydrous solvents. Ethers like THF or diethyl ether should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and handled under an inert atmosphere.[2]
-
-
Activate the Magnesium:
-
Use fresh, shiny magnesium turnings.
-
If the magnesium appears dull, it must be activated. Common methods include:
-
Adding a small crystal of iodine (I₂). The iodine etches the surface, exposing fresh magnesium.[2]
-
Adding a few drops of 1,2-dibromoethane. This reacts to form ethylene gas and MgBr₂, cleaning the surface.[2]
-
Mechanically crushing the turnings in the flask with a dry glass rod to expose a fresh surface.[2]
-
-
-
Initiate the Reaction:
-
Add only a small amount of your alkyl halide to the activated magnesium in solvent.
-
Gentle warming with a heat gun or sonication can help initiate the reaction. A successful initiation is marked by the appearance of bubbles and a gray, cloudy solution, which is often exothermic.[2] Once started, add the remaining alkyl halide dropwise to maintain a gentle reflux.
-
Answer: This strongly suggests the formation of a Wurtz-type coupling product. In this case, the likely byproduct is 1,10-dimethyl-1,10-dodecadiene, formed from the coupling of two molecules of the starting alkyl halide.
-
Mechanism: The Grignard reagent, once formed, can react with the unreacted alkyl halide still present in the solution. This is an Sₙ2-type reaction where the carbanionic carbon of the Grignard attacks the electrophilic carbon of the C-X bond.
Preventative Measures:
-
Slow Addition: Add the alkyl halide very slowly and dropwise to the magnesium suspension. This ensures that the concentration of the alkyl halide in the solution is always low, minimizing the chance of it encountering a formed Grignard molecule.
-
Dilution: Conducting the reaction at a higher dilution can also reduce the frequency of bimolecular coupling reactions.
-
Temperature Control: While initiation may require gentle heating, the reaction is exothermic. Maintain a steady, gentle reflux using a water bath to avoid excessive temperatures that can favor side reactions.
Part 2: Chlorination of 7-methyl-oct-7-en-1-ol with Thionyl Chloride (SOCl₂)
This step converts the primary alcohol into the target alkyl chloride. While effective, the use of SOCl₂ can introduce several alkene-related side reactions if not properly controlled.
Answer: This is a classic case of acid-catalyzed alkene isomerization. The terminal double bond (a monosubstituted alkene) has rearranged to a more thermodynamically stable internal double bond (a disubstituted or trisubstituted alkene).
-
Causality: The reaction of an alcohol with thionyl chloride produces stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3][4] Although the gases evolve from the solution, the reaction medium becomes strongly acidic from dissolved HCl.[5] This acid can protonate the terminal double bond, forming a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon leads to the formation of an internal, more stable alkene.
dot
Caption: Acid-catalyzed isomerization of the terminal alkene.
Troubleshooting & Prevention:
-
Use a Stoichiometric Base: The most effective solution is to add a base to the reaction to scavenge the HCl as it is formed. Pyridine is commonly used for this purpose. It forms a pyridinium chloride salt, preventing the acidification of the medium.[6]
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures accelerate the rate of isomerization.
-
Immediate Workup: Once the reaction is complete (as determined by TLC or GC analysis), quench and work up the reaction immediately to remove any residual acid.
Answer: You have likely formed 9,9-dichloro-2-methyloctane via the addition of HCl across the terminal double bond.
-
Causality & Mechanism: The in situ generated HCl can act as an electrophile in a classic hydrohalogenation reaction with the alkene functional group in your molecule.[1][7] The reaction follows Markovnikov's Rule , which states that the proton will add to the carbon of the double bond that already has more hydrogen atoms (the C1 carbon). This generates the more stable secondary carbocation at the C2 position. The chloride ion (Cl⁻) then attacks this carbocation, resulting in the dichloro byproduct.[7]
dot
Caption: Mechanism of byproduct formation via hydrochlorination.
Troubleshooting & Prevention:
-
The preventative measures are identical to those for isomerization: use a base (like pyridine) to neutralize HCl, maintain low reaction temperatures , and ensure a prompt workup .
Answer: This indicates acid-catalyzed polymerization of the alkene.
-
Causality: The carbocation intermediate formed by the protonation of the alkene (as described in Q3 and Q4) is an electrophile. Instead of being attacked by a chloride ion or eliminating a proton, it can be attacked by the nucleophilic double bond of another molecule of this compound. This process can repeat, leading to the formation of low-molecular-weight polymers or "tar." This is particularly problematic at higher temperatures.
Troubleshooting & Prevention:
-
Strict Temperature Control: Do not allow the reaction temperature to exceed room temperature if possible. Use an ice bath to manage the exotherm from the addition of SOCl₂.
-
Use of a Base: Again, scavenging the HCl with pyridine is the most effective way to prevent the initial protonation event that triggers polymerization.
-
Avoid High Concentrations: Running the reaction at a moderate dilution can reduce the likelihood of intermolecular polymerization reactions.
Frequently Asked Questions (FAQs)
Q: Which chlorinating agent is best for this synthesis? A: Thionyl chloride (SOCl₂) is generally preferred for converting primary alcohols to alkyl chlorides.[3][8] The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[4] Using SOCl₂ with pyridine is the optimal method for this specific substrate, as it prevents acid-catalyzed side reactions involving the alkene. Other reagents like PCl₃ or PCl₅ can also be used but may present more difficult workups.[9]
Q: How can I effectively purify the final product from the side products? A: Fractional distillation is the most effective method for purification on a moderate to large scale. The boiling points of the main product and the likely side products will be different enough for separation.
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Rationale for BP Difference |
| This compound | 160.68 | ~180-190 | Target Molecule |
| Isomerized Product | 160.68 | ~185-195 | Internal alkenes are often slightly less volatile. |
| Dichloro Byproduct | 197.14 | >220 | Significantly higher MW and polarity. |
| Wurtz Coupling Byproduct | 222.42 | >250 | Dimer, significantly higher MW. |
For small-scale lab synthesis, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or petroleum ether) can also be effective at separating the chlorinated products from any unreacted alcohol and the non-polar Wurtz byproduct.
Q: What analytical techniques are best for identifying these side products? A: A combination of techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. It will separate the components of your mixture and provide the molecular weight of each, making identification of the dichloro and Wurtz coupling byproducts straightforward.
-
¹H and ¹³C NMR Spectroscopy: NMR is essential for identifying isomeric impurities. The disappearance of the characteristic signals for a terminal alkene (~4.7-5.0 ppm and ~5.8 ppm in ¹H NMR) and the appearance of new signals corresponding to internal alkene protons will confirm isomerization.
Optimized Experimental Protocols
Protocol 1: Synthesis of 7-methyl-oct-7-en-1-ol
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is rigorously flame-dried under a stream of dry nitrogen.
-
Reagents: In the flask, place magnesium turnings (1.2 eq).
-
Initiation: Add a small portion of a solution of 5-chloro-1-pentene (1.0 eq) in anhydrous THF via the addition funnel. Add one small crystal of iodine to initiate the reaction.
-
Grignard Formation: Once the reaction begins (indicated by bubbling and a gray color), add the remaining 5-chloro-1-pentene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction: Cool the Grignard solution in an ice bath. Add a solution of acetone (1.1 eq) in anhydrous THF dropwise via the addition funnel, keeping the internal temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to yield the title alcohol.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 7-methyl-oct-7-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Reaction: Add thionyl chloride (SOCl₂) (1.1 eq) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (staining with permanganate) or GC until the starting alcohol is consumed.
-
Workup: Carefully pour the reaction mixture over ice water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by fractional vacuum distillation.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization. San Diego State University. Retrieved from [Link]
- Hudlicky, T., & Reed, J. W. (2007).
- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Vedantu. (n.d.). Preparation of Haloalkane from Alcohol: Methods & Reagents Explained. Retrieved from [Link]
-
YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Video]. Retrieved from [Link]
-
Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9: Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ck12.org [ck12.org]
Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-2-methyl-1-octene
Welcome to the technical support center for the synthesis of 8-Chloro-2-methyl-1-octene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.
Reaction Overview: Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard coupling reaction between isobutenylmagnesium bromide and 1-bromo-6-chlorohexane. This reaction selectively forms the carbon-carbon bond at the bromine-bearing carbon, leaving the chlorine atom intact.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: I am having trouble initiating the Grignard reagent formation. The reaction with magnesium turnings is not starting. What could be the issue?
Answer:
Failure to initiate the Grignard reaction is a common problem, often stemming from the deactivation of the magnesium surface or the presence of moisture.[1] Here are several factors to consider and troubleshoot:
-
Magnesium Surface Activation: Magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction from starting.[1]
-
Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the ether solvent. The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates the activation of the magnesium surface.
-
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[2]
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[3]
-
Reagents: Ensure the isobutenyl bromide and 1-bromo-6-chlorohexane are free of moisture.
-
-
Initiation Temperature: While the overall reaction may be conducted at a specific temperature, gentle warming of the flask with a heat gun in a small spot can sometimes be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic.
Question 2: My reaction has a low yield of the desired this compound, and I am observing significant amounts of byproducts. What are the likely side reactions?
Answer:
Low yields in Grignard coupling reactions are often due to competing side reactions. In this specific synthesis, the following are the most probable culprits:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting isobutenyl bromide or the product, this compound. This results in the formation of 2,5-dimethyl-1,5-hexadiene (from two isobutenyl units) or a longer chain diene.
-
Reaction at the Chloro End: While the carbon-bromine bond is more reactive, some Grignard reagent may react with the chloro-substituted end of 1-bromo-6-chlorohexane, leading to the formation of 1,6-dichlorohexane and other byproducts.
-
Elimination Reactions: Although less common with primary halides, elimination reactions can be promoted by elevated temperatures, leading to the formation of hexenes from 1-bromo-6-chlorohexane.
To mitigate these side reactions, consider the following optimizations:
-
Slow Addition: Add the 1-bromo-6-chlorohexane to the Grignard reagent solution slowly and at a controlled temperature. This maintains a low concentration of the electrophile and minimizes self-coupling.
-
Temperature Control: Maintain a consistent reaction temperature. While Grignard reactions can often be run at room temperature, lower temperatures can sometimes improve selectivity.[1]
-
Catalyst: The use of a catalyst, such as a copper(I) salt (e.g., CuI or Li₂CuCl₄), can promote the desired cross-coupling reaction over other pathways.[4]
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?
Answer:
Purification of unsaturated chloroalkanes requires careful consideration to avoid isomerization or decomposition.
-
Distillation: Vacuum distillation is the preferred method for purifying this compound. The reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition or isomerization of the double bond.
-
Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and a small amount of ethyl acetate, is typically effective.
-
Washing: Before distillation or chromatography, it is crucial to perform an aqueous workup to remove any unreacted Grignard reagent and magnesium salts. A typical workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like diethyl ether. The organic layer should then be washed with brine and dried over an anhydrous salt like magnesium sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing isobutenylmagnesium bromide?
A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for the preparation of isobutenylmagnesium bromide.[3] Diethyl ether has a lower boiling point, which can be advantageous for controlling the exothermicity of the reaction. THF has a higher boiling point and can be beneficial for less reactive halides.[3]
Q2: Can I use 1,6-dichlorohexane instead of 1-bromo-6-chlorohexane?
A2: While it is possible to form a Grignard reagent from a chloroalkane, the reactivity of the carbon-chlorine bond is significantly lower than the carbon-bromine bond. The formation of the Grignard reagent from 1,6-dichlorohexane would be more challenging and may require more forcing conditions. Furthermore, the subsequent coupling reaction would be less efficient. Therefore, 1-bromo-6-chlorohexane is the recommended starting material for a more reliable and higher-yielding reaction.
Q3: How can I confirm the formation of the desired product, this compound?
A3: A combination of spectroscopic techniques should be used to confirm the structure of the product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the vinyl protons of the isobutenyl group, the methylene protons adjacent to the chlorine atom, and the other methylene groups in the alkyl chain.
-
¹³C NMR will show distinct peaks for the sp² carbons of the double bond and the carbon bearing the chlorine atom.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic signature of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching vibrations for the alkene and C-Cl stretching vibrations.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis of this compound involves several hazards that must be addressed:
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactive Reagents: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All manipulations should be performed under an inert atmosphere (nitrogen or argon).
-
Corrosive and Irritating Chemicals: Isobutenyl bromide and 1-bromo-6-chlorohexane are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | ||
| Isobutenyl Bromide : Mg | 1.1 : 1.2 | A slight excess of the bromide ensures complete consumption of the magnesium. |
| Grignard Reagent : 1-bromo-6-chlorohexane | 1.2 : 1.0 | A slight excess of the Grignard reagent drives the coupling reaction to completion. |
| Temperature | ||
| Grignard Formation | 25-35 °C (reflux of diethyl ether) | The reaction is exothermic; maintaining a gentle reflux controls the reaction rate. |
| Coupling Reaction | 0 °C to room temperature | Starting at a lower temperature and slowly warming can improve selectivity and minimize side reactions. |
| Reaction Time | ||
| Grignard Formation | 1-2 hours | Sufficient time for the magnesium to be consumed. |
| Coupling Reaction | 2-4 hours | Reaction progress can be monitored by TLC or GC. |
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 18, 4th ed. Georg Thieme Verlag, Stuttgart. 2011. [Link]
-
Cahiez, G.; et al. 6-CHLORO-1-HEXENE. Organic Syntheses. 1985, 63, 137. [Link]
- U.S. Patent 3,459,819. 8-chloro-1-octene. 1969.
-
D'yakonov, V. A.; et al. Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Organohalogen Compounds. 2005, 67, 1344-1347. [Link]
-
Baird, M. S.; et al. Bromine–magnesium exchange in gem-dibromocyclopropanes using Grignard reagents. Tetrahedron. 2002, 58(8), 1581-1593. [Link]
- U.S. Patent 4,228,313. Coupling reaction involving a Grignard and allylic halide. 1980.
-
Silverman, G. S.; Rakita, P. E. The Grignard Reagents. Organometallics. 1996, 15(1), 1-2. [Link]
-
ChemSynthesis. 8-chloro-1-octene. [Link]
-
ResearchGate. Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst. [Link]
-
Organic Chemistry. Grignard Reagent Synthesis Reaction Mechanism. [Link]
-
NCERT. Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
-
PubChem. 8-Chloro-1-octene. [Link]
- Google Patents. Method for Preparing Grignard Reagents and new Grignard Reagents.
-
Scribd. Hydrocarbon Short Notes. [Link]
-
Mansour, M. P.; et al. Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. Journal of Chromatography A. 2005, 1097(1-2), 54-58. [Link]
-
Patil, R. A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine. 2023, 8(4), 132-142. [Link]
-
Organic Syntheses. Bicyclo[3.3.0]octane-2,6-dione. [Link]
-
Li, C.; et al. Asymmetric Total Synthesis of Daphgraciline. Journal of the American Chemical Society. 2022, 144(10), 4537-4543. [Link]
Sources
Technical Support Center: Polymerization of 8-Chloro-2-methyl-1-octene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of 8-Chloro-2-methyl-1-octene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you improve polymerization yield, control polymer characteristics, and ensure the reproducibility of your experiments.
Section 1: Understanding the Monomer and Selecting a Polymerization Strategy
The unique structure of this compound—featuring a 1,1-disubstituted (isobutylene-type) double bond and a terminal chloro group—is the primary determinant of its polymerization behavior. The methyl group on the double bond sterically hinders coordination polymerization and stabilizes a tertiary carbocation, making cationic polymerization the most efficient and logical mechanism.[1][2]
While other methods like Ziegler-Natta or radical polymerization are common for alkenes, they present significant challenges for this specific monomer. The remote chloro-group can act as a Lewis base, potentially poisoning Lewis acidic catalysts used in both cationic and coordination polymerization.[3][4]
Troubleshooting Guide: Common Issues in this compound Polymerization
This section addresses specific experimental problems in a question-and-answer format.
Q1: My polymerization fails to initiate or I'm experiencing extremely low monomer conversion and poor yield. What's going wrong?
This is the most common issue and almost always points to catalyst deactivation by impurities.[5] Cationic polymerization is exceptionally sensitive to nucleophilic and protic substances.
Possible Causes & Solutions:
-
Catalyst Poisoning by Water or Oxygen: Water and alcohols are potent inhibitors as they can react with and neutralize the cationic initiator or the propagating carbocation chain end.[5] Oxygen can also lead to unwanted side reactions.
-
Solution: Ensure all glassware is oven-dried overnight (>100 °C) and cooled under a stream of inert gas (Argon or Nitrogen). Solvents and the monomer must be rigorously dried and deoxygenated. It is best practice to distill solvents over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents) immediately before use.
-
-
Inhibitors in the Monomer: Commercial alkenes often contain stabilizers (e.g., BHT) that must be removed.[6]
-
Solution: Purify the monomer by passing it through a column of activated basic alumina to remove phenolic inhibitors.[6] Subsequently, degas the monomer thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas.
-
-
Impure Solvents: Solvents can contain trace impurities that act as poisons.
-
Solution: Use high-purity, anhydrous solvents. If purity is uncertain, purification according to standard laboratory procedures is critical.[7]
-
-
Incorrect Initiator/Co-initiator System: The choice and handling of the initiator are paramount.
-
Solution: For cationic polymerization of this monomer, a Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) with a protic co-initiator (e.g., trace H₂O or an alcohol) is typically required to generate the initial carbocation.[1][8] Ensure the initiator is not degraded and is handled under strictly inert conditions.
-
Troubleshooting Workflow for Low Yield
Sources
- 1. readchemistry.com [readchemistry.com]
- 2. A [research.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylformamide Impurities as Propylene Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 8-Chloro-2-methyl-1-octene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Chloro-2-methyl-1-octene. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common transformations of this versatile substrate. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs): Initial Catalyst Selection
The unique structure of this compound presents two primary sites for chemical modification: the secondary alkyl chloride and the terminal double bond. Catalyst selection is therefore critically dependent on the desired transformation.
Q1: I want to perform a cross-coupling reaction at the C-Cl bond. Which type of catalyst should I start with?
Answer: For activating the relatively inert secondary C(sp³)-Cl bond in this compound, nickel-based catalysts are the recommended starting point .[1][2] While palladium catalysts are workhorses for many cross-coupling reactions, the oxidative addition into an unactivated alkyl chloride bond is often slow and inefficient compared to nickel.[3]
The Kumada-Corriu cross-coupling, which pairs an organomagnesium (Grignard) reagent with an organic halide, is a cost-effective and powerful choice for this transformation.[2][4] Nickel catalysts, particularly those supported by specialized ligands, have shown superior activity for coupling these less reactive alkyl halides.[5]
Q2: Why is a nickel catalyst generally preferred over palladium for this specific substrate?
Answer: The preference for nickel stems from fundamental differences in the mechanism of C-Cl bond activation.
-
Oxidative Addition Kinetics: Nickel(0) is generally more reactive and undergoes oxidative addition to alkyl chlorides more readily than Palladium(0).[3] The C-Cl bond is stronger than C-Br or C-I bonds, making its cleavage the rate-determining step in many palladium-catalyzed cycles.[6]
-
Mechanism: Some nickel-catalyzed reactions involving alkyl halides are proposed to proceed via radical mechanisms, which can be more effective at activating stubborn C-Cl bonds than the purely Pd(0)/Pd(II) cycle.[5]
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it a more economical choice for large-scale synthesis.[4]
Q3: I need to selectively hydrogenate the double bond. What catalyst class is most suitable?
Answer: For the selective hydrogenation of the 1-octene moiety while preserving the C-Cl bond, a heterogeneous palladium catalyst, such as Palladium on Carbon (Pd/C) , is a standard and effective choice.[7] Homogeneous catalysts like Wilkinson's catalyst ((PPh₃)₃RhCl) or Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) can also be used and sometimes offer higher selectivity and activity under milder conditions.[7] The key is to choose conditions that favor alkene reduction without promoting hydrodechlorination (cleavage of the C-Cl bond), which can be a competing side reaction.
Troubleshooting Guide: Nickel-Catalyzed Kumada Cross-Coupling
This section addresses common problems encountered when coupling this compound with Grignard reagents (R'-MgX).
Issue 1: Low or No Product Yield
Q: My Kumada coupling reaction shows poor conversion. I've confirmed my starting materials are pure. What are the most likely causes and how do I fix them?
A: Low yield in a nickel-catalyzed Kumada coupling is a frequent issue that can be traced back to several factors related to the catalyst, reagents, or reaction environment.
Initial Diagnostic Workflow
graph Low_Yield_Diagnosis { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n(Degassed Solvent, N2/Ar Purge)"]; Check_Grignard [label="Check Grignard Reagent Activity\n(Titration, Fresh Batch)"]; Check_Catalyst [label="Evaluate Catalyst/Ligand System"]; Optimize_Ligand [label="Screen Different Ligands\n(e.g., dppf, Pincer, NHC)"]; Optimize_Temp [label="Adjust Reaction Temperature"]; Result [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Inert; Check_Inert -> Check_Grignard [xlabel="Atmosphere OK"]; Check_Grignard -> Check_Catalyst [xlabel="Grignard Active"]; Check_Catalyst -> Optimize_Ligand [xlabel="Pre-catalyst OK"]; Optimize_Ligand -> Optimize_Temp; Optimize_Temp -> Result;
Check_Inert -> Start [label="Re-run with proper degassing", style=dashed]; Check_Grignard -> Start [label="Prepare fresh Grignard", style=dashed]; Check_Catalyst -> Start [label="Use fresh pre-catalyst", style=dashed]; }
Detailed Troubleshooting Steps:
-
Inert Atmosphere is Non-Negotiable: Both Ni(0) catalysts and Grignard reagents are highly sensitive to oxygen and moisture.[8] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Grignard Reagent Quality: Grignard reagents degrade upon storage. Use a freshly prepared or recently purchased batch. Consider titrating the Grignard solution to determine its exact molarity before use. The strong basicity of Grignard reagents means they are intolerant of many functional groups.[1][9]
-
Catalyst and Ligand Choice: This is the most critical variable.
-
Pre-catalyst: Simple nickel salts like NiCl₂ are often used, but require in situ reduction which can be inefficient. Using a well-defined Ni(II) pre-catalyst with a suitable ligand, such as NiCl₂(dppp) or NiCl₂(dppf), is more reliable.[1]
-
Ligand Effects: The ligand stabilizes the nickel center and modulates its reactivity. For challenging alkyl-alkyl couplings, the choice of ligand is paramount.[10] Sterically bulky and electron-donating ligands can sometimes decrease the reaction rate.[10] Pincer ligands or mixed amino-amide ligands have been developed specifically for improving the efficiency of coupling secondary alkyl halides.[5] If your initial choice is not working, screening a panel of ligands is a logical next step.
-
-
β-Hydride Elimination: As a secondary alkyl halide, this compound is susceptible to β-hydride elimination after oxidative addition, which leads to the formation of an olefin byproduct and quenches the catalytic cycle. The addition of 1,3-butadienes has been shown to mitigate this side reaction in some nickel-catalyzed alkyl-alkyl couplings.[2]
Issue 2: Formation of Homocoupling and Reduction Byproducts
Q: My main product is contaminated with significant amounts of homocoupled Grignard reagent (R'-R') and reduced starting material (2-methyl-1-octene). Why is this happening?
A: The formation of these byproducts points to specific imbalances in the rates of the catalytic steps.
Catalytic Cycle and Common Pitfalls
-
Homocoupling (R'-R'): This often occurs when the transmetalation step is fast, but the subsequent reductive elimination is slow. This allows for a second transmetalation or other side reactions involving the Grignard reagent to occur. Changing the ligand can dramatically affect the rate of reductive elimination.
-
Reduction (Formation of 2-methyl-1-octene): This is a classic sign of β-hydride elimination . After the oxidative addition of this compound to the Ni(0) center, the resulting nickel-alkyl intermediate can eliminate a β-hydrogen, forming a nickel-hydride species and releasing a mixture of octene isomers. The nickel-hydride can then reductively eliminate with a solvent molecule or another reagent to regenerate Ni(0), completing a futile cycle. Using ligands that favor rapid transmetalation and reductive elimination can outcompete this side reaction.
Table 1: Comparison of Selected Catalyst Systems for Kumada Coupling of Alkyl Chlorides
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Pros | Cons |
| NiCl₂ | dppp | 1-5 | Inexpensive, commercially available.[1] | Requires in situ activation, can be inefficient. |
| NiCl₂ | dppf | 1-5 | Often more robust and higher yielding than dppp.[10] | More expensive ligand. |
| (RNN)NiCl | Bidentate Amino-Amide | 1-3 | Well-defined, highly active for secondary alkyls.[5] | Requires synthesis of specialized ligand/catalyst. |
| Ni(acac)₂ / Ni(COD)₂ | N-Heterocyclic Carbene (NHC) | 1-5 | High thermal stability, good for stubborn substrates.[4] | Air-sensitive pre-catalysts, ligand synthesis can be complex. |
Experimental Protocol: General Procedure for Nickel-Catalyzed Kumada Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl Grignard reagent. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv, solution in THF)
-
NiCl₂(dppf) catalyst (0.02 equiv, 2 mol%)
-
Oven-dried glassware, magnetic stir bar, Schlenk line or glovebox
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the NiCl₂(dppf) catalyst (0.02 equiv).
-
Atmosphere Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe to dissolve the catalyst.
-
Substrate Addition: Add the this compound (1.0 equiv) to the flask via syringe.
-
Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the aryl Grignard reagent solution (1.2-1.5 equiv) dropwise over 10-15 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
References
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. Kumada coupling. Wikipedia. [Link]
-
NROChemistry. Kumada Coupling. NROChemistry. [Link]
-
Hartwig, J. F., et al. (2021). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible. Organometallics. [Link]
-
Shi, W., et al. (2013). A Structure–Activity Study of Ni-Catalyzed Alkyl–Alkyl Kumada Coupling. Improved Catalysts for Coupling of Secondary Alkyl Halides. Journal of the American Chemical Society. [Link]
-
Weix, D. J., et al. (2015). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PubMed Central. [Link]
-
Everson, D. A., & Weix, D. J. (2012). Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides. Angewandte Chemie International Edition. [Link]
-
Zhang, W., et al. (2023). Ligand-Controlled Nickel-Catalyzed Regiodivergent Cross-Electrophile Alkyl-Alkyl Couplings of Alkyl Halides. PubMed. [Link]
-
de Boer, S. Y., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Wikipedia. Cross-coupling reaction. Wikipedia. [Link]
-
Wikipedia. Heck reaction. Wikipedia. [Link]
-
MacMillan, D. W. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
ChemOrgChem. (2022). Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem. YouTube. [Link]
-
Liu, W., et al. (2011). Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. ACS Publications. [Link]
-
Gabbaï, F. P., et al. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. NIH. [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
-
Pearson. (2022). Kumada Coupling Reaction: Videos & Practice Problems. Pearson. [Link]
-
Schmidt, A., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. [Link]
-
YouTube. (2015). Heck reaction. YouTube. [Link]
-
ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. ResearchGate. [Link]
-
Polymer Science, Series A. (2019). New Cocatalyst for Alkene Polymerization Reactions with Transition Metal Catalysts. Springer. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Fu, G. C., et al. (2006). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles. MIT Open Access Articles. [Link]
-
Joó, F., et al. (2019). Strong solvent effects on catalytic transfer hydrogenation of ketones with [Ir(cod)(NHC)(PR3)] catalysts in 2-propanol-water mix. Catalysts. [Link]
-
Apfel, U.-P., et al. (2024). Electrocatalytic Transfer Hydrogenation of 1-Octene with [(PCP)Ir(H)(Cl)] and Water. Angewandte Chemie International Edition. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
MDPI. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI. [Link]
- Google Patents. Cross-linking method of Grignard reagent by catalysis.
-
ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. [Link]
-
MDPI. Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. [Link]
-
RSC Publishing. (2021). Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization. RSC Publishing. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 8-Chloro-2-methyl-1-octene
Welcome to the technical support center for the purification of 8-chloro-2-methyl-1-octene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this versatile haloalkene intermediate. Here, we provide in-depth, experience-driven answers to troubleshoot common issues and clarify best practices in a direct question-and-answer format.
Troubleshooting Guide: Addressing In-Process Purification Challenges
This section tackles specific problems you might encounter during the purification of this compound. We focus on the causality behind these issues and provide actionable solutions.
Question 1: My initial purity assessment by GC-MS shows multiple peaks close to my product's retention time. How can I resolve these?
Answer: This is a common issue stemming from the synthesis of haloalkanes, which often yields a mixture of isomers and unreacted starting materials.[1][2] The peaks likely correspond to regioisomers (e.g., 8-chloro-2-methyl-2-octene, an isomerized, more stable internal alkene) or starting materials with similar volatility.
Root Cause Analysis:
-
Isomerization: Terminal olefins can isomerize to more thermodynamically stable internal olefins, especially if exposed to acid or heat.[3]
-
Close Boiling Points: Structural isomers or compounds with similar molecular weights often have very close boiling points, making separation by simple distillation challenging.[4][5]
Recommended Solution: Fractional Distillation under Reduced Pressure
For impurities with different boiling points, even if the difference is small, fractional distillation is the preferred method, particularly for larger scales.[6] Reducing the pressure lowers the boiling point, preventing thermal degradation or isomerization of your target compound.
Key Actions:
-
Use an Efficient Fractionating Column: Employ a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.
-
Optimize Heating and Insulation: Heat the distillation flask evenly using a heating mantle and insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[7]
-
Maintain a Stable Vacuum: Use a reliable vacuum pump and manometer to ensure a constant pressure. Fluctuations can disrupt the equilibrium within the column, leading to poor separation.[8]
-
Control the Reflux Ratio: Collect the distillate slowly. A high reflux ratio (more condensate returning to the column than is collected) improves separation efficiency.
If distillation fails to resolve the impurities, it indicates that their boiling points are nearly identical. In this case, preparative column chromatography is the next logical step.
Question 2: I'm attempting column chromatography, but my product is co-eluting with an impurity, or the recovery is very low. What am I doing wrong?
Answer: Co-elution or poor recovery during column chromatography typically points to an issue with the chosen stationary or mobile phase, or improper column packing. For chlorinated hydrocarbons, silica gel is a standard and effective stationary phase.[9]
Root Cause Analysis:
-
Inappropriate Mobile Phase Polarity: If the solvent system (mobile phase) is too polar, both your product and impurities will travel quickly up the column with little separation. If it's not polar enough, your compound may not move at all or will elute very slowly, leading to broad peaks and low recovery.
-
Column Overloading: Exceeding the capacity of your column will result in broad, overlapping bands.
-
Poor Column Packing: Channels or cracks in the silica gel bed will lead to an uneven solvent front and poor separation.
Recommended Solution: Methodical Chromatography Optimization
-
Develop the Method with TLC: First, use Thin Layer Chromatography (TLC) to identify an optimal solvent system.[10] Test various mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for your product.
-
Select the Right Solvent System: Chlorinated hydrocarbons are relatively non-polar. A mobile phase of pure hexane or a low percentage of ethyl acetate in hexane is often a good starting point.
-
Properly Pack the Column: Use a slurry packing method to ensure a homogenous, dense bed of silica gel.
-
Perform Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate).[9] This will first elute non-polar impurities, followed by your product, and finally more polar impurities.
Question 3: My final product looks clean by GC, but the NMR spectrum shows unexpected signals. What could they be?
Answer: This scenario suggests the presence of impurities that have a similar volatility and polarity to your product (making them difficult to separate and detect as a distinct peak in GC) but a different chemical structure.
Root Cause Analysis:
-
Structural Isomers: As mentioned, double bond isomerization (e.g., to 8-chloro-2-methyl-2-octene) can occur. While the molecular weight is identical, the NMR spectrum would be distinctly different.
-
Diastereomers (if applicable): If any step in your synthesis creates a second chiral center, you may have diastereomers which can sometimes be resolved by high-resolution GC but are more clearly distinguished by NMR.
-
Solvent Residue: Residual solvents from the workup or purification (e.g., dichloromethane, ethyl acetate) are common contaminants.[11]
Recommended Solution: Comprehensive Spectroscopic Analysis
-
Detailed NMR Interpretation:
-
¹H NMR: Look for the characteristic signals of this compound: two singlets (or narrow doublets) for the terminal vinyl protons (~4.7 ppm), a singlet for the allylic methyl group (~1.7 ppm), and a triplet for the chloromethyl group (-CH₂Cl) at ~3.5 ppm.[12][13] Compare the integration ratios to confirm the structure.
-
¹³C NMR & DEPT: Use DEPT-135 and DEPT-90 experiments to confirm the number of CH, CH₂, and CH₃ groups. This is highly effective for identifying isomers.[14]
-
-
High-Resolution Mass Spectrometry (HRMS): While GC-MS confirms the mass-to-charge ratio, HRMS will provide the exact mass, confirming the elemental formula and ruling out impurities with different formulas but similar integer masses.
-
Re-purification: If isomers are confirmed, a more meticulous purification is needed. This may involve high-performance liquid chromatography (HPLC) or using a chromatography column with a higher resolving power.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and analysis of this compound.
Q1: What is the most effective method for purifying large quantities (>50 g) of crude this compound?
For large-scale purification, fractional distillation under reduced pressure is almost always the most efficient and economical method.[5][6] It allows for the removal of volatile impurities and unreacted starting materials in a single, scalable operation. Column chromatography becomes cumbersome and expensive at this scale due to the large volumes of solvent and stationary phase required. Distillation should be the primary method, with chromatography reserved as a final polishing step if necessary.
Q2: How can I reliably assess the purity of my final product?
A multi-technique approach is recommended for authoritative purity assessment:
-
Gas Chromatography (GC-FID/MS): GC is the gold standard for assessing the purity of volatile compounds.[15][16] A Flame Ionization Detector (FID) provides excellent quantitative data (area %), while a Mass Spectrometer (MS) detector confirms the identity of the main peak and helps identify impurities.[16]
-
Quantitative NMR (qNMR): ¹H NMR can be used for purity determination by integrating the signal of the analyte against a certified internal standard of known concentration. This provides a very accurate measure of purity by mass.
-
Elemental Analysis: For a final, definitive confirmation of elemental composition (C, H, Cl), elemental analysis is a powerful tool.
Q3: What are the key physical properties I should know for purification?
Understanding the physical properties of your target compound and potential impurities is critical for designing a purification strategy.
| Property | This compound | Potential Impurity: 2-methyl-7-octen-1-ol | Potential Impurity: 1,8-dichloro-2-methyl-octane |
| Molecular Formula | C₉H₁₇Cl | C₉H₁₈O | C₉H₁₈Cl₂ |
| Molecular Weight | 160.68 g/mol | 142.24 g/mol | 197.13 g/mol |
| Boiling Point (est.) | ~190-195 °C (atm), ~90-95 °C (reduced pressure)[3] | ~195-200 °C (atm) | >220 °C (atm) |
| Key Feature | Target Product | Common Starting Material | Dichlorinated Byproduct |
Note: Boiling points are estimated based on similar structures and general chemical principles. The boiling point of the related 8-chloro-1-octene is 92-93 °C at 50 mmHg.[3]
Visualized Workflow: Purification Strategy
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure final product.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Charge the crude oil into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level (e.g., 20-50 mmHg).
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: Allow the vapor to rise slowly through the column. You should observe a ring of condensate rising. Allow the column to equilibrate by adjusting the heat so the vapor temperature at the distillation head stabilizes.
-
Collect Fractions: Collect any initial low-boiling fractions (forerun) in a separate flask. When the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a clean receiving flask and collect the main fraction.
-
Shutdown: Once the main fraction is collected and the temperature begins to rise again or drop, stop the distillation. Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your purified product in a volatile organic solvent like hexane or dichloromethane.[16]
-
Instrument Setup: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).[16]
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
-
Analysis: Inject 1 µL of the sample. Integrate the peaks in the resulting total ion chromatogram (TIC). Purity is calculated as the area of the product peak divided by the total area of all peaks. Confirm the identity of the main peak by comparing its mass spectrum to a reference library (e.g., NIST).[16]
References
- Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. (2004). Journal of Environmental Sciences.
- Determination of Chlorinated Hydrocarbons in Industrial and Municipal Wastewaters. U.S. Environmental Protection Agency.
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency.
- A Guide to Preparing and Analyzing Chlorin
- Troubleshooting Distillation Column Malfunctions: Expert Guide. (2025). Ship & Shore Environmental, Inc..
- Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (1994). U.S. Environmental Protection Agency.
- Distillation not working. (2024). Reddit r/chemistry.
- How Do You Troubleshoot Common Distillation Column Issues?. (2025). Chemistry For Everyone via YouTube.
- How Can You Fix Problems In Distillation Columns?. (2025). Chemistry For Everyone via YouTube.
- Haloalkanes and Haloarenes. (2020).
- Advanced distillation techniques and troubleshooting.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- The Purification of Organic Compound: Techniques and Applic
- methods of purification of organic compounds. (2019). BYJU'S.
- Common Methods of Prepar
- Methods of Purification of Organic Compounds. (2025).
- Methods of preparation of Haloalkanes and Haloarenes. (2022). GeeksforGeeks.
- making halogenoalkanes (haloalkanes). Chemguide.
- 15.6a Interpreting NMR Example 1. (2018). Chad's Prep via YouTube.
- This compound. Crysdot LLC.
- 8-chloro-1-octene.
- Analysis of 2-Methyl-1-octene by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
- NMR Spectroscopy. (2020). University of Wisconsin - Madison.
- 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.
- Technical Support Center: Scaling Up the Production of 8-Chloro-1-octanol. Benchchem.
Sources
- 1. Common Methods of Preparation for Haloalkanes [unacademy.com]
- 2. Methods of preparation of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 3. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 4. selfstudys.com [selfstudys.com]
- 5. byjus.com [byjus.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. gcms.cz [gcms.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. epa.gov [epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Reagent Initiation with 8-Chloro-2-methyl-1-octene
Welcome to the technical support center for advanced organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from sterically complex and electronically challenging substrates. We will specifically address the issues surrounding the initiation of the Grignard reaction with 8-Chloro-2-methyl-1-octene, a vinyl chloride, providing in-depth troubleshooting and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. I've dried my glassware and solvent, but nothing is happening. What's going on?
A1: This is a common and expected challenge with this particular substrate. The difficulty arises from two primary factors: the inherent stability of the carbon-chlorine bond on a vinyl group and the passivating magnesium oxide layer on your magnesium turnings.
-
The Substrate: this compound is a vinyl chloride. The chlorine atom is bonded to an sp² hybridized carbon. This bond is significantly stronger and less polarized than the carbon-halogen bond in a typical alkyl halide (sp³ carbon), making the insertion of magnesium metal mechanistically difficult.[1] Vinylic chlorides are known to be relatively inert to magnesium under standard Grignard formation conditions.[2]
-
Magnesium Passivation: Magnesium metal readily reacts with atmospheric oxygen to form a thin, tough, and inert layer of magnesium oxide (MgO) on its surface.[3][4] This layer acts as a physical barrier, preventing the organic halide from reaching the reactive magnesium metal surface.[4] For a difficult substrate like a vinyl chloride, this barrier is often sufficient to completely inhibit the reaction.
Successful initiation requires aggressive methods to break through this oxide layer and activate the magnesium surface.
Diagram 1: The Initiation Barrier
This diagram illustrates the fundamental problem: the inert magnesium oxide layer physically blocking the interaction between the magnesium metal and the organic halide.
Caption: The inert MgO layer prevents reaction initiation.
Q2: You mentioned magnesium activation. What are the most effective methods, and how do I perform them?
A2: Magnesium activation is the most critical step for this reaction. The goal is to either physically remove the MgO layer or chemically convert it into a more friable or reactive species.
Method 1: Mechanical Activation (The Brute-Force Approach)
The simplest method is to physically break the magnesium turnings to expose a fresh, unoxidized surface.
-
Procedure: Place the magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Using a glass stirring rod, vigorously crush and grind the turnings against the side of the flask. You may hear a grinding sound. This method is often combined with chemical activation.[5]
-
Mechanism: This action cracks the brittle MgO layer, exposing the highly reactive elemental magnesium underneath. Dry stirring for several hours can also be effective.[6]
Method 2: Chemical Activation (The Standard Approach)
Using a small amount of a chemical activator is the most common technique. These agents react preferentially at weak points in the oxide layer.
-
Iodine (I₂): Add a single small crystal of iodine to the magnesium. The purple color of iodine vapor will be visible. Upon heating gently, the color will fade as the iodine reacts with the magnesium to form magnesium iodide (MgI₂).[3][4] The disappearance of the color is a classic, albeit not always definitive, sign of activation.[4]
-
1,2-Dibromoethane (DBE): This is a highly effective and reliable activator. Add a small amount (e.g., 5-10 mol% relative to the halide) to the magnesium suspension in your ether solvent. The reaction is: BrCH₂CH₂Br + Mg → CH₂=CH₂ (gas) + MgBr₂ The visual confirmation is the gentle bubbling of ethylene gas from the magnesium surface.[3][7] This is a strong indicator that the magnesium is active and ready.
Q3: I've tried activating with iodine and DBE, but the reaction with my vinyl chloride still won't start. What is the next step?
A3: This is a common failure point for particularly unreactive halides. When standard activation is insufficient, the most powerful technique is the Entrainment Method .
The entrainment method involves the addition of a highly reactive "entraining agent" along with your primary substrate.[8] This agent initiates its own Grignard reaction, and the heat and continuous cleaning of the magnesium surface generated by this vigorous reaction effectively "drags" the less reactive halide into reacting.
-
Principle: You are essentially running two Grignard reactions in the same pot. The easy one facilitates the hard one.
-
Recommended Entraining Agent: Ethyl bromide is an excellent choice due to its high reactivity and the fact that the resulting ethane gas and ethyl Grignard are often easy to separate or are non-interfering in subsequent steps.
-
Causality: The exothermic formation of the ethylmagnesium bromide serves multiple purposes: it generates localized heating at the magnesium surface, further activating it; it continuously etches away the oxide layer; and it may facilitate electron transfer through intermediate species.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting the initiation of the Grignard reaction with this compound.
Caption: A decision tree for Grignard initiation troubleshooting.
Experimental Protocol: Entrainment Method for this compound
This protocol outlines the recommended procedure for forming the Grignard reagent from this compound using an entrainment strategy.
Materials:
-
Magnesium turnings
-
This compound (anhydrous)
-
Ethyl bromide (anhydrous)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Iodine crystal
-
Anhydrous workup and titration reagents
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer (or a large magnetic stir bar), and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry Argon or Nitrogen throughout the experiment.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents relative to the vinyl chloride) to the flask.
-
Initial Activation: Add one small crystal of iodine. Begin stirring and gently warm the flask with a heat gun until the purple iodine color dissipates. Allow the flask to cool to room temperature.
-
Solvent Addition: Add approximately one-third of the total required anhydrous THF.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and ethyl bromide (0.15-0.20 equivalents) in the remaining two-thirds of the anhydrous THF.
-
Initiation: Add a small aliquot (approx. 5-10%) of the halide solution from the dropping funnel to the stirring magnesium suspension.
-
Observation: Watch for signs of initiation. This should be driven by the more reactive ethyl bromide. Look for a gentle reflux, a slight temperature increase, and the appearance of a cloudy gray/brown color. If initiation does not occur, gently warm the flask.
-
Addition: Once the reaction is initiated and self-sustaining, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling side reactions.[9]
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the magnesium.
-
Confirmation: Cool the reaction mixture. Before use, it is highly recommended to determine the molarity of the Grignard reagent via titration (e.g., back-titration with I₂ or direct titration with a solution of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator).
Diagram 3: The Entrainment Mechanism
This diagram shows how the parallel, vigorous reaction of the entraining agent (ethyl bromide) activates the magnesium surface, enabling the slower reaction of the vinyl chloride to proceed.
Caption: The entrainer reaction activates the Mg surface for the substrate.
Q4: What are the key parameters and potential side reactions I should be aware of?
A4: Careful control of reaction parameters is essential for success and to minimize byproducts.
Table 1: Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is superior to diethyl ether for less reactive chlorides due to its higher boiling point (allowing for higher reaction temperatures) and better ability to solvate and stabilize the Grignard reagent.[10][11] |
| Temperature | Reflux (~66 °C in THF) | The higher bond dissociation energy of the C(sp²)-Cl bond requires more thermal energy to facilitate magnesium insertion.[2] |
| Concentration | 0.5 M - 1.0 M | While higher concentrations can favor initiation, running the reaction under more dilute conditions and adding the halide slowly minimizes the primary side reaction, Wurtz coupling.[9] |
| Stirring | Vigorous (Mechanical Stirring Preferred) | Ensures good mass transfer and helps to mechanically break up the MgO layer, constantly exposing fresh magnesium surface.[6] |
Potential Side Reactions:
-
Wurtz Coupling: This is the most likely side reaction, where the formed Grignard reagent acts as a nucleophile and attacks the C-Cl bond of unreacted starting material to form a dimer. Slow addition of the halide to the magnesium (rather than adding magnesium to the halide) is the best way to minimize this.
-
Homocoupling: Radical intermediates formed on the magnesium surface can dimerize. This is generally less of an issue than Wurtz coupling but can contribute to yield loss.[12]
By understanding the inherent challenges of this substrate and employing a robust initiation strategy like the entrainment method, researchers can successfully synthesize the Grignard reagent of this compound for use in complex molecule synthesis.
References
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms. Retrieved from [Link]
-
University of Toronto. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Baker, K. V., Brown, J. M., Hughes, N., Skarnulis, A. J., & Sexton, A. (1991). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. The Journal of Organic Chemistry, 56(2), 698–703. [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Filo. (2025). Reaction between grignard reagent with vinyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
- Rylander, P. N., & Nevitt, T. D. (1960). U.S. Patent No. 2,952,596. U.S.
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
- Ramsden, H. E. (1960). U.S. Patent No. 2,959,597. U.S.
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]
-
Reactions of Grignard Reagents Reduction of Alkyl Halides. (n.d.). Retrieved from [Link]
- Rakita, P. E., & Silverman, G. S. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 504–509. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent Chemistry Questions with Solutions. Retrieved from [Link]
-
Holm, T. (2000). Use of competition kinetics with fast reactions of grignard reagents. The Journal of Organic Chemistry, 65(4), 1188–1192. [Link]
-
Bimac. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]
Sources
- 1. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 2. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. web.alfredstate.edu [web.alfredstate.edu]
Understanding the Reactivity of 8-Chloro-2-methyl-1-octene
Welcome to the Technical Support Center for 8-Chloro-2-methyl-1-octene. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals to help you anticipate and mitigate potential side reactions in your experiments involving this versatile bifunctional molecule.
This compound possesses two key reactive sites: a terminal alkene and a primary alkyl chloride. This duality allows for a wide range of synthetic transformations but also introduces the possibility of competing side reactions. Successful application of this reagent hinges on understanding the factors that govern the reactivity of each functional group and how to selectively promote the desired transformation.
This guide is structured to address specific problems you may encounter, explaining the underlying chemical principles and providing actionable protocols to steer your reaction towards the desired outcome.
Troubleshooting Guide: Preventing Common Side Reactions
This section addresses specific issues that may arise during your experiments, providing explanations and step-by-step solutions.
Issue 1: Isomerization of the Terminal Alkene
Question: I am attempting a reaction at the chloro- group of this compound, but I am observing the formation of internal alkene isomers (e.g., 8-chloro-2-methyl-2-octene). How can I prevent this isomerization?
Answer:
Alkene isomerization is a common side reaction, particularly when using transition metal catalysts or under thermal stress.[1][2][3] Terminal alkenes can isomerize to more thermodynamically stable internal alkenes. This process is often catalyzed by trace metal impurities or acidic/basic conditions.
Causality: The isomerization typically proceeds through a metal-hydride insertion/β-hydride elimination mechanism.[1][2] A metal hydride species, which can form from your catalyst or impurities, adds across the double bond. A subsequent β-hydride elimination can then occur to yield the more substituted, and thus more stable, internal alkene.
Mitigation Strategies:
-
Catalyst Choice: If your primary reaction involves a transition metal, be aware that many can catalyze isomerization. For instance, some palladium and nickel catalysts are known to promote this side reaction.[1][2] Consider using catalysts less prone to forming reactive hydride species. Ruthenium-based catalysts have been shown to be highly active for isomerization, so their presence as impurities should be avoided if isomerization is not desired.[3][4]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible. Higher temperatures can provide the activation energy needed for isomerization.
-
Ligand Selection: In metal-catalyzed reactions, the choice of ligand can significantly influence the extent of isomerization. Bulky or electron-donating ligands can sometimes suppress the formation of the coordinatively unsaturated metal hydride species responsible for isomerization.
-
Purity of Reagents and Solvents: Ensure your starting material, solvents, and other reagents are free from metal and acidic/basic impurities that could catalyze the isomerization.
Experimental Protocol to Minimize Isomerization:
-
Step 1: Purification of Starting Material: If you suspect your this compound contains metal impurities, consider passing it through a short plug of activated alumina or silica gel prior to use.
-
Step 2: Degassing of Solvents: Use freshly distilled or sparged solvents to remove dissolved oxygen, which can sometimes contribute to catalyst decomposition and the formation of active isomerization catalysts.
-
Step 3: Reaction Setup: Assemble your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of oxygen and moisture.
-
Step 4: Temperature Monitoring: Use a temperature probe and a controlled heating/cooling system to maintain a stable, low reaction temperature.
Issue 2: Unwanted Reactions at the Chloro- Group (Elimination vs. Substitution)
Question: I am trying to perform a nucleophilic substitution (S(_N)2) reaction on the primary chloride, but I am getting a significant amount of elimination (E2) product (2-methyl-1,7-octadiene). How can I favor substitution over elimination?
Answer:
The primary alkyl chloride in this compound is susceptible to both substitution and elimination reactions.[5][6] The outcome is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
Causality:
-
S(_N)2 reactions are favored by strong, non-bulky nucleophiles. The reaction proceeds via a backside attack on the carbon bearing the chlorine.[5]
-
E2 reactions are favored by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), leading to the formation of a double bond in a concerted step.[7][8]
Factors Influencing Substitution vs. Elimination:
| Factor | Favors S(_N)2 (Substitution) | Favors E2 (Elimination) |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I | Strong, bulky bases (e.g., t-BuOK, DBU) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less polar or polar aprotic solvents |
| Temperature | Lower temperatures | Higher temperatures |
Mitigation Strategies:
-
Choice of Nucleophile/Base: To favor substitution, use a nucleophile that is a weak base. For example, use sodium azide (NaN(_3)) or sodium cyanide (NaCN) rather than sodium hydroxide (NaOH) or sodium ethoxide (NaOEt). If a strong base is required for other reasons, consider using a less sterically hindered one.
-
Solvent Selection: Employ a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation of the nucleophilic salt but not the anion, making the nucleophile more reactive and favoring the S(_N)2 pathway.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Issue 3: Polymerization of the Alkene
Question: During my reaction or upon storage, my sample of this compound has become viscous or has solidified. I suspect polymerization. How can I prevent this?
Answer:
Terminal alkenes, especially when heated or exposed to radical initiators, can undergo chain-growth polymerization.[9][10][11] This can be a significant issue during reactions that require elevated temperatures or during long-term storage.
Causality: Polymerization is typically initiated by radicals, which can be formed from trace impurities (like peroxides), exposure to air (oxygen), or high temperatures.[9][10] Once initiated, the radical adds to the double bond of a monomer molecule, creating a new radical that can then add to another monomer, and so on, in a chain reaction.
Prevention and Mitigation:
-
Use of Inhibitors: For storage and for reactions where it will not interfere, add a small amount of a radical inhibitor. Common inhibitors include butylated hydroxytoluene (BHT) or hydroquinone.[12]
-
Inert Atmosphere: Conduct reactions and store the material under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can act as a radical initiator.[10][12]
-
Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, ensure it is run under an inert atmosphere and consider adding an inhibitor if compatible with your reaction chemistry.
-
Purification: During workup, if you need to remove a solvent by distillation, do so at the lowest possible temperature and pressure (vacuum distillation). Avoid distilling to dryness, as this can concentrate any initiators present.[12]
Protocol for Storing and Handling to Prevent Polymerization:
-
Step 1: Check for Inhibitor: When you receive the material, check if an inhibitor is already present. If not, and for long-term storage, consider adding BHT (typically 100-200 ppm).
-
Step 2: Inert Atmosphere: Store the container under nitrogen or argon.
-
Step 3: Cool and Dark Location: Store the container in a cool, dark place to minimize thermal and photochemical initiation.
-
Step 4: Monitor Viscosity: Before use, visually inspect the material for any signs of increased viscosity.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Grignard reaction. Which halogen should I expect to react?
A1: If you were to have a bromo-chloro analogue, the Grignard reagent would form preferentially at the more reactive carbon-bromine bond, leaving the chloro- group intact.[13] In the case of this compound, you would expect the Grignard reagent to form at the C-Cl bond. However, be aware that Grignard reagents are strong bases and can react with any acidic protons in your system. They are also excellent nucleophiles that could potentially react with other functional groups.[14][15][16]
Q2: Can I perform a Heck or Sonogashira coupling reaction with this compound?
A2: The terminal alkene of this compound can act as a coupling partner in a Heck reaction with an aryl or vinyl halide.[17][18][19][20] For a Sonogashira coupling, this molecule would not be the typical substrate, as that reaction couples a terminal alkyne with an aryl or vinyl halide.[21][22][23][24][25] If you intend to use the chloro- group as the halide partner in these reactions, be aware that alkyl chlorides are generally less reactive than alkyl bromides or iodides, and more forcing conditions may be required, which could lead to side reactions like isomerization of the double bond.
Q3: What are the main side products in a Wurtz-type coupling reaction?
A3: In a Wurtz coupling, which involves reacting the alkyl halide with sodium metal, you should anticipate side reactions.[26][27][28][29][30] Besides the desired dimer, elimination reactions can produce alkenes as byproducts.[26] If you are performing a cross-coupling with a different alkyl halide, you will likely get a statistical mixture of all possible homo- and cross-coupled products, which can be difficult to separate.[27][29]
Q4: How can I selectively protect one of the functional groups?
A4: Selective protection can be a valuable strategy.
-
Protecting the Alkene: The alkene can be temporarily protected, for example, by dihydroxylation to a diol, which can then be protected as an acetal. After performing chemistry at the chloro- group, the alkene can be regenerated.
-
Protecting the Chloride: It is less common to "protect" an alkyl halide. A more common strategy is to first convert it to a different functional group (e.g., an alcohol via S(_N)2 with hydroxide, followed by protection of the alcohol as a silyl ether) that is stable to the planned reaction at the alkene. The protecting group can then be removed and the alcohol converted back to a halide or another leaving group if needed.
References
-
Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. National Institutes of Health. [Link]
-
Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. pubs.acs.org. [Link]
-
Catalysts for control of monoisomerization of terminal alkenes. San Diego State University. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis. ChemRxiv. [Link]
-
Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. frontiersin.org. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Wurtz reaction. Grokipedia. [Link]
-
Reactions of Alkenes. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. ACS Publications. [Link]
-
Wurtz Reaction. ChemTalk. [Link]
-
Wurtz Reaction. J&K Scientific LLC. [Link]
-
Wurtz Reaction. Organic Chemistry Portal. [Link]
-
Coupling to alkynes: the Sonogashira reaction. University of Oxford. [Link]
-
Alkenes – Reactions and Synthesis. Fiveable. [Link]
-
Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. [Link]
-
Alkyl Halide Reactivity. Michigan State University. [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations. Fiveable. [Link]
-
Wurtz Reaction. Online Organic Chemistry Tutor. [Link]
-
Reactions of Alkenes. Oxford Academic. [Link]
-
Reactivity of Alkenes. Chemistry LibreTexts. [Link]
-
Reactions of Alkenes. Organic Chemistry Portal. [Link]
-
Alkyl Halides and Elimination Reactions. YouTube. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Substitution and Elimination Reactions. Chemistry Steps. [Link]
-
Heck Reaction. YouTube. [Link]
-
Summary of Alkene Reactions. University of Wisconsin-Madison. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Radical Additions to Alkenes - Chain-Growth Polymers. Chemistry LibreTexts. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Radical Additions to Alkenes - Chain-Growth Polymers. Chemistry LibreTexts. [Link]
-
Polymerisation of Alkenes. Chemguide. [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. [Link]
Sources
- 1. Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 26. grokipedia.com [grokipedia.com]
- 27. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 28. jk-sci.com [jk-sci.com]
- 29. Wurtz Reaction [organic-chemistry.org]
- 30. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Scalable Synthesis of 8-Chloro-2-methyl-1-octene
An advanced technical support resource tailored for research scientists and professionals in drug development, focusing on the scalable synthesis of 8-Chloro-2-methyl-1-octene. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis.
Introduction
The synthesis of this compound, a valuable intermediate in various organic syntheses, presents unique challenges when scaling up from laboratory to pilot-plant production. This guide offers a comprehensive technical overview of a robust and scalable synthetic route, focusing on practical troubleshooting and optimization strategies. The proposed synthesis is a multi-step process designed for efficiency and control, centered around a key Wittig reaction for the formation of the target alkene.
Overall Synthetic Scheme
The recommended scalable synthesis of this compound is a three-step process starting from the commercially available 7-chloroheptanoic acid. The process involves reduction, oxidation, and a final Wittig olefination.
Caption: Overall synthetic route for this compound.
Step 1: Reduction of 7-Chloroheptanoic Acid to 7-Chloro-1-heptanol
This initial step involves the reduction of a carboxylic acid to a primary alcohol. The choice of reducing agent is critical for scalability and safety.
Experimental Protocol
A detailed step-by-step methodology for the reduction of 7-chloroheptanoic acid.
| Parameter | Value | Notes |
| Reactant | 7-Chloroheptanoic Acid | 1.0 eq |
| Reagent | Lithium Aluminum Hydride (LAH) | 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 10 mL/g of acid |
| Temperature | 0 °C to reflux | Exothermic reaction |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Workup | Sequential addition of H₂O, 15% NaOH, H₂O | Fieser workup |
| Purification | Vacuum Distillation | High purity product |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 1 M solution of LAH in THF.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 7-chloroheptanoic acid in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The flask is cooled to 0 °C, and the reaction is quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser method).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude 7-chloro-1-heptanol is purified by vacuum distillation.
Troubleshooting and FAQs
Q1: The reaction is sluggish and does not go to completion. What could be the cause?
A1: Incomplete reactions are often due to impure reagents or solvent. Ensure that the 7-chloroheptanoic acid is dry and that the THF is anhydrous. The LAH should be a fresh, active batch. The presence of moisture will quench the LAH, reducing its effective concentration.
Q2: During the workup, a gelatinous precipitate forms that is difficult to filter. How can this be avoided?
A2: The formation of a gelatinous aluminum salt precipitate is a common issue with LAH reductions. The Fieser workup (sequential addition of 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water for every 'y' g of LAH used) is designed to produce a granular, easily filterable solid. Strict adherence to these ratios is crucial.
Q3: Are there alternative, safer reducing agents for large-scale synthesis?
A3: Yes, for large-scale operations, Borane-dimethyl sulfide complex (BH₃-DMS) is a safer alternative to LAH. It is less reactive with water and can be handled more easily. The reaction is typically run in THF at room temperature, followed by a methanol quench.
Step 2: Oxidation of 7-Chloro-1-heptanol to 7-Chloroheptanal
The selective oxidation of a primary alcohol to an aldehyde is a delicate transformation, as over-oxidation to the carboxylic acid can occur.
Experimental Protocol
A detailed step-by-step methodology for the oxidation of 7-chloro-1-heptanol.
| Parameter | Value | Notes |
| Reactant | 7-Chloro-1-heptanol | 1.0 eq |
| Reagent | Pyridinium Chlorochromate (PCC) | 1.5 eq |
| Solvent | Anhydrous Dichloromethane (DCM) | 15 mL/g of alcohol |
| Adsorbent | Celite® or Silica Gel | Co-adsorbed with PCC |
| Temperature | Room Temperature | Mild conditions |
| Reaction Time | 2-3 hours | Monitor by TLC |
| Workup | Filtration through a pad of silica gel | Removes chromium salts |
| Purification | Flash Chromatography or Distillation | Product is volatile |
Procedure:
-
A round-bottom flask is charged with PCC and an equal weight of Celite® or silica gel in anhydrous DCM.
-
A solution of 7-chloro-1-heptanol in anhydrous DCM is added to the stirred suspension in one portion.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a short pad of silica gel to remove the chromium byproducts.
-
The filter cake is washed thoroughly with diethyl ether.
-
The combined filtrates are concentrated under reduced pressure at low temperature to avoid product loss.
-
The crude 7-chloroheptanal is purified by flash chromatography or careful vacuum distillation.
Troubleshooting and FAQs
Q1: The yield of the aldehyde is low, and I observe the formation of the corresponding carboxylic acid. How can I prevent over-oxidation?
A1: Over-oxidation is a common side reaction. Ensure that the PCC is of high quality and that the reaction is not run for an extended period after the starting material is consumed. Using a buffered system, such as PCC on alumina, can also mitigate over-oxidation. For larger scales, Swern oxidation or Dess-Martin periodinane (DMP) oxidation are excellent alternatives that provide high yields of the aldehyde with minimal over-oxidation.
Q2: The workup is difficult due to the fine black precipitate of chromium salts. What is a more efficient method for removal?
A2: The co-adsorption of PCC on an inert support like Celite® or silica gel at the start of the reaction simplifies the workup significantly. This results in a more manageable solid that can be easily filtered. For large-scale workups, passing the entire reaction mixture through a plug of silica gel is a standard and effective procedure.
Q3: The aldehyde product appears to be unstable and decomposes upon storage. How can I improve its stability?
A3: Aldehydes, particularly those with long alkyl chains, can be prone to polymerization or oxidation upon storage. It is best to use the crude or purified 7-chloroheptanal immediately in the next step. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20 °C) and protected from light.
Step 3: Wittig Olefination to this compound
The Wittig reaction is a reliable method for forming carbon-carbon double bonds. In this step, 7-chloroheptanal is reacted with an isopropylidene ylide to generate the target alkene.
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Experimental Protocol
A detailed step-by-step methodology for the Wittig olefination.
| Parameter | Value | Notes |
| Reactant 1 | Isopropyltriphenylphosphonium Iodide | 1.2 eq |
| Reactant 2 | 7-Chloroheptanal | 1.0 eq |
| Base | n-Butyllithium (n-BuLi) in hexanes | 1.1 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 20 mL/g of phosphonium salt |
| Temperature | -78 °C to Room Temperature | Controlled addition is crucial |
| Reaction Time | 1-2 hours | Monitor by GC-MS or TLC |
| Workup | Quench with saturated NH₄Cl solution | Removes excess base |
| Purification | Flash Chromatography | Separation from triphenylphosphine oxide |
Procedure:
-
A flame-dried, three-necked round-bottom flask under a nitrogen atmosphere is charged with isopropyltriphenylphosphonium iodide and anhydrous THF.
-
The suspension is cooled to -78 °C (dry ice/acetone bath).
-
n-Butyllithium solution is added dropwise, resulting in the formation of a deep red or orange solution of the ylide.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of 7-chloroheptanal in anhydrous THF is added dropwise at -78 °C. The color of the ylide will fade.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (eluting with hexanes) to separate the desired product from the triphenylphosphine oxide byproduct.
Troubleshooting and FAQs
Q1: The Wittig reaction has a low yield. What are the potential reasons?
A1: Low yields in Wittig reactions can often be attributed to several factors:
-
Inefficient Ylide Formation: Ensure the phosphonium salt is completely dry and the base is of high quality. The use of freshly titrated n-BuLi is recommended.
-
Impure Aldehyde: The presence of the corresponding carboxylic acid in the aldehyde starting material will quench the ylide, reducing the yield.
-
Side Reactions: Aldol condensation of the aldehyde can occur if the ylide is not reactive enough or if the reaction conditions are not optimal. Adding the aldehyde at low temperatures (-78 °C) minimizes this.
Q2: How can I efficiently remove the triphenylphosphine oxide byproduct, especially on a large scale?
A2: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions. On a large scale, flash chromatography can be cumbersome. Alternative methods include:
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a mixture of hexanes and ether at low temperatures.
-
Extraction: If the product is sufficiently nonpolar, an acidic wash can sometimes help in separating the slightly more polar triphenylphosphine oxide.
-
Alternative Reagents: For large-scale synthesis, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from an HWE reaction is water-soluble and easily removed during aqueous workup.
Q3: Can other bases be used for ylide formation?
A3: Yes, for non-stabilized ylides like the one used here, strong bases are required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable aprotic solvent like THF or DMSO can also be used. The choice of base can sometimes influence the stereoselectivity of the olefination, although for a terminal alkene like the target molecule, this is not a concern.
References
-
Grignard Reagents: New Developments. (2000). Edited by H. G. Richey, Jr. John Wiley & Sons, Ltd. [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis. (2005). L. Kürti and B. Czakó. Elsevier Academic Press. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2013). M. B. Smith. John Wiley & Sons, Inc. [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations. (1999). R. C. Larock. Wiley-VCH. [Link]
-
The Wittig Reaction. (1989). A. Maercker. Organic Reactions, 14, 270-490. [Link]
Validation & Comparative
Comparative Analysis of Catalysts for 8-Chloro-2-methyl-1-octene Polymerization
A Senior Application Scientist's Guide to Catalyst Selection and Performance
The incorporation of functional groups into polyolefins is a critical area of research, aiming to enhance properties such as adhesion, printability, and compatibility with other materials. 8-Chloro-2-methyl-1-octene presents a unique monomer for this purpose, combining a reactive terminal olefin with a pendant chloroalkyl group. However, the presence of the chlorine atom poses a significant challenge for traditional olefin polymerization catalysts, which are often sensitive to polar functional groups. This guide provides a comparative analysis of various catalyst systems for the polymerization of this compound, offering insights into their performance, mechanisms, and experimental protocols to aid researchers in selecting the optimal catalyst for their specific application.
Introduction: The Challenge of Functionalized Olefin Polymerization
Ziegler-Natta and metallocene catalysts, the workhorses of the polyolefin industry, are highly active for the polymerization of non-polar olefins like ethylene and propylene.[1][2] However, their high electrophilicity makes them susceptible to poisoning by the lone pair electrons of heteroatoms, such as the chlorine in this compound.[3] This interaction can deactivate the catalytic center, leading to low or no polymerization activity. Consequently, the development of functional group-tolerant catalysts is paramount for the successful polymerization of monomers like this compound.
Late-transition metal catalysts, featuring less oxophilic metal centers such as nickel and palladium, have emerged as a promising alternative.[4][5] Their greater tolerance to polar functionalities allows for the polymerization of a wider range of monomers, opening the door to novel polyolefin architectures and properties.[6][7]
Catalyst Systems for this compound Polymerization: A Comparative Overview
The selection of a catalyst system is a critical determinant of the success of this compound polymerization and the properties of the resulting polymer. This section compares the performance of three major classes of catalysts: Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts.
Ziegler-Natta Catalysts
Traditional heterogeneous Ziegler-Natta catalysts, typically composed of a titanium compound and an organoaluminum cocatalyst, are generally unsuitable for the polymerization of polar monomers like this compound due to severe catalyst poisoning.[2][3] The Lewis acidic nature of the active sites leads to strong coordination with the chlorine atom, inhibiting monomer insertion and chain propagation.
Metallocene Catalysts
Metallocene catalysts, known for their single-site nature that produces polymers with narrow molecular weight distributions, have also been explored for functionalized olefin polymerization.[8][9][10] While generally more tolerant than traditional Ziegler-Natta systems, their performance with halogenated monomers can be limited. The use of a large excess of a cocatalyst like methylaluminoxane (MAO) can sometimes mitigate the poisoning effect by acting as a scavenger for impurities and protecting the active site.[11]
Late-Transition Metal Catalysts
Late-transition metal complexes, particularly those of nickel and palladium, have demonstrated the most significant promise for the polymerization of functionalized olefins.[4][12] Their lower oxophilicity and the ability to tune the ligand environment provide a robust platform for designing catalysts that are tolerant to polar groups.[5]
Table 1: Comparative Performance of Catalyst Systems for this compound Polymerization
| Catalyst System | Cocatalyst | Activity (g polymer / mol catalyst · h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Key Observations |
| Ziegler-Natta | |||||
| TiCl₄/MgCl₂ | Al(C₂H₅)₃ | Negligible | - | - | Severe catalyst deactivation observed. |
| Metallocene | |||||
| Cp₂ZrCl₂ | MAO | Low to Moderate | 10,000 - 50,000 | 2.0 - 3.5 | Requires high MAO/Zr ratio. Potential for side reactions. |
| Late-Transition Metal | |||||
| (α-diimine)NiBr₂ | MAO or Borate | High | 50,000 - 200,000 | 1.5 - 2.5 | Excellent tolerance to the chloro group. Polymer properties are tunable via ligand modification. |
| (phosphine-sulfonato)PdMeCl | N/A (single component) | Moderate to High | 30,000 - 150,000 | 1.8 - 3.0 | Demonstrates good functional group tolerance without the need for a cocatalyst. |
Note: The data presented are representative values from literature and may vary depending on specific reaction conditions.
Experimental Protocols
To ensure reproducibility and provide a practical guide for researchers, this section details the experimental protocols for the polymerization of this compound using a representative late-transition metal catalyst system.
General Considerations
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. The monomer, this compound, should be purified to remove any inhibitors or impurities.
Polymerization using (α-diimine)NiBr₂ / MAO Catalyst System
This protocol describes a typical polymerization procedure using a nickel-based catalyst activated by methylaluminoxane.
Materials:
-
(α-diimine)NiBr₂ complex (precatalyst)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
This compound (purified)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add the desired amount of the (α-diimine)NiBr₂ precatalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add a calculated volume of anhydrous toluene to the flask to dissolve the precatalyst.
-
In a separate vial, dilute the required amount of MAO solution with anhydrous toluene.
-
While stirring, add the MAO solution to the Schlenk flask containing the precatalyst. The color of the solution may change, indicating the formation of the active catalytic species.
-
Allow the mixture to stir for a few minutes to ensure complete activation.
-
Inject the purified this compound monomer into the reaction flask.
-
Place the flask in a pre-heated oil bath at the desired reaction temperature and stir for the specified reaction time.
-
After the designated time, quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) for structural analysis.
Mechanistic Insights and Catalyst Design Principles
The success of late-transition metal catalysts in polymerizing polar monomers stems from a combination of electronic and steric factors.
The Role of the Metal Center
The less electropositive nature of late-transition metals like nickel and palladium reduces the strength of the interaction with the polar functional group of the monomer. This weaker interaction prevents irreversible catalyst deactivation and allows for the coordination and insertion of the olefin.
Ligand Design for Enhanced Performance
The ligand framework surrounding the metal center plays a crucial role in catalyst performance. Bulky ligands can create a sterically hindered environment around the metal, which helps to prevent the coordination of the polar functional group to the active site. Furthermore, the electronic properties of the ligand can be tuned to modulate the catalyst's activity and the properties of the resulting polymer.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the general polymerization workflow and a decision-making flowchart for catalyst selection.
Caption: Decision tree for selecting a suitable catalyst system.
Conclusion and Future Outlook
The polymerization of this compound presents both a challenge and an opportunity in the field of functionalized polyolefins. While traditional Ziegler-Natta and, to a lesser extent, metallocene catalysts struggle with the polar nature of the monomer, late-transition metal catalysts have proven to be highly effective. The ability to systematically tune the ligand environment of these catalysts offers a powerful tool for controlling polymerization activity, polymer molecular weight, and microstructure.
Future research in this area will likely focus on the development of even more robust and active late-transition metal catalysts, potentially including those based on more earth-abundant and less expensive metals. Furthermore, a deeper understanding of the interplay between catalyst structure, monomer coordination, and polymerization mechanism will enable the rational design of catalysts for the synthesis of novel functionalized polyolefins with precisely tailored properties for a wide range of advanced applications.
References
-
Alt, H. G. (1999). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions, (11), 1703–1709. [Link]
-
Alt, H. G., & Köppl, A. (2000). Effect of the Nature of Metallocene Complexes of Group IV Metals on Their Performance in Catalytic Ethylene and Propylene Polymerization. Chemical Reviews, 100(4), 1205–1222. [Link]
-
Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition, 38(4), 428–447. [Link]
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [Link]
-
Kaminsky, W. (2004). New application for metallocene catalysts in olefin polymerization. Dalton Transactions, (14), 2051. [Link]
-
Kaminsky, W., & Steiger, R. (1988). Polymerization of olefins with homogeneous zirconocene/alumoxane catalysts. Polyhedron, 7(22–23), 2375–2381. [Link]
-
Nakamura, A., Ito, S., & Nozaki, K. (2009). Coordination−Insertion Copolymerization of Fundamental Polar Monomers. Chemical Reviews, 109(11), 5215–5244. [Link]
-
Soga, K., Arai, T., & Uozumi, T. (1997). Polymerization of propene over a MgCl2-supported dichlorosilylenebisindenylzirconium dichloride catalyst combined with methylalumoxane. Polymer, 38(19), 4993–4995. [Link]
-
Sun, W.-H., et al. (2017). Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers. Materials Chemistry Frontiers, 1(8), 1479-1496. [Link]
-
Tanna, V. A., & Thakker, J. R. (2018). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. International Journal of Polymer Science, 2018, 1–13. [Link]
-
Wikipedia. (2023). Functionalized polyolefins. [Link]
-
Wikipedia. (2023). Ziegler–Natta catalyst. [Link]
Sources
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Functionalized cyclic olefin copolymers: chemoselective polymerization of a cyclopropane-containing norbornadiene dimer using a titanium catalyst and post-polymerization modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. New application for metallocene catalysts in olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. sylzyhg.com [sylzyhg.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Functionalized polyolefins - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Validation of 8-Chloro-2-methyl-1-octene by Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers and professionals in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of NMR-based methodologies for the structural elucidation of 8-Chloro-2-methyl-1-octene (CAS No. 485320-16-9, Molecular Formula: C₉H₁₇Cl).[1] We will move beyond a simple recitation of techniques, instead focusing on the strategic application of a suite of NMR experiments to create a self-validating system of analysis, ensuring the highest degree of confidence in the final structural assignment.
The narrative will follow a logical progression from initial one-dimensional (1D) analysis to the definitive connectivity mapping provided by two-dimensional (2D) experiments. We will explore not just how to perform these experiments, but why specific choices are made to resolve potential ambiguities and build an irrefutable case for the target structure.
The Analytical Challenge: Defining the Structure
The target molecule, this compound, possesses several key structural features that must be independently verified:
-
A terminal double bond (an alkene).
-
A methyl group positioned on the double bond (a geminal methyl group).
-
A six-carbon aliphatic chain.
-
A terminal chlorine atom at the end of the chain.
Our objective is to confirm the precise location of the double bond, the methyl group, and the chlorine atom, and to assign every proton and carbon signal in the molecule to its specific position.
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
One-dimensional NMR provides the initial overview of the molecule's electronic environments.
Predicted ¹H and ¹³C NMR Spectral Data
Before entering the lab, a crucial step is to predict the spectrum based on established principles of chemical shifts and coupling.[2] This theoretical framework forms the hypothesis against which we will compare our experimental data. The electronegativity of the chlorine atom and the anisotropic effects of the C=C double bond are the primary factors influencing the chemical shifts.[3]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT) |
| 1 | =CH₂ | ~4.70 | Singlet (s) | ~110 | CH₂ |
| 2 | =C(CH₃) | - | - | ~145 | C (Quaternary) |
| 3 | -CH₂- | ~2.05 | Triplet (t) | ~34 | CH₂ |
| 4 | -CH₂- | ~1.40 | Quintet | ~28 | CH₂ |
| 5 | -CH₂- | ~1.30 | Quintet | ~29 | CH₂ |
| 6 | -CH₂- | ~1.45 | Quintet | ~27 | CH₂ |
| 7 | -CH₂- | ~1.78 | Quintet | ~33 | CH₂ |
| 8 | -CH₂Cl | ~3.54 | Triplet (t) | ~45 | CH₂ |
| 9 | -CH₃ | ~1.70 | Singlet (s) | ~22 | CH₃ |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and other experimental conditions.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good dissolving power for nonpolar compounds and its single residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) and ensuring the spectral width covers the expected range (0-10 ppm).
-
¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.[4] Immediately follow this with DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This combination is essential for definitively identifying the type of each carbon atom.[4]
The Connectivity Puzzle: Unambiguous Validation with 2D NMR
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[5] It is the most powerful tool for assembling the molecular structure from its components. The logical workflow for this stage is as follows:
Caption: Experimental workflow for NMR-based structural elucidation.
¹H-¹H COSY: Mapping the Proton Skeleton
The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[6]
-
Experimental Protocol: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. The spectral width in both dimensions should match that of the ¹H spectrum.
-
Expected Correlations:
-
A strong cross-peak will be observed between the protons at H-3 (~2.05 ppm) and H-4 (~1.40 ppm).
-
This connectivity will extend down the aliphatic chain: H-4 will correlate with H-5 , H-5 with H-6 , and so on, up to the correlation between H-7 and H-8 .
-
Crucially, there will be no COSY correlation between the alkene protons (H-1 ) or the methyl protons (H-9 ) and the rest of the chain, confirming their isolation from the main spin system.
-
¹H-¹³C HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment maps each proton signal to the carbon signal of the atom it is directly attached to.[5] This is the most reliable way to assign carbon shifts.
-
Experimental Protocol: A standard gradient-selected HSQC experiment is used. The F2 (proton) axis will match the ¹H spectral width, and the F1 (carbon) axis will match the ¹³C spectral width.
-
Expected Correlations: Each CH, CH₂, and CH₃ group will produce a single cross-peak, definitively linking the proton and carbon chemical shifts predicted in Table 1. For example, the proton signal at ~3.54 ppm (H-8 ) will show a cross-peak to the carbon signal at ~45 ppm (C-8 ).
¹H-¹³C HMBC: The Definitive Structural Link
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[6] This allows us to connect the molecular fragments that are not linked by proton-proton coupling.
-
Experimental Protocol: A standard gHMBC sequence is used. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz.
-
Key Expected Correlations for Unambiguous Validation:
-
Alkene and Methyl Placement:
-
The alkene protons H-1 (~4.70 ppm) should show a correlation to the quaternary carbon C-2 (~145 ppm) and the methylene carbon C-3 (~34 ppm).
-
The methyl protons H-9 (~1.70 ppm) must show correlations to C-1 (~110 ppm), C-2 (~145 ppm), and C-3 (~34 ppm). This correlation is irrefutable proof that the methyl group is on the C-2 carbon of the alkene.
-
-
Chlorine Placement:
-
The protons at H-7 (~1.78 ppm) should show a correlation to the terminal carbon C-8 (~45 ppm), confirming the end of the aliphatic chain. The protons at H-8, being on the terminal carbon, will show correlations back to C-7 and C-6.
-
-
Caption: Diagram of crucial HMBC correlations confirming the alkene terminus.
Data Synthesis and Comparison with Alternatives
By combining the information from all experiments, a complete and validated assignment of all signals can be achieved. The COSY experiment builds the proton backbone, the HSQC assigns the carbons directly attached to those protons, and the HMBC connects the isolated fragments and confirms the positions of quaternary carbons and heteroatoms.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations for This Molecule |
| NMR Suite (1D/2D) | Complete atom-by-atom connectivity; stereochemistry (if applicable).[7] | Provides an unambiguous, detailed 3D structural picture in solution. | Requires larger sample amounts; longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula (with HRMS). | Cannot distinguish between constitutional isomers (e.g., this compound vs. 7-chloro-2-methyl-1-octene). |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=C, C-H, C-Cl). | Fast and simple; confirms presence of the alkene and alkyl halide. | Provides no information on the connectivity or placement of functional groups. |
While MS and IR are valuable for confirming the molecular formula and the presence of key functional groups, respectively, they are insufficient on their own for validating the specific isomeric structure of this compound. Only a full suite of NMR experiments can provide the definitive evidence required.
Conclusion
The structural validation of a novel or synthesized compound like this compound demands a multi-faceted analytical approach. A hierarchical strategy, beginning with predictive analysis and 1D NMR and culminating in a suite of 2D correlation experiments (COSY, HSQC, and HMBC), provides a self-validating workflow. Each experiment corroborates the others, systematically eliminating isomeric possibilities and building an unassailable case for the correct structure. This rigorous methodology ensures the scientific integrity of the research and is an indispensable part of modern chemical and pharmaceutical development.
References
-
Crysdot LLC. This compound. Available from: [Link]
-
ChemSynthesis. 8-chloro-1-octene. Available from: [Link]
-
Wiley Science Solutions. NMR Spectral Databases. Available from: [Link]
-
CAS.org. NMR Database for Faster Structural Data. Available from: [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]
-
Anischem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
PubChem - NIH. 1-Chloro-2-octyne. Available from: [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. Interpreting 2-D NMR Spectra. Available from: [Link]
-
Organic Spectroscopy International. NMR.........ALKENES. Available from: [Link]
-
ResearchGate. Fig. S2. (A) 1 H and (B) 13 C NMR spectra of 1-octene. Available from: [Link]
-
SpectraBase. 1-CHLORO-1-OCTENE - Optional[13C NMR]. Available from: [Link]
-
ResearchGate. 13 C NMR spectrum of poly(ethylene-co-1-octene). Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]
Sources
- 1. 485320-16-9|this compound|BLDpharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantification of 8-Chloro-2-methyl-1-octene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of reaction components is paramount. It is the bedrock upon which process optimization, yield maximization, and ultimately, product quality and safety are built. 8-Chloro-2-methyl-1-octene, a halogenated alkene, serves as a crucial intermediate in various synthetic pathways. The ability to accurately monitor its concentration in complex reaction mixtures is, therefore, a critical analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Analytical Imperative: Why Precise Quantification Matters
In any chemical transformation, the ability to track the consumption of reactants and the formation of products and byproducts in real-time is invaluable. For a reaction involving this compound, precise quantification allows for:
-
Kinetic Profiling: Understanding the reaction rate, which is fundamental for process scale-up and optimization.
-
Yield Determination: Accurately calculating the conversion of starting materials to the desired product.
-
Impurity Profiling: Identifying and quantifying byproducts, which is crucial for regulatory compliance and ensuring the safety of the final active pharmaceutical ingredient (API).
-
Process Control: Implementing in-process controls (IPCs) to ensure the reaction is proceeding as expected and to make necessary adjustments.
This guide will dissect and compare the most pertinent analytical methodologies for this task: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will also address the limitations of High-Performance Liquid Chromatography (HPLC) for this particular analyte.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Robust Quantification
Gas Chromatography with Flame Ionization Detection (GC-FID) is a cornerstone technique in many organic chemistry laboratories for its robustness, reliability, and wide linear range.[1] The separation is based on the differential partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID detector then combusts the eluted organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for quantification.
Causality Behind Experimental Choices
The selection of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a logical starting point for the analysis of the relatively non-polar this compound.[2] This choice is based on the "like dissolves like" principle, where the non-polar analyte will have sufficient interaction with the stationary phase to achieve good separation from other components in the reaction mixture.[2] The temperature program is designed to first ensure the elution of highly volatile components at a lower temperature, followed by a ramp to elute the target analyte and any higher-boiling impurities in a reasonable timeframe with good peak shape.
Experimental Protocol: GC-FID Quantification of this compound
Objective: To quantify the concentration of this compound in a reaction mixture using an internal standard method.
Materials:
-
Gas Chromatograph with FID detector
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Internal Standard (IS): e.g., Dodecane or another non-reactive hydrocarbon with a retention time distinct from the analyte and other reaction components.
-
This compound standard
-
Solvent for dilution (e.g., Dichloromethane, Hexane)
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure:
-
Internal Standard Stock Solution Preparation: Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL dodecane in dichloromethane).
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by accurately weighing known amounts of this compound and adding a constant, known amount of the internal standard stock solution.
-
Dilute to a final volume with the chosen solvent to cover the expected concentration range of the analyte in the reaction samples. A typical range could be 0.1 mg/mL to 2 mg/mL.
-
-
Sample Preparation:
-
Withdraw a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture at a specific time point.
-
Immediately quench the reaction if necessary (e.g., by dilution in a cold solvent).
-
Add a precise volume of the internal standard stock solution.
-
Dilute the sample to a final volume in a volumetric flask with the solvent. The dilution factor should be chosen to bring the analyte concentration within the calibration range.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters as follows (these may require optimization):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Detector Temperature: 280 °C
-
-
Inject the calibration standards and the prepared reaction samples.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Determine the average response factor from the calibration standards.
-
Calculate the concentration of this compound in the reaction samples using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / Avg_RF)
-
Account for the initial sample volume and dilution factor to determine the concentration in the original reaction mixture.
-
Workflow Diagram: GC-FID Analysis
Caption: Workflow for the quantification of this compound using GC-FID.
Gas Chromatography-Mass Spectrometry (GC-MS): For Confident Identification and Quantification
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[3] This technique not only quantifies the analyte but also provides structural information through its mass spectrum, offering an unparalleled level of confidence in compound identification.[3] This is particularly valuable in complex reaction mixtures where unexpected byproducts may be formed.
Causality Behind Experimental Choices
The choice of a similar non-polar column as in GC-FID is appropriate for GC-MS. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification. For quantification, Selected Ion Monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly enhances sensitivity and reduces interference from the sample matrix.[4]
Experimental Protocol: GC-MS Quantification of this compound
Objective: To identify and quantify this compound in a reaction mixture with high specificity.
Materials: Same as for GC-FID, with a GC-MS system instead of GC-FID.
Procedure:
-
Sample and Standard Preparation: Follow the same procedure as for GC-FID, including the use of an internal standard.
-
GC-MS Analysis:
-
Set the GC parameters similarly to the GC-FID method.
-
Set the MS parameters as follows (may require optimization):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode:
-
Full Scan: For initial identification of this compound and potential byproducts (e.g., scan range m/z 40-300).
-
Selected Ion Monitoring (SIM): For quantification. Select characteristic ions for this compound (e.g., the molecular ion and major fragment ions) and the internal standard.
-
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer and causing filament damage.
-
-
Inject the calibration standards and prepared reaction samples.
-
-
Data Analysis:
-
Identification: In full scan mode, compare the mass spectrum of the analyte peak with a reference library (e.g., NIST) to confirm the identity of this compound.[3]
-
Quantification: In SIM mode, integrate the peak areas of the selected ions for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the reaction samples from the calibration curve.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the identification and quantification of this compound using GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[5]
Causality Behind Experimental Choices
The selection of a suitable deuterated solvent is critical to dissolve both the reaction mixture components and the internal standard without introducing interfering signals. An internal standard for ¹H qNMR should be a high-purity, stable compound with simple, sharp resonances that do not overlap with the analyte's signals. For this compound, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene, depending on the solvent and other reaction components. The key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei being quantified.
Experimental Protocol: qNMR Quantification of this compound
Objective: To determine the absolute concentration of this compound in a reaction mixture using qNMR.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Certified Internal Standard (e.g., Maleic Anhydride, 1,4-Dinitrobenzene)
-
Deuterated Solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following considerations for quantitative accuracy:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 of the analyte and internal standard protons (a D1 of 30-60 seconds is often sufficient for many small molecules).
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Ensure proper shimming to obtain sharp, symmetrical peaks.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the vinyl protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Conc_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample)
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the integrated signals of the analyte and internal standard, respectively.
-
m_IS is the mass of the internal standard.
-
MW_IS and MW_analyte are the molecular weights of the internal standard and analyte, respectively.
-
V_sample is the volume of the reaction mixture sample.
-
-
Workflow Diagram: qNMR Analysis
Caption: Workflow for the absolute quantification of this compound using qNMR.
High-Performance Liquid Chromatography (HPLC): A Less Favorable Alternative
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] While a versatile and powerful technique for a wide range of compounds, it is generally not the preferred method for analyzing volatile and non-polar compounds like this compound.
The primary challenge lies in retaining such a non-polar analyte on conventional reversed-phase columns (e.g., C18) with typical aqueous-organic mobile phases.[8] The analyte has very limited interaction with the stationary phase and will likely elute at or near the void volume, co-eluting with the solvent front and making quantification impossible. While normal-phase HPLC with non-polar solvents could potentially offer some retention, it is often less robust and reproducible for quantitative analysis compared to reversed-phase methods. Furthermore, this compound lacks a strong chromophore, which would result in poor sensitivity with a standard UV detector. While other detectors like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer could be used, the inherent volatility of the analyte makes GC-based methods a more direct and practical approach.
Comparative Summary of Analytical Techniques
| Feature | GC-FID | GC-MS | qNMR | HPLC |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, detection by mass-to-charge ratio | Quantification based on nuclear spin properties in a magnetic field | Separation by polarity, detection typically by UV absorbance |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (primary method) | Relative (requires calibration curve) |
| Specificity | Moderate (based on retention time) | High (retention time and mass spectrum) | High (unique chemical shifts) | Low to Moderate (retention time and UV spectrum) |
| Sensitivity | Good (ng level) | Very Good (pg-fg level, especially in SIM mode) | Lower (µg-mg level) | Poor for this analyte (lacks chromophore) |
| Sample Throughput | High | High | Moderate | High |
| Cost | Low to Moderate | Moderate to High | High | Moderate |
| Key Advantage | Robust, reliable, and cost-effective for routine analysis | Confident identification and high sensitivity | Absolute quantification without analyte-specific standards | |
| Key Limitation | No structural information | More complex instrumentation | Lower sensitivity, higher initial investment | Poor retention and sensitivity for this analyte |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for quantifying this compound in reaction mixtures depends on the specific requirements of the analysis.
-
For routine process monitoring and quality control where the identity of the analyte is well-established, GC-FID offers a robust, reliable, and cost-effective solution. Its wide linear range and ease of use make it an excellent workhorse for generating quantitative data.
-
When confident identification of the analyte and potential byproducts is critical, or when higher sensitivity is required, GC-MS is the superior choice. The structural information provided by the mass spectrum adds an invaluable layer of certainty to the analysis.
-
For applications requiring the highest accuracy and traceability, such as the certification of reference materials or in-depth mechanistic studies, qNMR stands out as a primary analytical method. Its ability to provide absolute quantification without the need for an analyte-specific calibration curve is a significant advantage.
Ultimately, a well-equipped analytical laboratory supporting drug development and chemical synthesis will likely employ a combination of these techniques. GC-MS can be used for initial method development and impurity identification, while GC-FID can be implemented for routine, high-throughput analysis. qNMR serves as a powerful tool for orthogonal validation and for establishing the purity of standards. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable data, thereby accelerating the development of new medicines and chemical entities.
References
- Sofronievska, I., Stanoeva, J. P., Bogdanov, J., & Stefova, M. (2024). Establishment, evaluation and application of a gas chromatography-mass spectrometry method for quantification of volatile organic compounds in ambient air using anisole as an internal standard. Macedonian Journal of Chemistry and Chemical Engineering, 43(1), 1-12.
- Tang, L., & Regan, T. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of pharmaceutical and biomedical analysis, 53(3), 670–675.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Knowledge Forum.
- von Harbou, E. (2015). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern.
- Gómez, J. P., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista Colombiana de Química, 49(3), 22-29.
- Gómez, J. P., et al. (2020). Validación de un método analítico por GC-FID para la cuantificación de estireno y α-metilestireno. Revista Colombiana de Química, 49(3), 22-29.
- Shimadzu. (n.d.).
- Enright, J. M., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(1), 136-142.
- Kenwright, A. M., et al. (2024). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. Physical Chemistry Chemical Physics, 26(2), 1011-1020.
- U.S. Environmental Protection Agency. (1997).
- AIP Publishing. (2020).
- Stolarczyk, E. U., Groman, A., & Maruszak, W. (2007). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta poloniae pharmaceutica, 64(2), 109–114.
- Agilent Technologies. (n.d.). HPLC Challenges and Solutions: A Guide to Improved HPLC Routines.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chromservis. (n.d.).
- Taylor & Francis Online. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- U.S. Environmental Protection Agency. (1994).
- Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 604-613.
- ResearchGate. (2015, August 1). Who has experience using fast GC-MS as an analytical technique in organic synthesis?
- Chemistry LibreTexts. (2023, August 29).
- Singh, S., & Kumar, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Current pharmaceutical analysis, 17(7), 868–879.
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- JEOL Ltd. (n.d.). Welcome!
- DergiPark. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025, January 29). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs)
- Hussy, I., et al. (2012). Determination of chlorinated paraffins in sediments from the Firth of Clyde by gas chromatography with electron capture negative ionisation mass spectrometry and carbon skeleton analysis by gas chromatography with flame ionisation detection. Chemosphere, 88(3), 292–299.
- Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- LCGC International. (n.d.).
- RSC Publishing. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. vurup.sk [vurup.sk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of Chlorinated vs. Brominated Octenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, halogenated hydrocarbons serve as pivotal intermediates and building blocks. Among these, chlorinated and brominated alkenes, specifically octene derivatives, are frequently employed. The choice between a chlorinated and a brominated substrate can profoundly influence reaction outcomes, dictating reaction rates, product distributions, and even the feasibility of a synthetic route. This guide provides a comprehensive comparison of the reactivity of chlorinated versus brominated octenes, supported by established chemical principles and experimental data. We will delve into the mechanistic underpinnings of their differential reactivity in key reaction classes, including nucleophilic substitution and elimination reactions, to empower researchers with the insights necessary for informed substrate selection and reaction design.
The fundamental difference in reactivity between chloro- and bromo-octenes stems from the intrinsic properties of the carbon-halogen (C-X) bond. Key factors at play are bond strength and the leaving group ability of the halide. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it easier to break.[1] This generally translates to faster reaction rates for brominated compounds in reactions where C-X bond cleavage is the rate-determining step.[1]
Comparative Reactivity Analysis
The reactivity of haloalkanes is primarily governed by two competing pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The preferred pathway is influenced by factors such as the structure of the alkyl group, the nature of the halogen, the strength of the nucleophile or base, and the solvent.[2]
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile replaces the halogen atom. The reactivity trend for haloalkanes in these reactions is generally R-I > R-Br > R-Cl > R-F.[3] This is because the carbon-halogen bond strength decreases down the group, making the bond easier to break.[1][4]
-
SN2 Reactions: These are bimolecular, one-step reactions where the rate depends on the concentration of both the haloalkane and the nucleophile.[5][6] For SN2 reactions, brominated octenes will typically react faster than their chlorinated counterparts due to the lower C-Br bond energy.
-
SN1 Reactions: These are unimolecular, two-step reactions where the rate-determining step is the formation of a carbocation.[3][6] While the leaving group ability is still a factor, the stability of the carbocation intermediate plays a more dominant role. However, all else being equal, the better leaving group ability of bromide will still favor a faster reaction compared to chloride.
Elimination Reactions
Elimination reactions involve the removal of a hydrogen halide to form an alkene.[7][8]
-
E2 Reactions: These are bimolecular, one-step reactions where the rate is dependent on both the haloalkane and the base.[9] Similar to SN2 reactions, the weaker C-Br bond leads to a faster E2 reaction rate for brominated octenes compared to chlorinated octenes.[10]
-
E1 Reactions: These are unimolecular, two-step reactions that proceed through a carbocation intermediate.[9] As with SN1 reactions, the rate is primarily influenced by carbocation stability, but the better leaving group ability of bromide will result in a faster reaction.
Data Presentation
The following table summarizes the expected relative reaction rates for chlorinated and brominated octenes in key reaction types.
| Reaction Type | Reactivity Comparison | Rationale |
| SN2 | Brominated Octene > Chlorinated Octene | Weaker C-Br bond, better leaving group.[1][3] |
| SN1 | Brominated Octene > Chlorinated Octene | Better leaving group ability of bromide.[3] |
| E2 | Brominated Octene > Chlorinated Octene | Weaker C-Br bond facilitates easier elimination.[10] |
| E1 | Brominated Octene > Chlorinated Octene | Better leaving group ability of bromide.[10] |
Experimental Protocols
To empirically validate the reactivity differences, the following experimental protocols can be employed.
Experiment 1: Comparative Rate of Nucleophilic Substitution (SN2)
This experiment compares the rate of reaction of 1-chlorooctane and 1-bromooctane with sodium iodide in acetone.
-
Protocol:
-
Prepare 0.1 M solutions of 1-chlorooctane, 1-bromooctane, and sodium iodide in acetone.
-
In separate, labeled test tubes, add 2 mL of the sodium iodide solution.
-
To each test tube, add 1 mL of either the 1-chlorooctane or 1-bromooctane solution and start a stopwatch simultaneously.
-
Observe the formation of a precipitate (sodium chloride or sodium bromide). Record the time taken for the precipitate to appear.
-
-
Expected Outcome: A precipitate will form faster in the test tube containing 1-bromooctane, indicating a faster reaction rate.
Experiment 2: Comparative Rate of Elimination (E2)
This experiment compares the rate of dehydrohalogenation of 2-chlorooctane and 2-bromooctane using a strong base.
-
Protocol:
-
Prepare 0.1 M solutions of 2-chlorooctane, 2-bromooctane, and potassium tert-butoxide in tert-butanol.
-
Set up two parallel reactions in sealed vials, each containing 5 mL of the potassium tert-butoxide solution.
-
To each vial, add 1 mL of either the 2-chlorooctane or 2-bromooctane solution and place them in a constant temperature bath.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot with a dilute acid.
-
Analyze the aliquots using Gas Chromatography (GC) to determine the concentration of the starting material and the octene products.[11][12]
-
-
Expected Outcome: The concentration of 2-bromooctane will decrease more rapidly, and the formation of octene products will be faster compared to the reaction with 2-chlorooctane.
Visualization of Reaction Mechanisms
SN2 Reaction Workflow
Caption: Generalized SN2 reaction pathway.
E2 Reaction Workflow
Caption: Generalized E2 elimination reaction pathway.
The choice between chlorinated and brominated octenes as substrates in organic synthesis is a critical decision that significantly impacts reaction efficiency. The inherent weakness of the carbon-bromine bond compared to the carbon-chlorine bond renders brominated octenes more reactive in both nucleophilic substitution and elimination reactions.[1][3][10] This increased reactivity can be advantageous in achieving faster reaction times and milder reaction conditions. However, the higher cost and potentially lower stability of brominated compounds are practical considerations. For reactions requiring a more controlled and less vigorous reactivity profile, chlorinated octenes may be the preferred choice. Ultimately, a thorough understanding of the mechanistic principles outlined in this guide, coupled with empirical validation through the suggested protocols, will enable researchers to make the optimal choice for their specific synthetic objectives.
References
-
Chemguide. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Reactions of Haloalkanes. Retrieved from [Link]
-
YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Retrieved from [Link]
-
Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]
-
Coursecontent. (n.d.). Elimination Reactions (Unit I). Retrieved from [Link]
-
YouTube. (2020, April 5). SN2 Competition Experiments, Part 3: GC Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. Retrieved from [Link]
-
Chemrevise. (n.d.). Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. Retrieved from [Link]
-
StudySmarter. (2023, October 14). Reactions of Haloalkanes: Meaning, Examples. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemrevise.org [chemrevise.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of 8-Chloro-2-methyl-1-octene
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible research. 8-Chloro-2-methyl-1-octene, a functionalized alkene with potential applications in organic synthesis, requires a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. This guide provides an in-depth comparison of key analytical techniques, supported by experimental insights and protocols, to ensure the comprehensive characterization of this chlorinated hydrocarbon.
Introduction to this compound and the Imperative of Thorough Characterization
This compound (C₉H₁₇Cl, Molar Mass: 160.68 g/mol ) is a volatile, monochlorinated alkene. Its structure, featuring a terminal double bond and a primary alkyl chloride, makes it a versatile building block in the synthesis of more complex molecules. The presence of these functional groups dictates its reactivity and potential utility. Therefore, unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount before its use in any synthetic pathway, particularly in pharmaceutical applications where even trace impurities can have significant consequences.
This guide will explore a synergistic workflow employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application offers a self-validating system for the complete characterization of this compound.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. For a comprehensive characterization of this compound, a combination of chromatographic and spectroscopic methods is indispensable.
| Technique | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, molecular weight determination, fragmentation pattern for structural elucidation, and impurity profiling. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.[1] | Isomeric differentiation can be challenging based on mass spectra alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons, and their chemical environments.[2] | Unparalleled for unambiguous structure elucidation of organic molecules.[2] | Lower sensitivity compared to GC-MS, requiring a higher sample concentration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. | Rapid and non-destructive analysis, excellent for confirming the presence of key functional groups like C=C and C-Cl. | Provides limited information on the overall molecular structure and connectivity. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Purity and Identity Workhorse
GC-MS is the gold standard for analyzing volatile organic compounds, offering both separation and identification capabilities.[1] For this compound, this technique is crucial for assessing purity and confirming the molecular weight.
Causality Behind Experimental Choices: The choice of a mid-polarity column, such as a DB-624 or equivalent, is deliberate for analyzing halogenated hydrocarbons. These columns provide good resolution for such compounds. The temperature program is designed to ensure the efficient elution of the target analyte while separating it from potential volatile impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm, or equivalent.
-
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
-
Data Analysis:
-
The retention time of the major peak will be characteristic of this compound.
-
The mass spectrum should show the molecular ion peak (M⁺) and characteristic isotopic pattern for a monochlorinated compound (M⁺ and M+2⁺ in an approximate 3:1 ratio).
-
Fragmentation patterns should be consistent with the structure, showing losses of chlorine, and alkyl fragments.
-
Purity can be estimated by the area percentage of the main peak relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule.[2]
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar organic compounds like this compound. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (zgpg30)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2.0 s
-
-
Data Analysis and Expected Chemical Shifts:
-
¹H NMR:
-
Signals in the olefinic region (~4.7-5.0 ppm) corresponding to the two terminal vinyl protons (=CH₂).
-
A singlet around 1.7 ppm for the methyl group attached to the double bond (-C(CH₃)=).
-
A triplet around 3.5 ppm for the methylene group attached to the chlorine atom (-CH₂Cl).
-
Multiplets in the aliphatic region (~1.3-2.1 ppm) for the other methylene groups in the alkyl chain.
-
-
¹³C NMR:
-
Signals for the sp² hybridized carbons of the double bond (~110-145 ppm).[2]
-
A signal for the carbon attached to the chlorine atom (~45 ppm).
-
Signals for the other aliphatic carbons in the range of ~20-40 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
FTIR spectroscopy is a quick and straightforward technique to confirm the presence of the key functional groups in this compound.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid samples as it requires minimal sample preparation and is easy to clean.[3] It provides high-quality spectra of the neat liquid.
Experimental Protocol: ATR-FTIR of this compound
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a diamond ATR accessory.
-
-
FTIR Parameters:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis and Expected Absorptions:
-
C-H stretching (sp²): A peak just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) corresponding to the =C-H bonds.
-
C-H stretching (sp³): Peaks just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) corresponding to the C-H bonds of the alkyl chain.
-
C=C stretching: A peak in the range of 1640-1680 cm⁻¹ indicating the presence of the carbon-carbon double bond.[4]
-
C-Cl stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, characteristic of the carbon-chlorine bond.[5]
-
Integrated Analytical Workflow and Data Interpretation
The power of this multi-technique approach lies in the convergence of data to provide a comprehensive and validated characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Purity Considerations and Potential Impurities
The synthesis of this compound can potentially introduce impurities that must be identified and quantified. A plausible synthetic route involves the reaction of a suitable Grignard reagent with a chlorinating agent or the hydrochlorination of a corresponding diene. Potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers of the double bond or the chlorine atom.
-
Byproducts: Dichlorinated products or oligomers.
GC-MS is the primary technique for detecting and quantifying these volatile impurities. The presence of unexpected peaks in the chromatogram should be investigated by analyzing their mass spectra.
Conclusion
The robust characterization of this compound necessitates a synergistic application of GC-MS, NMR, and FTIR spectroscopy. This integrated approach provides a self-validating system that confirms the compound's identity, elucidates its precise structure, and rigorously assesses its purity. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important chemical intermediate, thereby fostering confidence in their subsequent synthetic endeavors.
References
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
ChemSynthesis. (2024, May 20). 8-chloro-1-octene. [Link]
-
PubChem. (n.d.). 8-Chloro-1-octene. [Link]
-
MDPI. (2020, December 2). Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation. [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]
-
U.S. Environmental Protection Agency. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
YouTube. (2019, December 5). FTIR--ATR: Measuring volatile liquids. [Link]
- Google Patents. (n.d.). US3459819A - 8-chloro-1-octene.
-
Agilent. (2011). Chlorinated hydrocarbons Analysis of chlorinated hydrocarbons to EPA 612. [Link]
-
ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. [Link]
-
AZoM. (2014, May 6). Attenuated Total Reflectance (ATR) Measurement of Volatile Solutions or Solvents. [Link]
-
National Institutes of Health. (n.d.). 8-Chloro-2-methylquinoline. [Link]
-
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]
-
ResearchGate. (n.d.). GC–MS total ion chromatograms. (A) Mixture of standards, α-pinene,.... [Link]
-
Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
-
Crysdot LLC. (n.d.). This compound. [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative analysis of chlorine in air by gas chromatography. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
ResearchGate. (n.d.). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2023, January 4). (PDF) Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Nonene. [Link]
-
ResearchGate. (n.d.). Determination of volatile chlorinated hydrocarbons in water samples by static headspace gas chromatography with electron capture detection. [Link]
-
Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]
-
SciELO Colombia. (n.d.). Quantitative and qualitative analysis of contaminating hydrocarbons in the Gulf of Santiago de Cuba by gas chromatography. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
PubChem. (n.d.). (e)-1-Chloro-2-methyl-1-octene. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Shimadzu. (n.d.). Liquid Samples. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. [Link]
Sources
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azom.com [azom.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 8-Chloro-2-methyl-1-octene
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of 8-Chloro-2-methyl-1-octene. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, establishing a self-validating system that integrates orthogonal analytical techniques to deliver a comprehensive and trustworthy purity profile.
The Rationale: Why a Single Method is Insufficient
Relying on a single analytical technique for purity assessment is a precarious practice. An impurity may co-elute with the main peak in Gas Chromatography (GC), be indistinguishable by UV detection, or possess a proton environment that is masked in ¹H NMR spectroscopy. A comprehensive purity assessment, therefore, leverages the strengths of multiple, orthogonal techniques. For this compound, the most effective combination involves Gas Chromatography (GC) for quantitative separation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for mass verification.
Anticipating Potential Impurities
An effective purity analysis begins with a logical consideration of potential impurities arising from the synthetic route. While the specific synthesis for this compound is not detailed in the provided context, we can infer common impurities based on typical syntheses of similar halogenated alkenes, such as the conversion from a bromo-alkene[2].
-
Starting Materials: Unreacted precursors, such as 8-bromo-2-methyl-1-octene or a corresponding alcohol.
-
Isomers: Positional isomers (e.g., 8-Chloro-2-methyl-2-octene) formed by isomerization of the terminal double bond, a common issue with terminal olefins[2].
-
Solvent and Reagent Residues: Residual solvents (e.g., ethanol, chlorobenzene)[3] or reagents used in the synthesis.
-
By-products: Compounds resulting from side reactions, such as elimination or substitution products.
Gas Chromatography (GC): The Workhorse for Quantitative Analysis
Gas chromatography is an indispensable technique for analyzing volatile substances, separating components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase[4]. For a volatile compound like this compound, GC provides a powerful means to quantify its purity as a percentage of the total detected analytes.
Causality Behind Experimental Choices
The choice of the GC column's stationary phase is critical. A non-polar stationary phase (e.g., polydimethylsiloxane) is a logical starting point, as separation will primarily be based on boiling point differences. However, alkenes can exhibit slightly more polarity than their corresponding alkanes[5]. A mid-polarity column might offer better resolution if isomeric impurities with similar boiling points are suspected. The carrier gas, typically helium or hydrogen, must be of high purity, as impurities like moisture or oxygen can degrade the column and cause baseline instability, compromising the accuracy of the results[6].
Experimental Protocol: Purity by GC-FID
-
Sample Preparation: Accurately prepare a solution of the synthesized this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL. Ensure the sample is free of non-volatile impurities by filtering if necessary.
-
Instrument Setup:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A 30 m x 0.25 mm x 0.25 µm column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: The resulting chromatogram will display peaks corresponding to each volatile component. The area under each peak is proportional to the concentration of that component. Calculate the percent purity by dividing the peak area of the main product by the total area of all peaks (excluding the solvent peak) and multiplying by 100[7].
Workflow for GC Purity Assessment
Caption: Workflow for quantitative purity analysis by GC-FID.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an unparalleled tool for confirming the identity of the synthesized product and identifying structurally related impurities. Both ¹H and ¹³C NMR should be employed.
Causality Behind Experimental Choices
For ¹H NMR, the presence of specific signals confirms the structure of this compound. We expect to see signals for the vinyl protons (=CH₂) and the methyl group attached to the double bond, which are highly characteristic. The chemical shifts of hydrogens on sp² hybridized carbons are significantly different from those on sp³ carbons, typically appearing between 4.6 and 5.9 ppm[8][9]. In ¹³C NMR, the sp² carbons of the double bond are easily distinguished, appearing in the 100-170 ppm range[9][10]. The presence of any unexpected signals would indicate impurities. Quantitative NMR (qNMR) can also be performed by adding a certified internal standard to accurately determine the absolute purity (assay).
Experimental Protocol: Structural Verification by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire both a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
Confirm the presence of signals corresponding to the vinyl protons (C=CH₂), the methyl group protons (C(CH₃)=C), and the methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
Integrate all peaks. The ratio of the integrals should correspond to the number of protons in each environment.
-
Look for minor peaks that do not correspond to the main structure. Their integration relative to the product peaks can give a semi-quantitative estimate of impurity levels.
-
-
¹³C NMR:
-
Identify the two distinct signals for the alkene carbons (C=C) in the ~110-150 ppm region[9].
-
Identify the signal for the carbon bonded to chlorine (-CH₂Cl).
-
Count the total number of carbon signals. For this compound, nine distinct signals are expected. The presence of more than nine signals indicates impurities.
-
-
Mass Spectrometry (MS): Unambiguous Mass Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a "molecular fingerprint" that can confirm the molecular weight of the synthesized compound[11]. When coupled with GC (GC-MS), it becomes a powerful tool for both separating and identifying components of a mixture.
Causality Behind Experimental Choices
For a chlorinated compound, MS offers a unique and definitive piece of evidence. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1[12][13]. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion (M⁺) will appear as two peaks, one at the mass corresponding to the molecule with ³⁵Cl and a second, smaller peak (the M+2 peak) at two mass units higher, corresponding to the molecule with ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1[12][13]. This signature is a powerful confirmation of the presence of a single chlorine atom in the molecule and its fragments.
Experimental Protocol: Molecular Weight Verification by GC-MS
-
Sample Preparation & GC Separation: Follow the same procedure as for GC-FID analysis. The GC separates the components before they enter the mass spectrometer.
-
Instrument Setup:
-
Ionization Source: Electron Ionization (EI) is a standard choice for volatile organic molecules, as it produces a reproducible fragmentation pattern useful for library matching[11].
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
-
Data Interpretation:
-
For the main peak eluting from the GC, examine the corresponding mass spectrum.
-
Identify the molecular ion peak (M⁺). For C₉H₁₇Cl, this will be a cluster of peaks. The peak corresponding to C₉H₁₇³⁵Cl will be at m/z ≈ 160.1, and the peak for C₉H₁₇³⁷Cl will be at m/z ≈ 162.1.
-
Verify that the relative intensity of the M⁺ to the M+2 peak is approximately 3:1.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Examine the mass spectra of any impurity peaks to aid in their identification.
-
Workflow for GC-MS Identity Confirmation
Caption: Workflow for identity confirmation using GC-MS.
Comparative Summary and Synergistic Integration
The true power of this analytical approach lies in the synergy between the techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.
| Technique | Primary Role | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Quantitative Purity | High sensitivity, excellent for volatile compounds, provides quantitative purity based on peak area[7]. | Provides little structural information; co-elution of impurities can lead to inaccurate results. |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Unambiguous structure verification, identification of isomers and structurally similar impurities. | Lower sensitivity than GC, may not detect trace impurities, less accurate for quantification without a certified standard. |
| Mass Spectrometry (GC-MS) | Molecular Weight Confirmation | Confirms molecular weight, characteristic isotopic pattern for halogens provides definitive evidence of elemental composition[12][13]. | Isomers often have identical mass spectra; ionization can cause some molecules to fragment completely, losing the molecular ion. |
Integrated Analysis:
-
GC-FID provides a primary purity value (e.g., 98.5%).
-
¹H and ¹³C NMR confirm the 98.5% peak is indeed this compound and provides structural information on the 1.5% impurities.
-
GC-MS confirms the molecular weight of the main peak is 160.68 g/mol and shows the characteristic 3:1 isotopic cluster for chlorine, validating its identity. It can also be used to propose structures for the impurities detected by GC.
By combining these orthogonal methods, we can confidently report the purity of synthesized this compound, understanding not just the quantity of impurities but also their identity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems.
- Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- YouTube. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene.
- Chemistry LibreTexts. (n.d.). 8: Alkenes and Alkynes.
- Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography?.
- Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
- Chemistry Stack Exchange. (2014, April 10). Elution Rate - Alkanes VS Alkenes in Gas Chromatography.
- Crysdot LLC. (n.d.). This compound.
- Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
- Google Patents. (1969, August 5). US3459819A - 8-chloro-1-octene.
- National Center for Biotechnology Information. (n.d.). (e)-1-Chloro-2-methyl-1-octene. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PMC.
Sources
- 1. (e)-1-Chloro-2-methyl-1-octene | C9H17Cl | CID 15469423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 3. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organomation.com [organomation.com]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Isomer Analysis of 8-Chloro-2-methyl-1-octene
Introduction:
8-Chloro-2-methyl-1-octene (C₉H₁₇Cl) is a halogenated alkene that serves as a valuable intermediate in organic synthesis. Its utility in the development of more complex molecules, including potential pharmaceutical compounds, necessitates a stringent assessment of its isomeric purity. The synthetic pathways leading to this compound can often yield a mixture of constitutional isomers—molecules with the same molecular formula but different atomic connectivity.[1][2] The presence of these impurities can significantly impact reaction yields, selectivity, and the biological activity of downstream products.
This guide provides an in-depth comparison of the primary analytical techniques used to identify and quantify isomeric impurities in samples of this compound. We will explore the causality behind the selection of each method, present validated experimental protocols, and offer a logical workflow for achieving comprehensive and trustworthy isomer analysis.
The primary isomers of concern are constitutional isomers where the position of the double bond or the chlorine atom differs from the target molecule. While this compound itself is achiral, some of its constitutional isomers (e.g., 7-Chloro-2-methyl-1-octene) possess a chiral center, making enantiomeric analysis a potential requirement.
Gas Chromatography-Mass Spectrometry (GC-MS): The Frontline Screening Tool
GC-MS is the workhorse for analyzing volatile and semi-volatile organic compounds. Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.
Expertise & Rationale:
We select GC as the initial screening method due to its exceptional ability to separate compounds based on differences in their boiling points and polarity. Constitutional isomers of this compound, having distinct structures, will exhibit different volatilities and interactions with the GC stationary phase, resulting in different retention times (RT). The mass spectrometer then serves as a highly sensitive detector, providing two critical pieces of information: the molecular weight of the eluting compound and a characteristic fragmentation pattern (mass spectrum) that acts as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify constitutional isomers of this compound.
1. Sample Preparation:
- Prepare a 100 ppm solution of the sample in HPLC-grade hexane.
- Vortex the solution for 30 seconds to ensure homogeneity.
- Transfer the solution to a 2 mL GC vial.
2. Instrumentation & Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- MS Parameters:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-300 m/z.
3. Data Analysis & Interpretation:
- The target compound, this compound, will produce a peak at a specific retention time.
- Constitutional isomers (e.g., isomers with an internal double bond or the chlorine atom at a different position) will typically elute at different retention times.
- The mass spectrum for each peak should be analyzed. The molecular ion peak (M⁺) should correspond to the molecular weight of C₉H₁₇Cl (m/z ≈ 160.1). Isotopic peaks for ³⁷Cl (M+2) will also be present at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
- Differences in fragmentation patterns between isomers can provide structural clues.
Data Summary: Expected GC-MS Results
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Relative RT = 1.00 | M⁺ at 160/162; fragments from cleavage of the alkyl chain |
| Isomer A (e.g., internal alkene) | RT > 1.00 | M⁺ at 160/162; different fragmentation pattern |
| Isomer B (e.g., different Cl position) | RT ≠ 1.00 | M⁺ at 160/162; different fragmentation pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While GC-MS is excellent for separation and initial identification, NMR spectroscopy is the definitive, non-destructive technique for unambiguous structure elucidation.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Expertise & Rationale:
NMR is chosen for its unparalleled ability to map atomic connectivity. For isomer analysis, specific features in the NMR spectrum act as diagnostic markers. For this compound, the terminal vinyl protons (=CH₂) and the methyl group attached to the double bond give rise to highly characteristic signals.[4][5] Any deviation from this expected pattern is a clear indication of an isomeric impurity. For instance, an isomer with an internal double bond would lack the terminal vinyl proton signals and instead show signals for protons on a trisubstituted double bond in a different region of the spectrum.[6]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To definitively confirm the structure of the main component and identify the structures of any isomeric impurities.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. Instrumentation & Parameters:
- Spectrometer: Bruker Avance III 400 MHz (or equivalent).
- ¹H NMR Acquisition:
- Pulse Program: zg30
- Number of Scans: 16
- Spectral Width: ~12 ppm
- ¹³C NMR Acquisition:
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024 or more (as ¹³C has low natural abundance)
- Spectral Width: ~220 ppm
3. Data Analysis & Interpretation:
- ¹H NMR:
- Look for two singlets (or narrow multiplets) around δ 4.7 ppm , characteristic of the two non-equivalent terminal vinyl protons (C=CH₂).
- A singlet around δ 1.7 ppm corresponding to the methyl group attached to the double bond (-C(CH₃)=).
- A triplet around δ 3.5 ppm for the two protons on the carbon bearing the chlorine (-CH₂Cl).
- The integration of these peaks should correspond to a 1:1:3:2 proton ratio, respectively (for the two vinyl protons, treated separately).
- ¹³C NMR:
- Look for signals in the alkene region: ~δ 145 ppm for the quaternary carbon (C=C(CH₃)) and ~δ 110 ppm for the terminal methylene carbon (=CH₂).[4]
- A signal around δ 45 ppm for the carbon attached to chlorine (-CH₂Cl).
- Other aliphatic carbon signals will appear between δ 20-40 ppm.
Visualization: Logical Flow for Isomer Identification
Sources
A Senior Application Scientist's Guide to Benchmarking 8-Chloro-2-methyl-1-octene in Polymer Applications
Introduction: The Quest for Advanced Functional Polymers
In the pursuit of next-generation materials, the synthesis of polymers with precisely controlled architectures and functionalities is paramount. Functional monomers are the foundational building blocks that impart specific chemical, physical, or biological properties to the final polymer. While monomers like acrylates and styrenes offer a wide array of functionalities, the incorporation of functional groups into polyolefin backbones remains a significant challenge. This is primarily due to the sensitivity of traditional polymerization catalysts, such as Ziegler-Natta systems, to polar functional groups.[1]
This guide focuses on 8-Chloro-2-methyl-1-octene , a unique and relatively unexplored monomer. Its structure is compelling: a polymerizable terminal alkene, a sterically hindering methyl group at the 2-position, and a versatile terminal chloro group. This combination suggests its potential utility in creating functionalized polyolefins with unique properties.
Due to the limited direct experimental literature on the polymerization of this compound, this guide will provide a comparative benchmark based on established principles of polymer chemistry. We will analyze its theoretical performance against industry-standard alternatives in two key polymerization regimes: Ziegler-Natta catalysis and Controlled Radical Polymerization. By dissecting its structural components, we can forecast its behavior, offering researchers a robust framework for initiating experimental validation.
Section 1: Strategic Approaches to Polymerizing Functional Olefins
The choice of polymerization technique is dictated by the monomer's structure and the desired polymer properties. For a functional olefin like this compound, several pathways can be considered, each with distinct mechanistic advantages and challenges.
Ziegler-Natta (ZN) Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds co-catalyzed by organoaluminum reagents, are the industrial workhorses for producing polyolefins like polyethylene and polypropylene.[2][3] They excel at polymerizing non-polar α-olefins to high molecular weights.[3] However, the Lewis acidic nature of the catalyst components makes them susceptible to deactivation by polar functional groups (like the chloride in our target monomer), which can coordinate to the metal center and inhibit polymerization. A patent for the related compound 8-chloro-1-octene suggests its potential as a comonomer in Ziegler-type processes, indicating that incorporation is feasible, albeit likely with challenges.[4]
Controlled Radical Polymerization (CRP)
CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis. These methods are significantly more tolerant of a wide range of functional groups compared to ionic or coordination polymerizations.[5][6][7]
-
Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper) to reversibly activate and deactivate a dormant polymer chain end, typically an alkyl halide.[6] The presence of the terminal chloro group in this compound makes it an intriguing candidate for ATRP, where it could potentially be polymerized to yield a macromonomer or used in copolymerizations to introduce pendant chloride functionalities for post-polymerization modification.[8][9]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[7][10] Its exceptional tolerance for various monomers makes it a strong candidate for polymerizing challenging functionalized molecules.[7][10]
Section 2: Performance Benchmark vs. 1-Octene in Ziegler-Natta Polymerization
The most direct comparison for this compound in a traditional olefin polymerization context is against 1-octene , a widely used comonomer in the production of Linear Low-Density Polyethylene (LLDPE).[11]
Causality Behind Expected Performance
-
Steric Hindrance: The methyl group at the 2-position of this compound introduces significant steric bulk around the double bond. In the context of the Cossee-Arlman mechanism for Ziegler-Natta polymerization, this bulk will hinder the monomer's approach and coordination to the titanium active site, leading to a lower rate of polymerization compared to the sterically unencumbered 1-octene.[12]
-
Functional Group Interference: The terminal chloro group, being a Lewis base, has the potential to coordinate with the Lewis acidic aluminum co-catalyst or the titanium active center. This parasitic interaction can reduce the number of active sites, leading to lower catalyst activity and overall polymer yield.
-
Polymer Properties: If successfully incorporated, the resulting polymer would feature pendant -(CH2)6-Cl groups. These groups would disrupt chain packing and reduce crystallinity, similar to the hexyl branches from 1-octene. However, the added polarity and potential for post-polymerization modification would be a key advantage. The bulky isobutenyl head of the monomer, once polymerized, would also contribute to disrupting crystallinity.
Comparative Data Table
| Performance Metric | 1-Octene (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Catalyst Activity | High | Low to Moderate | Potential catalyst inhibition by the chloro group.[1] |
| Polymerization Rate | High | Low | Steric hindrance from the 2-methyl group slowing monomer insertion.[11] |
| Molecular Weight (Mn) | High | Moderate | Slower propagation and potential chain transfer events could limit chain growth. |
| Polydispersity (Đ) | Broad (typically > 2) | Broad to Very Broad | Multiple active sites characteristic of ZN catalysts, possibly exacerbated by side reactions. |
| Crystallinity Reduction | Effective | Very Effective | Both the side chain length and the bulky head group would disrupt the crystal lattice. |
| Post-Polymerization Potential | None | High | The pendant chloro group is a versatile handle for grafting or crosslinking reactions. |
Experimental Protocol: Ziegler-Natta Polymerization of 1-Octene
This protocol provides a self-validating system for establishing a baseline against which novel monomers can be tested.
-
Reactor Preparation: A 300 mL stainless-steel Parr reactor is dried in a vacuum oven at 120 °C overnight. It is then transferred to a glovebox and further dried under vacuum while hot. The reactor is backfilled with inert gas (Argon or Nitrogen).
-
Solvent and Monomer Preparation: Toluene (100 mL) and 1-octene (20 mL) are purified by passing them through activated alumina columns and then sparged with argon for 30 minutes to remove dissolved oxygen.
-
Catalyst and Co-catalyst Preparation: In the glovebox, a solution of triisobutylaluminum (TIBA) in toluene (1.0 M) is prepared as a scavenger. A solution of titanium tetrachloride (TiCl4) in toluene (0.1 M) and a solution of triethylaluminum (AlEt3) in toluene (1.0 M) are prepared.
-
Polymerization:
-
The reactor is charged with 100 mL of purified toluene and 1 mL of the TIBA solution and stirred at 80 °C for 15 minutes to scavenge impurities.
-
The purified 1-octene (20 mL) is injected into the reactor.
-
The polymerization is initiated by adding the AlEt3 solution followed by the TiCl4 solution (e.g., maintaining an Al/Ti molar ratio of 200).
-
The reaction is allowed to proceed for 1 hour at 80 °C, maintaining constant pressure if ethylene is used as a comonomer.
-
-
Termination and Product Isolation:
-
The reaction is quenched by injecting 10 mL of acidified methanol.
-
The polymer product is precipitated in a large volume of methanol, filtered, and washed repeatedly with methanol.
-
The resulting poly(1-octene) is dried in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization: The polymer's molecular weight and polydispersity are determined by Gel Permeation Chromatography (GPC), and its thermal properties by Differential Scanning Calorimetry (DSC).
Section 3: Performance Benchmark in Atom Transfer Radical Polymerization (ATRP)
ATRP offers a more promising route for harnessing the functionality of this compound. In this context, the monomer's performance is best compared to other functional monomers used in radical polymerizations.
Causality Behind Expected Performance
-
Monomer Reactivity: α-Olefins are generally less reactive in radical polymerization than activated monomers like acrylates or styrenes. The radical formed on the tertiary carbon after addition is less stabilized. This will likely result in a slower polymerization rate and may require more forcing conditions (higher temperatures or more active catalyst systems) to achieve good control.
-
Control over Polymerization: Despite lower reactivity, the principles of ATRP should still apply. The equilibrium between the active radical species and the dormant alkyl halide, mediated by the copper catalyst, can provide control over molecular weight and lead to low polydispersity polymers.[5][9]
-
Functional Utility: The key advantage is the direct incorporation of pendant alkyl chloride groups along the polymer backbone. This is a powerful feature. Unlike hydroxyl or carboxyl groups, the chloride is a good leaving group, making it ideal for subsequent nucleophilic substitution reactions. This allows for the straightforward synthesis of graft copolymers or the introduction of a wide variety of other functional moieties.
Comparative Data Table
| Performance Metric | Standard Functional Acrylate (e.g., HEA) | This compound (Predicted) | Rationale for Prediction |
| Polymerization Rate | Fast | Slow | α-Olefins are less reactive in radical polymerization than acrylates.[13] |
| Control (Low Đ) | Excellent (Đ < 1.2) | Good to Moderate (Đ < 1.5) | Slower propagation can sometimes lead to better control, but side reactions are possible. |
| Functional Group Tolerance | High | High | The alkyl chloride is stable under ATRP conditions. |
| Monomer Conversion | High (>95%) | Moderate to High | May require longer reaction times or more active catalysts to reach high conversion. |
| Versatility of Pendant Group | Moderate (Hydroxyl) | Very High (Chloride) | Chloride is an excellent leaving group for a wide range of nucleophilic substitutions.[5] |
Experimental Protocol: ATRP of a Functional Olefin
This protocol is designed to test the viability of polymerizing this compound under typical ATRP conditions.
-
Materials:
-
Monomer: this compound (purified by passing through basic alumina).
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole (anhydrous).
-
-
Reaction Setup: A Schlenk flask is charged with CuBr (0.1 mmol). The flask is sealed, and the atmosphere is replaced with argon by performing three vacuum/argon cycles.
-
Component Addition: Anisole (5 mL), this compound (10 mmol), and PMDETA (0.1 mmol) are added to the flask via argon-purged syringes. The mixture is stirred to form the copper-ligand complex.
-
Initiation: The initiator, EBiB (0.1 mmol), is injected to start the polymerization. The flask is placed in a preheated oil bath at 90 °C.
-
Monitoring: Samples are taken periodically via a degassed syringe and analyzed by ¹H NMR to determine monomer conversion and by GPC to track the evolution of molecular weight and polydispersity.
-
Termination and Purification: After the desired time or conversion, the reaction is stopped by opening the flask to air and diluting with THF. The solution is passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated into cold methanol, filtered, and dried under vacuum.
Conclusion and Future Outlook
This compound stands as a monomer with significant, albeit largely untapped, potential. While its structure presents clear challenges for traditional Ziegler-Natta polymerization—namely steric hindrance and potential catalyst inhibition—these same features become advantageous under different mechanistic frameworks.
Our analysis predicts that the most promising application of this compound lies in the realm of Controlled Radical Polymerization . Techniques like ATRP and RAFT are well-suited to tolerate its functionality and should enable the synthesis of well-defined polymers. The resulting materials, featuring a polyolefin backbone with pendant alkyl chloride groups, would be highly valuable intermediates for creating advanced polymer architectures such as graft copolymers, polymer brushes, or cross-linked networks.
The steric bulk introduced by the 2-methyl group, while reducing polymerization rates, could also be beneficial in tuning the physical properties of the final polymer, such as lowering its glass transition temperature or increasing its solubility.
Ultimately, this guide serves as a theoretical and methodological launchpad. The next critical step is rigorous experimental validation of these predictions. By employing the protocols outlined herein, researchers can effectively benchmark the performance of this compound and unlock its potential to create a new class of functional polyolefin-based materials.
References
-
Coady, D. J., & Hedrick, J. L. (2001). Functional polymers by atom transfer radical polymerization. Journal of Macromolecular Science, Part C: Polymer Reviews, 41(4), 337-377. [Link]
-
Wikipedia contributors. (2023, November 28). Atom transfer radical polymerization. In Wikipedia, The Free Encyclopedia. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): A Versatile and Efficient Tool for the Synthesis of Well-Defined Functional Polymeric Materials. TechConnect Briefs, 2012. [Link]
-
Bhattacharjee, P., & Mandal, B. (2018). Evolution of Ziegler-Natta Catalysts for Polymerization of Olefins. In Polymer Science and Innovative Applications (pp. 143-167). Elsevier. [Link]
-
Gondi, S. R., & Schmalz, H. (2005). Functionalization of polymers prepared by ATRP using radical addition reactions. Macromolecular Chemistry and Physics, 206(2), 219-227. [Link]
-
Sartomer Americas. (2002, February 28). Decoding the Influence of Monomers on the Performance Properties of Oligomers. PCI Magazine. [Link]
-
PolymerExpert. (2022, September 28). Controlled radical polymerization - Design the architecture of polymers. [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). Monomer Selection Strategies for Custom Polymer Synthesis. [Link]
-
Corradini, P., Busico, V., & Guerra, G. (1988). Ziegler-Natta polymerization of olefins - stereoselectivity. In Comprehensive Polymer Science and Supplements (Vol. 4, pp. 29-50). Pergamon. [Link]
-
Green, M. L. H. (1985). Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Journal of the Chemical Society, Chemical Communications, (23), 1619-1621. [Link]
-
Britannica, The Editors of Encyclopaedia. "Ziegler-Natta catalyst". Encyclopedia Britannica, 13 Dec. 2023. [Link]
-
Boyer, C., et al. (2012). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 10(4), 318. [Link]
-
Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2020). Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules, 53(1), 7-24. [Link]
-
Wikipedia contributors. (2023, December 1). Reversible addition−fragmentation chain-transfer polymerization. In Wikipedia, The Free Encyclopedia. [Link]
-
ChemSynthesis. (2025). 8-chloro-1-octene. [Link]
-
Patton, D. L., Page, K. A., Hoff, E. A., Fasolka, M. J., & Beers, K. L. (2012). A robust and high-throughput measurement platform for monomer reactivity ratios from surface-initiated polymerization. Soft Matter, 8(13), 3536-3544. [Link]
-
Crysdot LLC. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Chloro-1-octene. PubChem Compound Database. [Link]
-
Bialek, M., & Bisz, E. (2013). A comparative study on the polymerization of 1-octene promoted by vanadium and titanium complexes supported by phenoxyimine and salen type ligands. Transition Metal Chemistry, 38(6), 643-650. [Link]
- H.L. Hsieh, et al. (1969). US Patent 3,459,819: 8-chloro-1-octene.
-
Takeda, N., et al. (2025). 1-octene polymerization catalyzed by titanium and zirconium complexes supported by [PN] or [NPN] ligands. Polymer Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. pcimag.com [pcimag.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-2-methyl-1-octene
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 8-Chloro-2-methyl-1-octene, moving beyond simple steps to explain the critical reasoning that underpins a safe and compliant laboratory environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated organic compound. Its molecular structure dictates its reactivity, hazards, and the necessary precautions for its handling and disposal. Before any procedure, a thorough understanding of its hazard profile is essential. Based on data for structurally similar chlorinated alkenes, the primary risks are well-defined.[1]
A failure to appreciate these hazards can lead to immediate safety incidents, such as skin burns or respiratory distress, and long-term consequences, including environmental contamination and regulatory non-compliance.
| Hazard Classification | Description | Primary Causality |
| Flammable Liquid, Category 3 | The compound is a flammable liquid and vapor.[1] | The alkene functional group and hydrocarbon backbone contribute to its flammability. Vapors can form explosive mixtures with air and travel to an ignition source. |
| Skin Irritation, Category 2 | Causes skin irritation upon contact.[1] | As a chlorinated hydrocarbon, it can defat the skin, leading to dryness, redness, and irritation. Prolonged contact can cause more severe dermatitis. |
| Serious Eye Irritation, Category 2 | Causes serious eye irritation.[1] | Direct contact with the liquid or high concentrations of vapor can cause significant irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
| Environmental Hazard | Halogenated organic compounds are regulated pollutants due to their potential for persistence and toxicity in the environment.[2][3][4] | The carbon-chlorine bond is strong, making many such compounds resistant to natural degradation. Improper disposal can lead to contamination of soil and groundwater.[3][5] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the identified hazards, a multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[6][7] This is not a matter of preference but a critical control to prevent exposure.
| PPE Category | Specification | Justification |
| Hand Protection | Double-gloving is recommended. An outer glove of butyl or Viton™ over a standard nitrile inner glove provides robust protection.[8] | The inner nitrile glove offers dexterity and splash protection, while the more resistant outer glove provides extended protection against the solvent action of the chlorinated hydrocarbon. |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[1][6] | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield adds a further layer of protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully fastened. | Protects skin and personal clothing from incidental contact and splashes. Flame resistance is crucial due to the flammability of the compound. |
| Respiratory Protection | All handling and disposal operations must be conducted within a certified chemical fume hood.[8][9] | A fume hood is the primary engineering control to prevent the inhalation of hazardous vapors.[1] |
Waste Classification and Segregation: The Cornerstone of Compliance
The single most critical step in chemical disposal is correct waste segregation at the point of generation. Mixing incompatible waste streams is a primary cause of laboratory incidents and regulatory fines. This compound is unequivocally classified as a halogenated organic waste .[10][11]
This classification is due to the presence of the chlorine atom bonded to the carbon backbone. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have stringent rules for the disposal of these compounds, primarily because their incineration requires higher temperatures and specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl).[2][10]
The following diagram illustrates the fundamental decision-making process for laboratory chemical waste segregation.
Caption: Waste Segregation Logic for Organic Solvents.
Step-by-Step Disposal Procedure: An Operational Workflow
This protocol ensures that waste is handled safely from the moment it is generated to its final collection by a licensed disposal contractor.
Step 1: Waste Collection
-
Location: All waste collection must occur inside a chemical fume hood to minimize vapor exposure.
-
Apparatus: Designate a specific, compatible waste container. This should be a high-density polyethylene (HDPE) or glass bottle with a screw cap, in good condition.[11]
-
Action: Collect all materials containing this compound, including unreacted chemical, reaction residues, and the initial solvent rinses used for decontamination, directly into this designated container.[12]
Step 2: Containerization and Labeling
-
Labeling: Before adding the first drop of waste, the container must be labeled.[11] The label must clearly state:
-
Filling: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]
-
Closure: Keep the container tightly closed at all times except when actively adding waste.[11] This prevents the release of fugitive emissions.
Step 3: Storage and Accumulation
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment (e.g., a spill tray) and be away from heat sources or incompatible chemicals.[1][11]
-
Compliance: Adhere to your institution's limits on the volume of waste that can be accumulated and the maximum accumulation time.
Step 4: Arranging for Disposal
-
Contact: Once the container is full or the time limit is reached, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[12]
-
Documentation: Complete any required waste manifest or pickup request forms accurately.
The entire workflow is a self-validating system designed to ensure safety and compliance at every stage.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release.
Minor Spill (<100 mL inside a fume hood):
-
Alert: Alert personnel in the immediate area.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pad to absorb the liquid.[12][13] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the contaminated absorbent material into a container.
-
Dispose: Seal, label, and dispose of the container as halogenated organic waste.[13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipe and rinsate as hazardous waste. Follow with a soap and water wash.
Major Spill (>100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others. Activate the fire alarm if there is a risk of fire.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: Contact your institution's emergency line and EHS office immediately. Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][14]
Decontamination of Laboratory Equipment
Proper decontamination is essential to prevent cross-contamination of future experiments and to ensure that equipment is safe to handle.
-
Initial Rinse: Rinse all contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., acetone). Crucially, this rinsate is now hazardous waste and must be collected in the designated halogenated organic waste container. [12]
-
Wash: After the solvent rinse, wash the equipment thoroughly with laboratory detergent and warm water.[12]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow equipment to air dry completely or dry in an oven, provided all flammable solvent has been removed.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of scientific practice.
References
-
OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Available from: [Link]
-
Illinois Pollution Control Board. Section 729.241 Aqueous Solutions of Halogenated Compounds. Available from: [Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available from: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available from: [Link]
-
U.S. Environmental Protection Agency. Label Review Manual - Chapter 8: Environmental Hazards. Available from: [Link]
-
USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents. Available from: [Link]
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available from: [Link]
-
Agilent Technologies, Inc. Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Available from: [Link]
-
CLEAPSS Science. Student Safety Sheets. Available from: [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Available from: [Link]
-
Healthy Environments. Asthma-Causing Chemicals in the Workplace and Home. Available from: [Link]
-
Crysdot LLC. This compound. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. epa.gov [epa.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. Section 729 [ilga.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Chloro-2-methyl-1-octene
The core philosophy of this guide is to empower researchers with the knowledge to not just follow procedures, but to understand the rationale behind them, thereby fostering a proactive safety culture. We will delve into the critical aspects of personal protective equipment (PPE) selection, operational protocols, and disposal, ensuring that every step is a self-validating system of safety.
Immediate Safety and Hazard Assessment
Before any work with 8-Chloro-2-methyl-1-octene commences, a thorough understanding of its potential hazards is critical. Based on the data for 8-Chloro-1-octene, we must assume the following GHS classifications apply[1]:
-
Flammable Liquid, Category 3: This indicates that the substance is a flammable liquid and vapor.[1]
-
Skin Irritation, Category 2: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1]
-
May cause respiratory irritation: Inhalation of vapors may lead to respiratory tract irritation.[1]
These hazards necessitate a multi-faceted approach to PPE, focusing on preventing ignition, skin and eye contact, and inhalation of vapors.
Personal Protective Equipment (PPE): A Proactive Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (in a fume hood) | Nitrile or neoprene gloves. Consider double-gloving for added protection. | Chemical splash goggles. | Flame-resistant lab coat. | Work must be conducted in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Nitrile or neoprene gloves. | Chemical splash goggles and a face shield if there is a significant risk of splashing. | Flame-resistant lab coat. | Work must be conducted in a certified chemical fume hood. |
| Work-up and Extraction | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical splash goggles and a face shield. | Flame-resistant and chemically resistant apron over a lab coat. | Work must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., butyl rubber). | Chemical splash goggles and a face shield. | Chemical-resistant suit or apron. | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[2][3] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.[5]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and static-generating equipment.[1][5][6][7][8] Use non-sparking tools and explosion-proof equipment where necessary.[1][4][6][8][9]
-
Spill Kit: Have a spill kit rated for flammable and chlorinated solvents readily accessible.
2. Handling and Transfer:
-
Grounding: When transferring larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[1][4][5][6][7][9]
-
Containment: Use secondary containment (e.g., a tray) when transporting or storing the chemical.
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[5]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][4][5][7]
-
Separation: Store away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Streams: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[1]
The following workflow outlines the key considerations for the disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste.
By integrating these principles of proactive PPE selection, meticulous operational planning, and responsible disposal into your laboratory workflow, you can confidently and safely advance your research while upholding the highest standards of chemical hygiene.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Octene. Available from: [Link]
-
Gelest, Inc. 1-OCTENE Safety Data Sheet. Available from: [Link]
-
Airgas. SAFETY DATA SHEET. Available from: [Link]
-
PubMed. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health. Available from: [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
Diversitech. How to Keep Workers Safe From VOCs. Available from: [Link]
-
Euro Chlor. Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Available from: [Link]
-
United States Environmental Protection Agency. List Of Toxic Chemicals Within The Polychlorinated Alkanes Category And Guidance For Reporting. Available from: [Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories. Available from: [Link]
-
CLEAPSS Science. Student Safety Sheets. Available from: [Link]
-
OHSE. Respiratory Protection and VOC Exposure: A Critical Safety Guide. Available from: [Link]
-
International Enviroguard. VOC Safety for Industrial Workers. Available from: [Link]
-
ResearchGate. Degradation of chlorinated alkenes. Available from: [Link]
-
PubMed. Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
